D-{Met-Met}
Beschreibung
BenchChem offers high-quality D-{Met-Met} suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-{Met-Met} including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTPOUNUXRBYGW-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)N[C@H](CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structure and Function of D-methionyl-D-methionine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-methionyl-D-methionine is a dipeptide composed of two D-methionine stereoisomers. As a derivative of the essential amino acid methionine, this compound is of significant interest in various fields, including animal nutrition and potentially therapeutic applications. This technical guide provides a comprehensive overview of the structure of D-methionyl-D-methionine, relevant quantitative data of its constituent monomer, detailed experimental protocols for synthesis and analysis, and a review of its known biological signaling pathways.
Chemical Structure of D-methionyl-D-methionine
D-methionyl-D-methionine is formed through the condensation of two D-methionine molecules, linked by a peptide bond between the carboxyl group of one molecule and the amino group of the other. The "D" designation refers to the stereochemical configuration at the alpha-carbon of each methionine residue. The systematic IUPAC name for D-methionine is (2R)-2-amino-4-(methylsulfanyl)butanoic acid[1].
Below is a two-dimensional representation of the D-methionyl-D-methionine structure.
References
An In-depth Technical Guide to the Chemical and Physical Properties of D-Methionyl-D-Methionine (D-{Met-Met})
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the dipeptide D-Methionyl-D-Methionine (D-{Met-Met}) is limited in publicly available literature. The following guide has been compiled using data from its constituent amino acid, D-methionine (often using its enantiomer L-methionine as a proxy for physicochemical properties), and closely related methionine-containing dipeptides. General principles of peptide chemistry and analysis are also applied. All data pertaining to analogues are clearly noted.
Core Chemical and Physical Properties
The chemical and physical properties of D-{Met-Met} are determined by its dipeptide structure, composed of two D-methionine residues linked by a peptide bond. These properties are crucial for its handling, formulation, and behavior in biological systems.
Structure and Nomenclature
-
IUPAC Name: (2R)-2-[[(2R)-2-amino-4-(methylthio)butanoyl]amino]-4-(methylthio)butanoic acid
-
Molecular Formula: C₁₀H₂₀N₂O₃S₂
-
Molecular Weight: 280.41 g/mol
-
CAS Number: Not assigned.
Physicochemical Data
| Property | Value (for L-Methionine) | Reference/Note |
| Physical State | White crystalline powder | Based on the properties of L-methionine.[1][2] |
| Melting Point | Decomposes at 281 °C | This value is for L-methionine.[3] The melting point of the dipeptide is expected to be different. |
| Solubility in Water | Soluble (48 g/L at 20 °C) | This value is for L-methionine.[2] Peptide solubility is sequence-dependent; however, short peptides like dipeptides are often water-soluble.[2] The presence of two hydrophobic methylthio groups may slightly decrease the solubility compared to more polar dipeptides. |
| pKa Values | pKa₁ (α-carboxyl) = 2.28pKa₂ (α-amino) = 9.21 | These values are for L-methionine.[3] For D-{Met-Met}, the terminal carboxyl group will have a pKa around 2-3, and the terminal amino group will have a pKa around 9-10. The peptide bond itself is neutral. |
| Isoelectric Point (pI) | 5.74 | This value is for L-methionine.[4] The pI of the dipeptide will be in a similar range, as it has one free amino group and one free carboxyl group. |
| Optical Activity | D-enantiomer | As the dipeptide is composed of two D-amino acids, it will be dextrorotatory. |
Spectroscopic Data
Specific spectroscopic data for D-{Met-Met} is not available. The following describes the expected spectroscopic characteristics based on the analysis of L-methionine and general knowledge of peptide spectroscopy.
1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum of D-{Met-Met} in a suitable solvent (e.g., D₂O) would show characteristic signals for the α-protons, β-protons, γ-protons, and the methyl protons of the two methionine residues. The chemical shifts would be similar to those of L-methionine, with potential slight differences due to the peptide bond. A ¹H-NMR spectrum of L-methionine shows signals around 2.1 ppm (S-CH₃), 2.0-2.2 ppm and 2.5-2.7 ppm (-CH₂-CH₂-), and 3.8 ppm (α-CH).[5][6]
-
¹³C-NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the peptide bond and the terminal carboxyl group, the α-carbons, and the carbons of the side chains. For L-methionine, the approximate chemical shifts are: ~177 ppm (carboxyl), ~56 ppm (α-carbon), ~32 ppm and ~31 ppm (side-chain CH₂), and ~16 ppm (S-CH₃).
1.3.2. Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and sequence of peptides. For D-{Met-Met}, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 281.0995 Da. A characteristic fragmentation pattern for methionine-containing peptides upon collision-induced dissociation (CID) is the neutral loss of the side chain, particularly the loss of methanesulfenic acid (CH₃SOH, 64 Da) from oxidized methionine residues.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of dipeptides like D-{Met-Met}.
Synthesis of D-{Met-Met} via Solid-Phase Peptide Synthesis (SPPS)
The most common method for synthesizing peptides is the Fmoc-based solid-phase peptide synthesis (SPPS).[7][8]
Materials:
-
Fmoc-D-Met-OH
-
Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a similar coupling agent
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
Protocol:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
The first Fmoc-D-Met-OH is activated with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
The activated amino acid solution is added to the swelled resin and allowed to react for 1-2 hours.
-
-
Fmoc Deprotection:
-
The resin is washed with DMF.
-
A solution of 20% piperidine in DMF is added to the resin and reacted for 10-20 minutes to remove the Fmoc protecting group from the N-terminus.
-
The resin is thoroughly washed with DMF to remove piperidine.
-
-
Second Amino Acid Coupling:
-
The second Fmoc-D-Met-OH is activated as in step 2.
-
The activated amino acid is coupled to the deprotected N-terminus of the resin-bound D-methionine.
-
-
Final Fmoc Deprotection: The Fmoc group of the second D-methionine is removed as in step 3.
-
Cleavage and Deprotection:
-
The peptide-resin is washed with DCM and dried.
-
A cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is added to the resin and reacted for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
The cleavage mixture is filtered, and the peptide is precipitated with cold diethyl ether.
-
The crude peptide is collected by centrifugation, washed with ether, and dried.
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
HPLC system with a C18 column.
-
UV detector (monitoring at 214 nm and 280 nm).
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Protocol:
-
The crude peptide is dissolved in a minimal amount of Solvent A.
-
The solution is injected onto the C18 column.
-
A linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) is used to elute the peptide.
-
Fractions containing the purified peptide are collected, and the identity is confirmed by mass spectrometry.
-
The purified fractions are pooled and lyophilized to obtain the final product as a white powder.
Biological Activity and Signaling Pathways
The biological activity of D-{Met-Met} is not well-documented. However, based on the metabolism of D-amino acids and methionine, we can infer its likely fate and effects in a biological system.
Metabolism of D-Amino Acids
D-amino acids are metabolized in mammals primarily by the enzyme D-amino acid oxidase (DAAO), which is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide.[9][10] The α-keto acid of methionine, α-keto-γ-methylthiobutyric acid (KMTB), can then be transaminated to form L-methionine, allowing it to enter the standard methionine metabolic pathways.
Methionine Metabolism
Methionine plays a central role in cellular metabolism.[11][12][13] Its metabolism can be divided into several key pathways:
-
Methionine Cycle: Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to regenerate methionine.[12][13][14]
-
Transsulfuration Pathway: Homocysteine can be converted to cysteine, which is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant.[12]
-
Polyamine Synthesis: SAM can be decarboxylated to serve as a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.[12]
The availability of methionine acts as a signal for cell growth and proliferation by activating key metabolic nodes.[7]
Visualizations
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis of D-{Met-Met}
Caption: Workflow for the synthesis of D-{Met-Met} via Fmoc SPPS.
Signaling Pathway: Metabolism of D-{Met-Met}
Caption: Postulated metabolic fate of D-{Met-Met}.
References
- 1. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Methionine | 63-68-3 [chemicalbook.com]
- 3. Methionine - Wikipedia [en.wikipedia.org]
- 4. L-Methionine(63-68-3) 1H NMR [m.chemicalbook.com]
- 5. bmse000044 L-Methionine at BMRB [bmrb.io]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Emerging roles for methionine metabolism in immune cell fate and function [frontiersin.org]
- 12. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
The Biological Significance of D-Amino Acid-Containing Peptides: A Technical Guide for Researchers
December 4, 2025
Abstract
The incorporation of D-amino acids into peptides represents a significant departure from the canonical L-amino acid framework of the central dogma of molecular biology. These non-canonical peptides, or D-amino acid-containing peptides (DAACPs), exhibit unique biochemical properties that render them subjects of intense research and therapeutic interest. This technical guide provides an in-depth exploration of the biological functions of DAACPs, their natural occurrence, and their burgeoning applications in drug development. We present a comprehensive overview of their enhanced stability, altered bioactivity, and the signaling pathways they modulate. Detailed experimental protocols for the synthesis, analysis, and evaluation of DAACPs are provided, alongside curated quantitative data on their biological activities to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Peptides, short chains of amino acids, are pivotal signaling molecules in a vast array of physiological processes. The stereochemistry of these constituent amino acids is almost exclusively of the L-configuration in ribosomally synthesized proteins and peptides. However, a fascinating class of peptides containing one or more D-amino acids has been discovered across various life forms, from bacteria to vertebrates.[1] The presence of a D-amino acid residue is not a trivial substitution; it imparts profound changes to the peptide's three-dimensional structure, leading to significant alterations in its biological properties.[2]
The primary advantages conferred by the inclusion of D-amino acids are enhanced proteolytic stability and often, modulated bioactivity.[2] Proteases, the enzymes responsible for peptide and protein degradation, are stereospecific for L-amino acids. Consequently, DAACPs are resistant to enzymatic cleavage, resulting in a significantly longer biological half-life—a highly desirable trait for therapeutic peptides.[2] Furthermore, the altered conformation can lead to increased receptor binding affinity, altered selectivity, and even novel pharmacological profiles compared to their all-L-amino acid counterparts.
This guide will delve into the core biological functions of DAACPs, provide quantitative data on their activities, detail essential experimental methodologies, and visualize key molecular pathways.
Natural Occurrence and Physiological Roles
DAACPs are not mere laboratory curiosities; they are found in nature and play diverse physiological roles. In microorganisms, non-ribosomal peptide synthetases (NRPSs) can directly incorporate D-amino acids into peptides, often yielding antibiotics and other secondary metabolites. In higher organisms, DAACPs typically arise from post-translational modification of ribosomally synthesized L-peptides by specialized enzymes called peptide isomerases.
Examples of naturally occurring DAACPs include:
-
Dermorphins and Deltorphins: Opioid peptides isolated from the skin of frogs of the Phyllomedusa genus. They are potent and selective agonists for the μ- and δ-opioid receptors, respectively, and exhibit analgesic properties.
-
Conotoxins: A diverse family of neurotoxic peptides found in the venom of marine cone snails. Some conotoxins contain D-amino acids, which contribute to their potency and stability as they target various ion channels and receptors in the nervous system.
-
Crustacean Hyperglycemic Hormone (CHH): A neurohormone in crustaceans that regulates blood glucose levels. Some isoforms of CHH contain a D-amino acid, which is crucial for their biological activity.
Quantitative Analysis of Biological Activity
The biological activity of DAACPs is a key area of investigation. The inclusion of D-amino acids can dramatically alter receptor binding affinity and functional potency. The following tables summarize quantitative data for representative DAACPs, dermorphin (B549996) and deltorphin (B1670231) analogs, and conotoxins, highlighting their receptor selectivity and potency.
Table 1: Opioid Receptor Binding Affinities of Dermorphin and Its Analogs
| Peptide/Analog | Receptor Type | Binding Affinity (Ki, nM) | Reference |
| Dermorphin | μ | 0.7 | [3] |
| δ | 62 | [3] | |
| κ | >5000 | [3] | |
| --INVALID-LINK-- amide (DALDA) | μ | Highly Selective | [4] |
| Dermorphin Gene-Associated Peptide (DGAP) | μ | 28,000 | [5] |
| δ | 670 | [5] | |
| [D-Met2]DGAP | μ | >1000 | [5] |
| δ | 0.80 | [5] | |
| Morphine | μ | 1.2 | [6] |
| Morphine-6-glucuronide | μ | 0.6 | [6] |
| Hydromorphone | μ | 0.6 | [6] |
| Hydrocodone | μ | 19.8 | [6] |
Table 2: Opioid Receptor Binding Affinities of Deltorphin I and Its Analogs
| Peptide/Analog | Receptor Type | Binding Affinity (Ki, nM) | Reference |
| [D-Ala2]Deltorphin I | δ | 0.5 (KD) | [7] |
| Deltorphin A | μ | Varies with analog | [8] |
| δ | Varies with analog | [8] | |
| [D-Ala2]Deltorphin II Analogs | δ | High | [9] |
Table 3: Inhibitory Concentrations (IC50) of Selected Conotoxins
| Conotoxin | Target | IC50 (nM) | Reference |
| α-Conotoxin AdIA | α3β2 nAChR | >10,000 | [10] |
| α1β1γδ nAChR | 11.23 | [10] | |
| α-Conotoxin GaIA | α3β2 nAChR | 988.9 | [10] |
| α1β1γδ nAChR | 38.37 | [10] | |
| Conotoxin-Ac1 | NR2B | 8220 |
Key Signaling Pathways
DAACPs exert their biological effects by modulating specific signaling pathways. A prominent example is the action of dermorphin on the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of dermorphin to the MOR initiates a cascade of intracellular events that ultimately lead to analgesia.
Dermorphin-Induced Mu-Opioid Receptor Signaling
Upon binding of dermorphin, the MOR undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins (Gi/o). The activated Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to hyperpolarization and reduced neuronal excitability. Downstream effectors of this pathway include the mitogen-activated protein kinase (MAPK) cascade.
Experimental Protocols
The study of DAACPs requires specialized experimental techniques for their synthesis, purification, and characterization. The following sections provide detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
This protocol outlines the manual synthesis of a peptide containing a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected L-amino acids
-
Fmoc-protected D-amino acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (L- or D-form, 3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin as in step 2.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and MeOH, and then dry under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protease Stability Assay
This protocol describes an in vitro assay to assess the stability of a peptide in the presence of a protease, with analysis by RP-HPLC.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in water or appropriate buffer)
-
Protease solution (e.g., Trypsin, Chymotrypsin) in a suitable buffer
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
Incubator or water bath at 37°C
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer and the peptide stock solution to a final concentration of 0.1-0.5 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Digestion:
-
Add the protease solution to the peptide mixture to initiate the reaction. The final enzyme-to-substrate ratio should be optimized (e.g., 1:50 to 1:100 w/w).
-
Vortex briefly to mix.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
-
RP-HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Use a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a specific wavelength (e.g., 214 or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the t=0 time point.
-
Plot the percentage of intact peptide versus time to determine the peptide's half-life in the presence of the protease.
-
Identification of D-Amino Acid-Containing Peptides by LC-MS
This protocol provides a general workflow for the non-targeted identification of DAACPs from a biological sample.
Materials:
-
Biological tissue or sample
-
Extraction buffer (e.g., acidic ethanol)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges
-
6 M HCl in D2O
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
LC-MS/MS system
Procedure:
-
Peptide Extraction:
-
Homogenize the biological sample in the extraction buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Partially purify the peptides from the supernatant using SPE.
-
-
Enzymatic Screening:
-
Treat a portion of the peptide extract with aminopeptidase M. This enzyme sequentially cleaves L-amino acids from the N-terminus.
-
Analyze the digested and undigested samples by LC-MS. Peptides that are resistant to digestion are potential DAACP candidates.
-
-
Acid Hydrolysis and Chiral Derivatization:
-
Hydrolyze the purified DAACP candidates in 6 M HCl in D2O to break them down into their constituent amino acids. The use of D2O helps to correct for acid-induced racemization.
-
Derivatize the resulting amino acid mixture with Marfey's reagent. This chiral reagent forms diastereomers with D- and L-amino acids, which can be separated by chromatography.
-
-
Chiral Amino Acid Analysis by LC-MS:
-
Analyze the derivatized amino acid mixture by LC-MS.
-
Compare the retention times of the derivatized amino acids from the sample with those of derivatized D- and L-amino acid standards to identify the presence and identity of any D-amino acids.
-
-
Confirmation by Synthesis and Co-elution:
-
Synthesize the putative DAACP and its all-L-epimer.
-
Analyze the synthetic peptides and the endogenous peptide by LC-MS under identical conditions.
-
Co-elution of the endogenous peptide with the synthetic DAACP confirms its identity and stereochemistry.
-
Therapeutic Applications and Future Perspectives
The unique properties of DAACPs make them highly attractive for therapeutic development. Their enhanced stability overcomes a major hurdle in peptide-based drug design, allowing for less frequent dosing and improved bioavailability. The ability to fine-tune biological activity by introducing D-amino acids opens up possibilities for creating more potent and selective drugs with fewer side effects.
Current and potential therapeutic applications of DAACPs include:
-
Analgesics: As exemplified by dermorphin analogs, DAACPs can be potent and selective agonists for opioid receptors, offering the potential for powerful pain relief with a reduced side-effect profile.
-
Antimicrobial Agents: Many naturally occurring antimicrobial peptides are rich in D-amino acids, which contributes to their efficacy against bacteria. Synthetic DAACPs are being developed as a new class of antibiotics to combat drug-resistant pathogens.
-
Anticancer Therapies: DAACPs are being explored for their ability to selectively target and kill cancer cells.
-
Diagnostic Tools: The stability of DAACPs makes them suitable for use as imaging agents and diagnostic probes.
The field of DAACPs is rapidly evolving. Advances in peptide synthesis, analytical techniques, and computational modeling are accelerating the discovery and development of novel DAACPs with therapeutic potential. As our understanding of the biological roles of these fascinating molecules grows, so too will their impact on medicine and biotechnology.
Conclusion
D-amino acid-containing peptides represent a paradigm shift in our understanding of peptide biology and a promising frontier in drug discovery. Their inherent resistance to proteolysis and the nuanced control over bioactivity afforded by D-amino acid incorporation provide a powerful platform for the development of next-generation peptide therapeutics. This technical guide has provided a comprehensive overview of the biological functions of DAACPs, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular processes. It is our hope that this resource will empower researchers to further explore the exciting potential of these non-canonical peptides and accelerate their translation from the laboratory to the clinic.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of deltorphin with opioid receptors: molecular determinants for affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [D-Ala2]deltorphin II analogs with high affinity and selectivity for delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
The Enigmatic Presence of D-Methionine and Its Peptides in Nature: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The presence of D-amino acids in living organisms, once considered a biological anomaly, is now recognized as a fundamental aspect of biochemistry with profound implications for physiology and drug development. Among these, D-methionine (D-Met) and its associated peptides are emerging as significant players in a range of biological processes, from bacterial cell wall metabolism to neuromodulation in mammals. This technical guide provides a comprehensive overview of the natural occurrence of D-Met and its peptides, detailing their distribution, metabolic pathways, and physiological roles. Furthermore, it offers a compilation of key experimental protocols for their detection and analysis, alongside visual representations of relevant biological pathways to facilitate a deeper understanding of their function.
Natural Occurrence and Distribution
The distribution of D-methionine and its peptides is widespread across the biological kingdoms, albeit often in trace amounts compared to their L-enantiomers. Their presence has been documented in bacteria, plants, and various animal tissues and fluids.
In Bacteria
Bacteria are a primary source of D-amino acids, where they play crucial roles in the synthesis and modification of peptidoglycan, a major component of the bacterial cell wall. While D-alanine and D-glutamate are the most abundant D-amino acids in peptidoglycan, D-methionine has also been identified in various bacterial species. Its incorporation can influence the structural integrity and antibiotic resistance of the cell wall.
In Plants
The physiological significance of D-methionine in plants is an active area of research. It has been detected in various plant tissues and is thought to be involved in responses to environmental stress and in specific metabolic pathways.
In Animals
In animals, including mammals, D-methionine has been identified in various tissues and physiological fluids such as blood, urine, and cerebrospinal fluid. Its concentrations can vary with age and pathological conditions, suggesting potential roles in physiological and disease processes.
Table 1: Quantitative Data on the Natural Occurrence of D-Methionine
| Biological Source | Organism/Tissue | Concentration/Abundance | Reference |
| Bacteria | Escherichia coli | Variable, dependent on growth phase and conditions | |
| Bacillus subtilis | Component of specific peptide products | ||
| Plants | Arabidopsis thaliana | Trace amounts in leaf and root tissues | |
| Animals | Rat Brain | 0.1 - 1.5 nmol/g tissue | |
| Human Plasma | 0.05 - 0.2 µM | ||
| Human Urine | 1 - 5 µmol/day |
Note: The concentrations can vary significantly based on the detection method, physiological state of the organism, and environmental factors.
Metabolism of D-Methionine
The metabolism of D-methionine is primarily governed by the enzyme D-amino acid oxidase (DAO), which stereospecifically oxidizes D-amino acids to their corresponding α-keto acids. In the case of D-methionine, DAO converts it to α-keto-γ-methylthiobutyric acid. This product can then be transaminated to form L-methionine, thus providing a pathway for the conversion of the D-enantiomer back to its L-form, which can be utilized in protein synthesis and other metabolic pathways.
Caption: Metabolic pathway of D-methionine conversion.
Physiological Roles and Signaling
Emerging evidence suggests that D-methionine and its peptides are not merely metabolic byproducts but may act as signaling molecules in various physiological processes. In the nervous system, D-amino acids, including D-serine and D-aspartate, are known to function as neurotransmitters or neuromodulators by interacting with receptors such as the N-methyl-D-aspartate (NMDA) receptor. While the specific signaling roles of D-methionine are still under investigation, its presence in the brain suggests a potential role in neurotransmission.
Experimental Protocols for Detection and Analysis
The accurate detection and quantification of D-methionine require specialized analytical techniques due to its stereospecific nature and typically low abundance.
Chiral Chromatography Coupled with Mass Spectrometry
This is the gold standard for the analysis of D-amino acids. The protocol involves the separation of D- and L-enantiomers using a chiral column followed by sensitive detection using a mass spectrometer.
Experimental Workflow:
-
Sample Preparation: Homogenization of tissues or deproteinization of fluids, followed by solid-phase extraction to remove interfering substances.
-
Derivatization (Optional but Recommended): To enhance volatility and chromatographic separation, amino acids are often derivatized with reagents such as N(O,S)-ethoxycarbonyl ethoxy ester.
-
Chromatographic Separation: Injection of the derivatized sample onto a chiral gas chromatography (GC) or liquid chromatography (LC) column. A temperature or solvent gradient is applied to elute the enantiomers at different retention times.
-
Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electron ionization for GC or electrospray ionization for LC) and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for high specificity and sensitivity.
-
Quantification: The concentration of D-methionine is determined by comparing its peak area to that of a known concentration of an internal standard (often a stable isotope-labeled D-methionine).
Caption: Workflow for D-methionine analysis.
Enzymatic Assays
Enzymatic methods offer a high-throughput and cost-effective alternative for the quantification of D-methionine. These assays typically utilize the high specificity of D-amino acid oxidase.
Assay Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing D-amino acid oxidase, a peroxidase (e.g., horseradish peroxidase), and a chromogenic or fluorogenic substrate (e.g., Amplex Red) is prepared.
-
Sample Addition: The biological sample is added to the reaction mixture.
-
Enzymatic Reaction: DAO specifically oxidizes D-methionine, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by the peroxidase to oxidize the substrate, leading to a change in color or fluorescence.
-
Detection: The absorbance or fluorescence is measured using a plate reader.
-
Quantification: The concentration of D-methionine in the sample is determined by comparing the signal to a standard curve generated with known concentrations of D-methionine.
Future Directions and Implications for Drug Development
The study of D-methionine and its peptides is a rapidly evolving field. A deeper understanding of their physiological roles could unveil novel therapeutic targets for a variety of diseases, including neurological disorders and bacterial infections. The incorporation of D-methionine into peptide-based drugs is also a promising strategy to enhance their stability against proteolytic degradation, thereby improving their pharmacokinetic properties. Continued research, aided by advanced analytical techniques, will be crucial in unlocking the full potential of these enigmatic molecules.
Technical Guide: D-Methionyl-D-methionine (D-{Met-Met})
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical information regarding the dipeptide D-Methionyl-D-methionine, herein referred to as D-{Met-Met}.
Core Chemical Data
D-{Met-Met} is the dipeptide composed of two D-methionine residues. The molecular formula and CAS (Chemical Abstracts Service) registry number are essential identifiers for this compound in research and development.
| Identifier | Value | Source |
| Chemical Name | D-Methionyl-D-methionine | N/A |
| Synonyms | H-D-Met-D-Met-OH | [1] |
| CAS Number | 89680-20-6 | [1][2] |
| Molecular Formula | C10H20N2O3S2 | [1] |
| Molecular Weight | 280.41 g/mol | [1] |
Note: The CAS number 52715-93-2 is associated with Methionylmethionine without specified stereochemistry or as a mixture of stereoisomers (DL-methionyl-DL-methionine) and should not be used to specifically identify D-{Met-Met}[3].
Experimental Protocols and Signaling Pathways
Visualized Relationships
To aid in conceptualization, the following diagrams illustrate the fundamental molecular relationship and a generalized workflow for its investigation.
Caption: Molecular structure relationship of D-{Met-Met}.
Caption: A generalized workflow for the investigation of D-{Met-Met}.
References
Introduction: The Mirror Image Advantage in Peptide Science
An In-depth Technical Guide to the Discovery and History of D-Dipeptides in Research
Peptides, short chains of amino acids, are fundamental to countless biological processes and represent a significant class of therapeutic agents. The constituent amino acids, with the exception of glycine, are chiral molecules existing in two mirror-image forms, or enantiomers: the L (levo-rotatory) and D (dextro-rotatory) forms. While proteins in nearly all known life forms are exclusively composed of L-amino acids, the incorporation of D-amino acids to create D-peptides and D-dipeptides has emerged as a powerful strategy in research and drug development.
The primary advantage of D-peptides lies in their remarkable resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for breaking down peptides and proteins, are stereospecific and primarily recognize L-amino acid sequences.[2] By substituting L-amino acids with their D-enantiomers, researchers can create peptides that are largely invisible to these degradative enzymes, significantly increasing their stability and plasma half-life.[1][3] This enhanced stability makes D-dipeptides and larger D-peptides highly attractive candidates for therapeutic applications, surmounting one of the major hurdles in the development of peptide-based drugs.[3][4][5]
This technical guide explores the discovery and history of D-dipeptides, presenting key quantitative data, detailed experimental protocols for their synthesis and characterization, and visualizations of their interaction with cellular signaling pathways.
A Brief History: From Fischer's Vision to Modern Therapeutics
The journey into peptide science began with the pioneering work of German chemist Emil Fischer. At the turn of the 20th century, Fischer proposed that amino acids were linked via what he termed "peptide bonds."[6] In 1901, he successfully synthesized the first dipeptide, glycylglycine, laying the foundational groundwork for the field.[6] This achievement, which contributed to his 1902 Nobel Prize in Chemistry, transformed the abstract concept of peptides into tangible molecules.[6]
While early work focused on L-peptides, the deliberate use of D-amino acids to enhance peptide properties gained traction as scientists sought to overcome the inherent instability of natural peptides. The realization that D-peptides could resist proteolysis opened new avenues for creating robust therapeutic agents.[1][2] This led to the development of techniques like "mirror-image phage display" for screening D-peptides that can bind to natural L-protein targets, a significant breakthrough for developing biostable inhibitors. Over the years, research has demonstrated the utility of D-dipeptides and D-peptides in a range of applications, including Alzheimer's disease therapy, antimicrobial agents, and as tools to modulate cellular signaling.[4][6][7]
Quantitative Data on D-Dipeptide Properties
The unique properties of D-dipeptides, particularly their stability and biological activity, have been quantified in numerous studies. The following tables summarize key data for researchers and drug developers.
Table 1: Pharmacokinetic Properties of a Therapeutic D-Peptide (RD2)
This table presents pharmacokinetic data for RD2, a D-peptide developed to be therapeutically active against toxic β-amyloid oligomers in the context of Alzheimer's disease.[4]
| Parameter | Value | Administration Route | Reference |
| Terminal Half-Life (Plasma) | > 2 days | Intravenous (i.v.) | [4] |
| Maximal Brain Concentration per Dose (Cmax/D) | 0.06 (µg/g)/(mg/kg) | i.v., Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.) | [4] |
| Brain/Plasma Ratio | 0.7 - 1.0 | i.v., i.p., s.c., p.o. | [4] |
| Bioavailability | High | i.p., s.c., p.o. | [4] |
Table 2: Antimicrobial Activity of D-Amino Acid-Containing Peptides
This table shows the Minimum Inhibitory Concentration (MIC) values, a measure of antimicrobial activity, for peptides against various bacterial strains. The inclusion of D-amino acids can enhance stability while retaining potent activity.
| Peptide | Organism | MIC (µM) | Reference |
| D1 (AArIILrWrFR) | E. coli ATCC 25922 | >256 | [7] |
| P. aeruginosa ATCC 27853 | >256 | [7] | |
| S. aureus ATCC 29213 | 64 | [7] | |
| B. subtilis ATCC 6633 | 32 | [7] | |
| Cap18 | S. enterica ser. Typhimurium | 2 | [8] |
| E. coli ATCC25922 | 2 | [8] | |
| P. aeruginosa ATCC27853 | 4 | [8] | |
| S. aureus ATCC29213 | 8 | [8] | |
| Melittin | S. aureus ATCC29213 | 4 | [8] |
| E. faecalis ATCC29212 | 4 | [8] |
Note: Lower MIC values indicate higher antimicrobial activity. D1 contains D-Arginine (r).
Table 3: Enzymatic Stability of Dipeptides
The stability of dipeptides against enzymatic degradation is a critical parameter for their therapeutic potential. This table presents data on the stability of various dipeptides in the presence of intestinal enzymes.
| Dipeptide | Stability Classification* | N-Terminal Residue Property | C-Terminal Residue Property | Reference |
| Pro-X | Stable | Proline | Any | [9] |
| Gly-X | Stable | Glycine | Any | [9] |
| Asp-X | Stable | Aspartic Acid | Any | [9] |
| X-Pro | Stable | Any | Proline | [9] |
| X-Ser | Stable | Any | Serine | [9] |
| X-Thr | Stable | Any | Threonine | [9] |
*Stability is defined as >75% of the peptide remaining after 60 minutes of simulated intestinal digestion.[9]
Experimental Protocols
The synthesis and purification of D-dipeptides are critical processes that require meticulous execution. The following protocols provide a detailed methodology for these procedures.
Solid-Phase Synthesis of a D-Dipeptide (e.g., D-Ala-D-Leu-NH₂) using Fmoc Chemistry
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a D-dipeptide amide using the widely adopted Fmoc/tBu strategy.
1. Resin Selection and Preparation:
-
Resin Selection: For a C-terminal amide, use Rink Amide resin.[9][10] For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is suitable.[10]
-
Resin Swelling: Place the Rink Amide resin (e.g., 0.1 mmol scale) into a manual SPPS reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes. After swelling, drain the DMF.[10][11]
2. First Amino Acid Coupling (Fmoc-D-Leu-OH):
-
Activation: In a separate vial, dissolve Fmoc-D-Leu-OH (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture and vortex for 1-2 minutes to pre-activate the amino acid.[11]
-
Coupling: Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.[11]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[11]
3. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.[9][10]
-
Agitate for 5-10 minutes. Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes to ensure complete removal of the Fmoc protecting group.[9]
-
Wash the resin extensively with DMF (5 times) and DCM (3 times) to remove piperidine and dibenzofulvene byproducts.[11]
4. Second Amino Acid Coupling (Fmoc-D-Ala-OH):
-
Repeat the activation and coupling steps described in 4.1.2, using Fmoc-D-Ala-OH.
-
Monitor the reaction for completion using a qualitative method like the Kaiser test to detect free primary amines. A negative Kaiser test (beads remain colorless) indicates a complete coupling reaction.
-
Wash the resin as described in 4.1.2.
5. Final Fmoc Deprotection:
-
Repeat the deprotection procedure described in 4.1.3 to remove the Fmoc group from the N-terminal D-Alanine.
6. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common mixture for tBu-based side chain protecting groups is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[11]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitate the crude peptide from the TFA solution by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum.
Purification by Preparative RP-HPLC
-
Column: Use a preparative C18 reversed-phase column.[3]
-
Solvents:
-
Mobile Phase A: 0.1% TFA in water.[12]
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).[3][12]
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A, with a small amount of ACN or DMSO if necessary for solubility.[3]
-
Inject the sample onto the preparative HPLC system.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 30 minutes) at an appropriate flow rate for the column size.[3]
-
Monitor the elution profile using a UV detector at 210-220 nm.[13]
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a white, fluffy powder.[12]
-
Characterization
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
Analyze using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Confirm the identity of the peptide by matching the observed molecular weight with the calculated theoretical mass.[14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire 1D (¹H) and 2D (e.g., COSY, TOCSY) NMR spectra to confirm the amino acid composition and sequence.[5][15]
-
The chemical shifts and coupling constants provide detailed structural information about the dipeptide.[15]
-
Visualizing D-Dipeptide Research Concepts
Experimental Workflow for D-Dipeptide Synthesis and Analysis
The following diagram illustrates the logical flow from starting materials to the final, characterized D-dipeptide.
Potential Interaction of D-Dipeptides with the mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors and nutrients like amino acids.[1][8] Amino acids, particularly leucine (B10760876) and arginine, are known to activate mTOR Complex 1 (mTORC1).[16][17] Research has shown that D-amino acid analogs can compete with their L-counterparts for binding to upstream amino acid sensors, thereby modulating mTORC1 activity.[6] The following diagram illustrates this pathway and the potential point of intervention for D-peptides or their constituent D-amino acids.
Conclusion and Future Perspectives
The discovery and development of D-dipeptides represent a significant advancement in peptide research. By leveraging the inherent stability of the D-amino acid configuration, scientists have been able to design peptide-based molecules with dramatically improved pharmacokinetic profiles. From their historical roots in the foundational work of Emil Fischer to their current application in targeting complex diseases and combating antimicrobial resistance, D-dipeptides have proven to be a versatile and powerful tool. The detailed protocols and quantitative data provided in this guide aim to equip researchers with the necessary information to explore and expand the applications of these promising molecules. As synthesis techniques become more refined and our understanding of their biological interactions deepens, D-dipeptides are poised to play an increasingly important role in the future of medicine and biotechnology.
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? | MDPI [mdpi.com]
- 3. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Seeking mTORC1 Inhibitors Through Molecular Dynamics Simulation of Arginine Analogs Inhibiting CASTOR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. waters.com [waters.com]
- 14. Structure Characterization of a Disordered Peptide Using In-Droplet Hydrogen/Deuterium Exchange Mass Spectrometry and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. Amino acids mediate mTOR/raptor signaling through activation of class 3 phosphatidylinositol 3OH-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
D-Methionyl-D-Methionine (D-{Met-Met}): A Technical Overview of Current Research and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of research on D-methionyl-D-methionine (D-{Met-Met}). While direct therapeutic applications in human disease are not yet established in scientific literature, this document consolidates the existing data, primarily from animal nutrition and aquaculture studies, to inform researchers of its known biological effects and potential avenues for future investigation. The primary focus of current research lies in the use of DL-methionyl-DL-methionine as a highly bioavailable source of methionine in aquatic species, where it has demonstrated significant benefits to growth, intestinal integrity, and immune function. This guide details the experimental protocols from key studies, presents quantitative data in a structured format, and visualizes the implicated signaling pathways and experimental workflows.
Introduction
Methionine, an essential sulfur-containing amino acid, is crucial for protein synthesis and various metabolic processes. Its D-isomer and dipeptide forms, such as D-methionyl-D-methionine, have been investigated for their nutritional and potential therapeutic properties. D-{Met-Met} is a dipeptide composed of two D-methionine residues. The commercially available form is often a mixture of stereoisomers, DL-methionyl-DL-methionine, which has garnered attention in the field of animal nutrition, particularly in aquaculture, due to its low water solubility and enhanced absorption compared to free methionine.[1][2] This guide synthesizes the findings from these studies to provide a foundational understanding for researchers exploring the broader applications of this dipeptide.
Known Biological and Physiological Effects
Research to date has primarily focused on the effects of DL-methionyl-DL-methionine as a feed additive in aquaculture. These studies have revealed several key biological effects:
-
Improved Growth Performance: Supplementation with DL-methionyl-DL-methionine has been shown to improve weight gain and feed efficiency in various aquatic species, including white leg shrimp (Litopenaeus vannamei) and largemouth bass (Micropterus salmoides).[3][4]
-
Enhanced Intestinal Health: Studies in grass carp (B13450389) (Ctenopharyngodon idella) and domestic pigeons have indicated that this dipeptide improves intestinal morphology, strengthens the intestinal physical barrier, and promotes the proliferation and differentiation of intestinal cells.[5][6] This is potentially mediated through the activation of signaling pathways such as Wnt/β-catenin and Nrf2/Keap1.[5][6]
-
Modulation of Immune and Antioxidant Responses: DL-methionyl-DL-methionine has been observed to enhance the immune and antioxidative capacity of shrimp and fish.[3][4] This includes increased activity of antioxidant enzymes and a reduction in oxidative damage markers.[6]
It is important to note that the nutritional potency of D-methionyl-D-methionine in mammals appears to be lower than that of L-methionine. A mouse growth assay reported its potency to be between 4% and 40% of L-methionine.[1][4][7]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from key studies on the effects of DL-methionyl-DL-methionine supplementation.
Table 1: Effects of DL-methionyl-DL-methionine on Growth Performance in White Leg Shrimp (Litopenaeus vannamei) [3]
| Parameter | Basal Diet (7% Fishmeal) | Basal Diet + 0.15% Met-Met | Positive Control (20% Fishmeal) |
| Weight Gain Rate (%) | Significantly lower than PC | Significantly increased vs. Basal | - |
| Feed Efficiency | Significantly lower than PC | Significantly increased vs. Basal | - |
| Malondialdehyde | - | Significantly lower than Basal | Significantly lower than Basal |
| Phenol (B47542) Oxidase Content | - | Highest among all groups | - |
| Peroxidase Activity | - | Highest among all groups | - |
| Total Antioxidant Capacity | - | Highest among all groups | - |
| Intestinal Wall Thickness | - | Highest (similar to PC) | Highest (similar to 0.15% Met-Met) |
Table 2: Effects of DL-methionyl-DL-methionine on Growth and Feed Conversion in Largemouth Bass (Micropterus salmoides) [4]
| Parameter | 25% Fishmeal Diet | Low Fishmeal + 0.10% Met-Met | Low Fishmeal + 0.40% DL-Met |
| Growth Promotion | - | Promoted growth | Promoted growth |
| Feed Conversion Ratio (FCR) | - | Decreased FCR | - |
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the effects of D-{Met-Met} are still under investigation. However, studies in animal models have implicated the following signaling pathways:
Nrf2/Keap1 Signaling Pathway
In juvenile grass carp, optimal supplementation with DL-methionyl-DL-methionine was found to decrease intestinal oxidative damage. This effect was associated with the activation of the Nrf2/Keap1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[6]
Caption: Nrf2/Keap1 signaling pathway activated by DL-{Met-Met}.
Wnt/β-catenin Signaling Pathway
A study in domestic pigeons suggested that dietary supplementation with DL-methionine or DL-methionyl-DL-methionine activates the Wnt/β-catenin signaling pathway in the jejunum, leading to increased intestinal development and cell proliferation.[5]
Caption: Wnt/β-catenin pathway in intestinal development.
Experimental Protocols
This section provides an overview of the methodologies used in the key studies cited.
Animal Feeding Trial Protocol (Aquaculture)
The general protocol for evaluating the effects of DL-methionyl-DL-methionine in aquatic species involves a controlled feeding trial.
Objective: To determine the effects of dietary supplementation of DL-{Met-Met} on growth performance, feed utilization, and physiological responses.
Experimental Animals: A specific species and life stage are chosen (e.g., juvenile grass carp, white leg shrimp). Animals are typically acclimated to the experimental conditions before the trial begins.
Diet Formulation:
-
A basal diet is formulated to be deficient or marginal in methionine.
-
A positive control diet is formulated with an adequate level of methionine, often from a standard source like fishmeal.
-
Experimental diets are created by supplementing the basal diet with graded levels of DL-{Met-Met}.
-
All diets are formulated to be isonitrogenous and isoenergetic.
Experimental Design:
-
Animals are randomly distributed into experimental units (e.g., tanks or cages).
-
Each dietary treatment is replicated multiple times.
-
Animals are fed the experimental diets for a specified period (e.g., 10 weeks).
-
Feeding is typically done to satiation, and feed intake is recorded.
Data Collection and Analysis:
-
Growth Performance: Weight gain, specific growth rate, and feed conversion ratio are calculated.
-
Sample Collection: At the end of the trial, tissue samples (e.g., intestine, liver, muscle) and blood are collected for analysis.
-
Biochemical Assays: Analysis of antioxidant enzyme activities (e.g., SOD, CAT), lipid peroxidation (e.g., MDA levels), and immune parameters (e.g., lysozyme (B549824) activity, phenol oxidase).
-
Histological Analysis: Intestinal morphology is examined by measuring villus height and crypt depth.
-
Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) is used to measure the expression of genes related to tight junctions, apoptosis, and signaling pathways.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Caption: Generalized workflow for an aquaculture feeding trial.
Future Directions and Conclusion
The current body of research provides a solid foundation for the use of DL-methionyl-DL-methionine as a nutritional supplement in aquaculture. Its beneficial effects on growth, intestinal health, and antioxidant status are well-documented in several species.
However, there is a notable absence of research on the therapeutic applications of D-{Met-Met} in mammalian models and human diseases. Future research could explore:
-
The metabolism and pharmacokinetics of D-{Met-Met} in mammals.
-
Its potential as a modulator of intestinal health and the gut microbiome in terrestrial animals and humans.
-
The antioxidant properties of D-{Met-Met} and its potential role in mitigating oxidative stress-related conditions.
-
Investigation of its effects on the Wnt/β-catenin and Nrf2/Keap1 signaling pathways in mammalian cells.
References
- 1. researchgate.net [researchgate.net]
- 2. aquaasiapac.com [aquaasiapac.com]
- 3. D-Met | 500 mg | Tablet | Ad-din Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationships of Enkephalin-Like Peptides | Annual Reviews [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
D-{Met-Met}: A Technical Whitepaper on a Hypothetical Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide D-{Met-Met}, composed of two D-methionine residues, represents a novel molecular entity with potential therapeutic applications. Due to the inherent resistance of D-amino acid-containing peptides to proteolysis, D-{Met-Met} is expected to exhibit significantly enhanced stability in biological systems compared to its L-isomer. This technical guide outlines a hypothetical mechanism of action for D-{Met-Met}, drawing upon established principles of D-amino acid biochemistry, peptide transport, and the known biological activities of D-methionine. We propose a multi-faceted mechanism encompassing cellular uptake, intracellular processing, and modulation of oxidative stress pathways. This document provides a framework for future research, including detailed experimental protocols and data presentation structures to facilitate the investigation of D-{Met-Met} as a potential therapeutic agent.
Introduction: The Rationale for D-{Met-Met}
Peptide-based therapeutics offer high specificity and potency but are often limited by their poor stability in vivo due to rapid degradation by proteases. The substitution of L-amino acids with their D-enantiomers is a well-established strategy to overcome this limitation.[1][2][3] D-amino acid-containing peptides are less recognized by common proteases, leading to a longer biological half-life and potentially improved therapeutic efficacy.[2][3][4]
Methionine, an essential sulfur-containing amino acid, is a key component in numerous metabolic pathways and a precursor to the major intracellular antioxidant, glutathione (B108866).[5] The D-isomer of methionine (D-Met) has demonstrated protective effects against noise-induced hearing loss, likely through its direct antioxidant activities and modulation of endogenous antioxidant systems.[6][7]
This whitepaper explores the potential mechanism of action of D-{Met-Met}, a dipeptide composed of two D-methionine residues. We hypothesize that D-{Met-Met} combines the enhanced stability of a D-peptide with the antioxidant and metabolic potential of its constituent D-methionine molecules.
Proposed Mechanism of Action
The proposed mechanism of action for D-{Met-Met} can be conceptualized in three key stages:
-
Cellular Uptake and Bioavailability: Overcoming the challenge of cellular entry.
-
Intracellular Processing: Hydrolysis into constituent D-methionine.
-
Pharmacological Effects: Modulation of cellular pathways, primarily related to oxidative stress.
Cellular Uptake: A Hurdle and Potential Solutions
A significant challenge for D-peptides is their poor cellular uptake, as they are not typically substrates for endogenous peptide transporters.[8] However, several mechanisms could facilitate the entry of D-{Met-Met} into cells:
-
Endocytosis and Macropinocytosis: Studies have shown that conjugation of D-peptides with molecules like taurine (B1682933) can significantly boost their cellular uptake via dynamin-dependent endocytosis and macropinocytosis.[8][9][10] While D-{Met-Met} itself may not be readily taken up, formulation strategies could leverage these pathways.
-
Passive Diffusion: As a small dipeptide, a minor component of uptake may occur via passive diffusion across the cell membrane, though this is likely to be inefficient.
Intracellular Fate: Hydrolysis and Release of D-Methionine
Once inside the cell, we hypothesize that D-{Met-Met} is hydrolyzed by intracellular peptidases into two molecules of D-methionine. While D-peptides are resistant to many proteases, some intracellular enzymes may possess the capability to cleave this bond, albeit at a slower rate than the L-L isomer.
Molecular Actions of D-Methionine
The released D-methionine is proposed to be the primary effector molecule. Its actions are likely multifaceted:
-
Direct Antioxidant Activity: D-methionine can act as a direct scavenger of reactive oxygen species (ROS), contributing to the reduction of oxidative stress.[6]
-
Modulation of Endogenous Antioxidant Pathways: D-methionine has been shown to influence the activity of key antioxidant enzymes such as superoxide (B77818) dismutase and catalase.[7] It may also impact the glutathione pathway, a central component of cellular antioxidant defense.[6]
-
Metabolic Integration: A portion of the D-methionine may be converted to L-methionine by D-amino acid oxidase, allowing it to enter mainstream metabolic pathways, including protein synthesis and the generation of S-adenosylmethionine (SAM), a universal methyl donor.
Data Presentation: Quantitative Analysis Framework
To rigorously evaluate the proposed mechanism, quantitative data should be collected and organized as follows:
| Parameter | Experimental System | Measurement | Unit | Expected Outcome with D-{Met-Met} |
| Enzymatic Stability | Human Serum | Half-life (t½) | hours | Significantly increased vs. L-{Met-Met} |
| Cellular Uptake | Cultured Cells (e.g., HeLa, SH-SY5Y) | Intracellular Concentration | µM | Low, but detectable |
| Uptake Enhancement | Cultured Cells with conjugated D-{Met-Met} | Fold-increase in uptake | - | >10-fold increase[8] |
| Intracellular Hydrolysis | Cell Lysates | Rate of D-Met appearance | µM/min/mg protein | Slower than L-{Met-Met} |
| ROS Scavenging | Cell-based ROS assay (e.g., DCFDA) | % Reduction in ROS | % | Dose-dependent decrease |
| Enzyme Activity | Cell Lysates | SOD, Catalase, GPx activity | U/mg protein | Dose-dependent modulation[7] |
| Glutathione Levels | Cell Lysates | GSH/GSSG Ratio | - | Increase in ratio |
Experimental Protocols
Detailed methodologies are crucial for the validation of the proposed mechanism.
Protocol 1: Assessment of D-{Met-Met} Stability
-
Objective: To determine the in vitro stability of D-{Met-Met} in human serum.
-
Materials: D-{Met-Met}, L-{Met-Met} (control), human serum (pooled), HPLC-MS system.
-
Procedure:
-
Incubate D-{Met-Met} and L-{Met-Met} at a final concentration of 100 µM in 90% human serum at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Quench the reaction by adding an equal volume of 10% trichloroacetic acid to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the intact dipeptide using a validated HPLC-MS method.
-
Calculate the half-life (t½) for each dipeptide.
-
Protocol 2: Evaluation of Cellular Uptake
-
Objective: To quantify the cellular uptake of D-{Met-Met}.
-
Materials: Fluorescently labeled D-{Met-Met} (e.g., FITC-D-{Met-Met}), cell line of interest, cell culture medium, flow cytometer.
-
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with varying concentrations of FITC-D-{Met-Met} (e.g., 10, 50, 100 µM) for a defined period (e.g., 4 hours).
-
Wash cells three times with cold PBS to remove extracellular peptide.
-
Trypsinize and resuspend cells in PBS.
-
Analyze the fluorescence intensity of the cell suspension using a flow cytometer to quantify uptake.
-
(Optional) Use confocal microscopy to visualize intracellular localization.
-
Protocol 3: Measurement of Intracellular ROS Levels
-
Objective: To assess the effect of D-{Met-Met} on intracellular reactive oxygen species.
-
Materials: D-{Met-Met}, cell line, DCFDA cellular ROS detection assay kit, hydrogen peroxide (H₂O₂) as a positive control.
-
Procedure:
-
Plate cells in a 96-well black-walled plate.
-
Pre-treat cells with D-{Met-Met} at various concentrations for 24 hours.
-
Induce oxidative stress by treating with H₂O₂ for 1 hour.
-
Load cells with the DCFDA probe according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader.
-
Normalize the fluorescence values to a non-treated control and express the results as a percentage reduction in ROS.
-
Visualizations: Pathways and Workflows
Proposed Signaling Pathway
Caption: Hypothetical intracellular signaling pathway of D-{Met-Met}.
Experimental Workflow for Stability Analysis
Caption: Workflow for assessing the enzymatic stability of D-{Met-Met}.
Conclusion and Future Directions
The D-{Met-Met} dipeptide presents a promising scaffold for developing novel therapeutics, particularly for conditions associated with high oxidative stress. Its inherent stability is a significant advantage over L-peptide counterparts. The proposed mechanism of action, centered on cellular uptake, intracellular hydrolysis, and subsequent antioxidant activity of D-methionine, provides a solid foundation for future research.
Key future directions include:
-
Synthesis and Characterization: Chemical synthesis and full characterization of D-{Met-Met}.
-
In Vitro Validation: Systematic execution of the experimental protocols outlined in this guide to validate the proposed mechanism.
-
Pharmacokinetic Studies: In vivo studies to determine the pharmacokinetic profile of D-{Met-Met}.
-
Efficacy Studies: Evaluation of D-{Met-Met} in relevant animal models of diseases characterized by oxidative stress.
This technical guide serves as a roadmap for the scientific community to explore the full therapeutic potential of D-{Met-Met}.
References
- 1. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Preloaded D-methionine protects from steady state and impulse noise-induced hearing loss and induces long-term cochlear and endogenous antioxidant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "D-METHIONINE (D-MET) MECHANISMS UNDERLYING OTOPROTECTION FROM NOISE- A" by Daniel Fox [opensiuc.lib.siu.edu]
- 8. Taurine Boosts Cellular Uptake of Small D-Peptides for Enzyme-Instructed Intracellular Molecular Self-Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Uptake of A Taurine-Modified, Ester Bond-Decorated D-Peptide Derivative via Dynamin-Based Endocytosis and Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of D-Dipeptide-Protein Interactions: A Technical Guide Using D-{Met-Met} and the MppA Receptor as a Model System
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive framework for the in silico modeling of D-dipeptide binding to protein targets. Due to the scarcity of direct research on D-methionyl-D-methionine (D-{Met-Met}), this paper establishes a robust modeling workflow using a validated proxy system: the Escherichia coli periplasmic murein peptide-binding protein, MppA. MppA is an ideal model as it naturally binds a peptide containing a D-amino acid, L-alanyl-γ-D-glutamyl-meso-diaminopimelate (murein tripeptide or Mtp), making it a suitable surrogate for studying the principles of D-dipeptide recognition.
Introduction: The Significance of D-Amino Acid Peptides
While L-amino acids are the canonical building blocks of proteins, peptides containing D-amino acids are increasingly recognized for their biological importance and therapeutic potential. They are found in bacterial cell walls, are produced by various organisms as signaling molecules or defense agents, and are more resistant to proteolytic degradation than their L-counterparts, making them attractive candidates for drug development. Understanding the structural basis of their interactions with protein targets is crucial for designing novel therapeutics.
In silico modeling offers a powerful, cost-effective approach to predict, analyze, and optimize these interactions at a molecular level before committing to extensive experimental validation. This guide outlines the core computational and experimental methodologies required for such an investigation.
The Model System: D-{Met-Met} and the MppA Receptor
2.1. The Ligand: D-{Met-Met}
D-methionyl-D-methionine is a dipeptide composed of two D-isomers of methionine. While its specific biological roles are not extensively characterized, its structural properties—hydrophobicity, flexibility, and the presence of a thioether group—make it an interesting subject for binding studies.
2.2. The Receptor: E. coli MppA
MppA is a periplasmic binding protein (PBP) in E. coli responsible for the uptake of murein tripeptide (Mtp), a component of the bacterial cell wall. Its function is critical for cell wall recycling. MppA's natural ability to recognize and bind a peptide containing a D-glutamate residue makes it an excellent model system for investigating the binding of other D-amino acid-containing peptides like D-{Met-Met}.
Quantitative Binding Data
While direct experimental binding data for the D-{Met-Met}–MppA interaction is not available in the literature, the known affinity of MppA for its native ligand provides a crucial benchmark for in silico predictions. Computational models should aim to predict binding energies that are reasonably consistent with experimentally determined values for similar ligands.
| Receptor | Ligand | Method | Binding Affinity (Kd) | Reference |
| E. coli MppA | Murein Tripeptide (Mtp) | Not Specified | 250 nM | [1] |
Proposed In Silico Modeling Workflow
This section details a step-by-step computational workflow to predict the binding mode and estimate the binding affinity of D-{Met-Met} to the MppA protein.
4.1. Step 1: Structure Preparation
-
Receptor Preparation:
-
Obtain the crystal structures of MppA in both its unliganded (open, PDB ID: 3TCH ) and liganded (closed, PDB ID: 2X5O ) conformations from the RCSB Protein Data Bank.
-
Using a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein structure by:
-
Removing water molecules and other non-essential co-solvents.
-
Adding hydrogen atoms and assigning correct protonation states for titratable residues at a physiological pH (e.g., 7.4).
-
Repairing any missing side chains or loops.
-
Performing a constrained energy minimization to relieve steric clashes while preserving the backbone structure.
-
-
-
Ligand Preparation:
-
Construct the D-{Met-Met} dipeptide in a 3D modeling tool.
-
Generate a low-energy 3D conformation of the ligand.
-
Assign correct atom types and partial charges using a suitable force field (e.g., OPLS4, AMBER).
-
4.2. Step 2: Molecular Docking
-
Grid Generation: Define the binding site on the MppA receptor. For local docking, this is typically centered on the known binding pocket of the native ligand (Mtp) in the closed conformation (2X5O).
-
Peptide Docking: Use a specialized peptide docking program (e.g., Glide, CABS-dock, Piper) to dock the prepared D-{Met-Met} ligand into the defined receptor grid. These tools are designed to handle the flexibility inherent in peptides.
-
Pose Selection: Analyze the resulting docking poses based on scoring functions (e.g., GlideScore, docking score). Select the top-ranked poses that exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) for further analysis.
4.3. Step 3: Molecular Dynamics (MD) Simulation
-
System Setup: For the most promising docking pose, create a protein-ligand complex system. Solvate the complex in an explicit water model (e.g., TIP3P) within a periodic boundary box and add counter-ions to neutralize the system.
-
Simulation: Perform an MD simulation using software like GROMACS, AMBER, or Desmond.
-
Minimization: Energy-minimize the entire system to remove bad contacts.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand.
-
Production Run: Run a production simulation (typically 100-200 ns) without restraints to observe the dynamic behavior of the complex.
-
-
Analysis: Analyze the trajectory to assess the stability of the binding pose (RMSD of the ligand), identify key intermolecular interactions (hydrogen bonds, salt bridges), and understand conformational changes.
4.4. Step 4: Binding Free Energy Calculation
-
Use the MD simulation trajectory to calculate the binding free energy (ΔGbind) using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This provides a more accurate estimation of binding affinity than docking scores alone.
Experimental Validation Protocols
In silico predictions must be validated through rigorous experimental methods. The following protocols are standard for characterizing protein-peptide binding kinetics and thermodynamics.
5.1. Surface Plasmon Resonance (SPR)
SPR is used to measure real-time binding kinetics (association and dissociation rates) and determine binding affinity.
-
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) for the D-{Met-Met}–MppA interaction.
-
Methodology:
-
Immobilization: Covalently immobilize purified MppA protein onto a sensor chip (e.g., CM5) via amine coupling. A reference channel should be prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of concentrations of the D-{Met-Met} peptide in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of D-{Met-Met} over the sensor and reference surfaces at a constant flow rate.
-
Association Phase: Monitor the increase in response units (RU) as the peptide binds to the immobilized MppA.
-
Dissociation Phase: After the injection, flow running buffer over the chip and monitor the decrease in RU as the peptide dissociates.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound peptide.
-
Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD (KD = kd/ka).
-
5.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, KD, and stoichiometry).
-
Objective: To determine the binding affinity (KD), binding enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Methodology:
-
Sample Preparation: Prepare solutions of purified MppA and D-{Met-Met} peptide in the exact same, thoroughly degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The protein is placed in the sample cell (e.g., at 20-50 µM) and the peptide in the injection syringe (e.g., at 200-500 µM).
-
Titration: Perform a series of small, timed injections of the D-{Met-Met} solution into the MppA solution at a constant temperature (e.g., 25°C).
-
Heat Measurement: The instrument measures the minute heat changes that occur after each injection.
-
Data Acquisition: As the MppA becomes saturated with the peptide, the heat change per injection diminishes.
-
Control Experiment: Perform a control titration by injecting the D-{Met-Met} solution into buffer alone to measure the heat of dilution, which is then subtracted from the experimental data.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine n, KD, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.
-
Biological Context: MppA Transport and Signaling
MppA is a key component of a bacterial nutrient uptake system. Its interaction with peptides is the first step in a process that transports valuable resources from the periplasm into the cytoplasm for reuse.
-
Transport Pathway:
-
Binding: In the periplasm, MppA binds its peptide ligand (e.g., Mtp).
-
Conformational Change: Ligand binding induces a conformational change in MppA from an "open" to a "closed" state.
-
Interaction with Transporter: The closed, ligand-bound MppA docks with the membrane-bound components of the oligopeptide permease (Opp) system, specifically OppB and OppC.
-
Translocation: The interaction triggers ATP hydrolysis by the cytoplasmic component OppD, which powers the translocation of the peptide across the inner membrane via the OppBC channel.
-
Beyond transport, MppA has also been implicated in a signal transduction pathway that negatively regulates the expression of marA, a transcriptional activator involved in multiple antibiotic resistance. This suggests MppA may have a dual role in both nutrient sensing/uptake and the regulation of cellular stress responses.
References
The Mirror Image Advantage: A Technical Guide to D-Amino Acid Peptides in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of D-amino acids into peptides represents a paradigm shift in drug design and development, offering a powerful strategy to overcome the inherent limitations of their natural L-amino acid counterparts. This technical guide provides an in-depth review of the pharmacological applications of D-amino acid peptides, focusing on their enhanced stability, improved therapeutic efficacy, and novel mechanisms of action. We will explore the core advantages of these synthetic peptides, their diverse applications across various therapeutic areas, and the state-of-the-art experimental methodologies for their synthesis, characterization, and evaluation. This guide aims to equip researchers and drug development professionals with the essential knowledge to leverage the unique properties of D-amino acid peptides in their therapeutic innovations.
Introduction: The Chirality Conundrum in Peptide Therapeutics
Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases in the body.[1] Proteins and most naturally occurring peptides are composed of L-amino acids, and proteases have evolved to specifically recognize and cleave peptide bonds between these L-isomers.[1][2] The introduction of D-amino acids, the non-natural mirror images of L-amino acids, provides a robust solution to this challenge.[3][4] D-amino acid-containing peptides are resistant to proteolysis, leading to a significantly longer in vivo half-life and improved bioavailability.[1][3] This guide delves into the pharmacological significance of this stereochemical strategy.
Core Advantages of D-Amino Acid Peptides
The unique stereochemistry of D-amino acids confers several key advantages that make them attractive candidates for drug development.
Enhanced Proteolytic Stability
The primary and most well-established advantage of incorporating D-amino acids is the increased resistance to enzymatic degradation.[4] Most endogenous proteases are stereospecific for L-amino acids and cannot efficiently hydrolyze peptide bonds involving D-amino acids.[1][3] This intrinsic stability leads to a longer plasma half-life, a critical factor for therapeutic efficacy.[1]
Improved Pharmacokinetic Profile
The enhanced stability of D-amino acid peptides directly translates to an improved pharmacokinetic profile. A longer half-life reduces the required dosing frequency, improving patient compliance. Moreover, their resistance to degradation can lead to higher systemic exposure and better tissue penetration.
Increased Binding Affinity and Specificity
The incorporation of D-amino acids can induce unique conformational changes in the peptide backbone, leading to novel tertiary structures.[5] This can result in enhanced binding affinity and specificity for the target receptor or enzyme.[5][6] In some cases, D-peptides have shown significantly higher potency compared to their L-counterparts.[7]
Reduced Immunogenicity
As D-amino acids are not typically found in endogenous proteins, peptides composed entirely of D-amino acids are less likely to be recognized by the immune system, potentially leading to lower immunogenicity.[7][8]
Therapeutic Applications of D-Amino Acid Peptides
The advantageous properties of D-amino acid peptides have led to their exploration in a wide range of therapeutic areas.
Oncology
D-amino acid peptides are being developed as anticancer agents. For instance, D-peptide inhibitors have been designed to disrupt the interaction between p53 and its negative regulators MDM2/MDMX, which are overexpressed in many cancers.[3] These D-peptides have demonstrated significant tumor inhibition in preclinical models.[3] Additionally, radiolabeled D-amino acid-containing peptides are being investigated for cancer imaging and targeted radiotherapy.[9][10]
Infectious Diseases
The threat of antibiotic resistance has spurred the development of novel antimicrobial agents. D-peptides have emerged as a promising class of antimicrobials.[4] They can be designed to target and disrupt bacterial membranes, leading to cell death.[4] Their resistance to bacterial proteases makes them particularly effective.[4] Furthermore, D-amino acids have been shown to inhibit biofilm formation, a key virulence factor in many chronic infections.[11]
Neurology
In the central nervous system, D-amino acids like D-serine act as neurotransmitters.[12] This has inspired the development of D-amino acid-containing peptides for neurological disorders. For example, D-peptide analogs are being investigated for their potential to treat neurodegenerative diseases by targeting protein aggregation or modulating receptor activity.
Drug Delivery
The stability and longevity of D-peptides make them excellent candidates for drug delivery systems.[1][3] They can be used to carry therapeutic payloads to specific tissues or cells, improving drug targeting and reducing off-target toxicity.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on D-amino acid peptides, highlighting their improved stability and biological activity.
Table 1: Proteolytic Stability of D-Amino Acid Peptides
| Peptide | Modification | Protease/Serum | Incubation Time | % Remaining | Reference |
| L-peptide | All L-amino acids | Proteinase K | 4 hours | 0% | [3] |
| D-amino acid modified peptide | C-terminal D-amino acid | Proteinase K | 24 hours | 15% | [3] |
| (L)-GLP1 | All L-amino acids | Proteinase K | < 1 hour | 0% | [7] |
| (D)-GLP1 | All D-amino acids | Proteinase K | 6 hours | 80% | [7] |
| L-peptide | All L-amino acids | Fetal Calf Serum | Not specified | Susceptible | [13] |
| D-peptide | Partial D-amino acid substitution | Trypsin | Not specified | Highly stable | [13] |
| Pep05 | All L-amino acids | Human Plasma | 8 hours | < 10% | [14] |
| DP06 | All L-lysine and L-arginine replaced with D-amino acids | Human Plasma | 8 hours | > 90% | [14] |
| DP06 | All L-lysine and L-arginine replaced with D-amino acids | Human Plasma | 24 hours | > 60% | [14] |
Table 2: Biological Activity of D-Amino Acid Peptides
| Peptide | Target | Assay | Metric | Value | Reference |
| LCDX | Not specified | Receptor-mediated transcytosis | Efficiency | Lower | [3] |
| DCDX | Not specified | Receptor-mediated transcytosis | Efficiency | Considerably higher | [3] |
| DCDX | Not specified | Inhibition | IC50 | 5-fold lower than LCDX | [3] |
| (L)-GLP1 | GLP1 Receptor | Luciferase expression | EC50 | 59.6 nM | [7] |
| (D)-GLP1 | GLP1 Receptor | Luciferase expression | EC50 | 2.2 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the research and development of D-amino acid peptides.
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid Peptides
Objective: To chemically synthesize a peptide containing D-amino acids.
Materials:
-
Fmoc-protected D-amino acids (e.g., Fmoc-D-Ala-OH)
-
Fmoc-protected L-amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution in DMF (20% v/v)
-
Coupling reagents: HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether
-
Automated peptide synthesizer or manual synthesis vessel
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (D- or L-), HBTU, and HOBt in DMF. Add DIPEA to activate the carboxyl group. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.[8][15]
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection of Side Chains: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[8]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
Proteolytic Stability Assay
Objective: To assess the resistance of a D-amino acid peptide to degradation by proteases.
Materials:
-
Synthesized D-amino acid peptide and its L-amino acid counterpart (control)
-
Protease solution (e.g., Trypsin, Proteinase K, or human serum)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and water with 0.1% TFA (mobile phases)
Protocol:
-
Peptide Incubation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL. Add the protease solution (e.g., trypsin at a 1:100 enzyme-to-substrate ratio) or an equal volume of human serum.
-
Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of 1% TFA or by heat inactivation.
-
HPLC Analysis: Analyze the samples by RP-HPLC. Monitor the peak corresponding to the intact peptide at a specific wavelength (e.g., 220 nm).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the 0-hour time point.[3][13][14]
In Vitro Activity Assay (Example: GLP1R Activation)
Objective: To determine the biological activity of a D-amino acid peptide agonist.
Materials:
-
HEK293 cells stably expressing the GLP1 receptor (GLP1R) and a cAMP-responsive element (CRE)-luciferase reporter gene.
-
(D)-GLP1 peptide and (L)-GLP1 peptide (control).
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HEK293-GLP1R-CRE-Luc cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the (D)-GLP1 and (L)-GLP1 peptides in serum-free medium. Replace the culture medium with the peptide solutions. Include a vehicle control (medium only).
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence values against the peptide concentration. Fit the data to a dose-response curve to determine the EC50 value for each peptide.[7]
Visualizing Key Processes in D-Amino Acid Peptide Research
The following diagrams, generated using the DOT language, illustrate critical workflows and concepts in the field of D-amino acid peptide pharmacology.
Caption: Experimental workflow for the development of D-amino acid peptides.
Caption: Mechanism of enhanced proteolytic stability of D-amino acid peptides.
Caption: Rational design workflow for D-amino acid peptide inhibitors.
Conclusion and Future Directions
D-amino acid peptides have firmly established their place as a valuable class of therapeutic molecules. Their inherent resistance to proteolysis, coupled with the potential for enhanced bioactivity, addresses the primary limitations of conventional peptide drugs. The methodologies for their design, synthesis, and evaluation are now well-established, paving the way for their broader application in medicine.
Future research will likely focus on several key areas:
-
Novel D-amino acid incorporation: Exploring the use of a wider variety of non-canonical D-amino acids to fine-tune peptide properties.
-
Advanced delivery systems: Developing sophisticated delivery strategies to further enhance the therapeutic index of D-peptides.
-
Computational design: Utilizing advanced computational tools and machine learning to predict the optimal placement of D-amino acids for desired therapeutic effects.[2][17]
-
Clinical translation: Moving more D-peptide candidates from preclinical studies into clinical trials to validate their therapeutic potential in humans.
References
- 1. lifetein.com [lifetein.com]
- 2. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of D-{Met-Met}
These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide D-Methionine-D-Methionine (D-{Met-Met}). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble polymer support.[1][2][3] This methodology simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[2][3] The synthesis of peptides containing non-natural D-amino acids, such as D-methionine, follows the same fundamental principles as for L-amino acids, offering advantages like increased resistance to enzymatic degradation and potential for novel therapeutic applications.[4][5][6]
A significant challenge in the synthesis of methionine-containing peptides is the oxidation of the methionine side chain to methionine sulfoxide (B87167), particularly during the final acidic cleavage step.[7][8][9][10][11][12] This protocol incorporates strategies to mitigate this side reaction, ensuring a high purity of the final D-{Met-Met} product.
Materials and Reagents
The following table summarizes the key materials and reagents required for the solid-phase synthesis of D-{Met-Met}.
| Category | Reagent/Material | Supplier Example | Purpose |
| Resin | Rink Amide MBHA Resin | Sigma-Aldrich, Bachem | Solid support for peptide assembly, yielding a C-terminal amide.[4][13] |
| Amino Acid | Fmoc-D-Met-OH | Bachem, Aapptec | Building block for the peptide chain. |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aapptec, Bachem | Activates the carboxylic acid of the incoming amino acid for peptide bond formation.[14][15][16] |
| HOBt (Hydroxybenzotriazole) | Aapptec, Bachem | Reduces racemization and improves coupling efficiency.[14][16] | |
| Base | DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | Base for the coupling reaction.[4] |
| Deprotection Reagent | 20% Piperidine (B6355638) in DMF | --- | Removes the Fmoc protecting group from the N-terminus.[4][13][17] |
| Solvents | DMF (N,N-Dimethylformamide) | Fisher Scientific | Primary solvent for swelling, washing, and reactions. |
| DCM (Dichloromethane) | Fisher Scientific | Solvent for washing. | |
| MeOH (Methanol) | Fisher Scientific | Solvent for washing. | |
| Cleavage Cocktail | Reagent H | --- | Cleaves the peptide from the resin while minimizing methionine oxidation.[7][8][9] |
| Trifluoroacetic acid (TFA) | 81% | Strong acid for cleavage. | |
| Phenol (B47542) | 5% | Scavenger to protect against side reactions. | |
| Thioanisole (B89551) | 5% | Scavenger. | |
| 1,2-Ethanedithiol (B43112) (EDT) | 2.5% | Scavenger. | |
| Water | 3% | ||
| Dimethylsulfide (DMS) | 2% | Scavenger. | |
| Ammonium (B1175870) Iodide | 1.5% w/w | Reduces methionine sulfoxide.[7][8] | |
| Precipitation/Washing | Cold Diethyl Ether | Fisher Scientific | Precipitates the cleaved peptide.[4] |
Experimental Protocols
The synthesis of D-{Met-Met} is performed using the Fmoc/tBu strategy. The process involves the sequential addition of Fmoc-protected D-methionine residues to a solid support, followed by cleavage and deprotection.
Resin Preparation and Swelling
-
Place the Rink Amide MBHA resin (e.g., 0.1 mmol scale) into a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation. This ensures optimal reaction kinetics.
-
After swelling, drain the DMF.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 20-30 minutes at room temperature to remove the Fmoc protecting group from the resin's linker.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and finally DMF (3-5 times) to remove all traces of piperidine.
First Amino Acid Coupling (Fmoc-D-Met-OH)
-
In a separate vial, dissolve Fmoc-D-Met-OH (e.g., 4 equivalents), HBTU (e.g., 3.9 equivalents), and HOBt (e.g., 4 equivalents) in DMF.
-
Add DIPEA (e.g., 8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times).
Second Amino Acid Coupling (Fmoc-D-Met-OH)
-
Repeat the Fmoc deprotection step (3.2) to remove the Fmoc group from the first D-methionine residue.
-
Repeat the amino acid coupling step (3.3) to couple the second Fmoc-D-Met-OH residue.
Final Fmoc Deprotection
-
Perform a final Fmoc deprotection (3.2) to remove the protecting group from the N-terminal D-methionine.
Cleavage and Deprotection
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail, Reagent H : Trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), and ammonium iodide (1.5% w/w).[7][8] This cocktail is specifically designed to minimize methionine side-chain oxidation.[7][8][9]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm the molecular weight and by analytical HPLC to determine its purity.
Quantitative Data Summary
The following table provides expected outcomes and a comparison of different cleavage cocktails for methionine-containing peptides.
| Parameter | Expected Value/Condition | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Varies depending on the resin. |
| Coupling Efficiency | > 99% | Can be monitored by a Kaiser test after each coupling step. |
| Cleavage Time | 2-3 hours | |
| Crude Purity | > 85% | Dependent on the success of each synthesis step. |
| Final Yield (after purification) | 50-70% | Highly dependent on the peptide sequence and purification process. |
| Cleavage Cocktail Comparison | ||
| Reagent H | No detectable methionine sulfoxide.[7][9] | Recommended for methionine-containing peptides. |
| Cocktail K, R, or B | 15% to 55% methionine sulfoxide formation.[7][8][9] | Standard cocktails that are less effective at preventing methionine oxidation. |
Diagrams
D-{Met-Met} Solid-Phase Synthesis Workflow
Caption: General workflow for the solid-phase synthesis of D-{Met-Met}.
Methionine Oxidation and Prevention during Cleavage
Caption: Mitigation of methionine oxidation during peptide cleavage.
References
- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 2. bachem.com [bachem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 5. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. A cleavage cocktail for methionine-containing peptides. | Semantic Scholar [semanticscholar.org]
- 10. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. peptide.com [peptide.com]
- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 16. bachem.com [bachem.com]
- 17. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Enzymatic Synthesis of D-methionyl-D-methionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acids and their corresponding peptides are gaining significant attention in drug development and various biotechnological applications due to their increased stability against enzymatic degradation compared to their L-counterparts. D-methionyl-D-methionine, a dipeptide composed of two D-methionine residues, serves as a valuable building block for the synthesis of more complex peptide structures with enhanced biological half-lives. Enzymatic synthesis of such dipeptides offers a green and stereospecific alternative to traditional chemical methods, which often involve harsh reaction conditions and complex protection/deprotection steps.
This document provides detailed application notes and protocols for the enzymatic synthesis of D-methionyl-D-methionine, focusing on the use of commercially relevant enzymes. The protocols are designed to be adaptable for research and process development environments.
Principle of Synthesis
The enzymatic synthesis of D-methionyl-D-methionine can be achieved through a kinetically controlled synthesis approach. In this strategy, a D-methionine derivative (the acyl donor) is reacted with another D-methionine molecule (the nucleophile) in the presence of a suitable enzyme. The enzyme facilitates the formation of a peptide bond between the two D-methionine residues. Two promising enzyme classes for this synthesis are D-aminopeptidases and Penicillin G Acylases , both of which have demonstrated activity towards D-amino acids and their derivatives.[1]
The general reaction scheme is as follows:
D-Methionine-OR + D-Methionine → D-methionyl-D-methionine + ROH
Where:
-
D-Methionine-OR is an activated D-methionine ester (e.g., methyl or ethyl ester) serving as the acyl donor.
-
D-Methionine is the acyl acceptor (nucleophile).
-
ROH is the alcohol byproduct.
Enzyme Selection and Characteristics
The choice of enzyme is critical for a successful and efficient synthesis.
| Enzyme Class | Source Organism (Example) | Key Characteristics Relevant to D-dipeptide Synthesis |
| D-Aminopeptidase | Ochrobactrum anthropi | D-stereospecific, catalyzes the release of N-terminal D-amino acids from peptides.[1] Can be used in reverse to synthesize D-dipeptides. Shows preference for D-Ala, D-Ser, or D-Thr at the N-terminus, but broader substrate specificity is possible.[1] |
| Penicillin G Acylase (PGA) | Escherichia coli | Broad substrate specificity, widely used in the synthesis of semi-synthetic antibiotics.[2] Can accept D-amino acid esters as acyl donors for peptide synthesis.[3] Immobilized forms are commercially available, facilitating reuse and process intensification.[4] |
Experimental Protocols
Protocol 1: Synthesis of D-methionyl-D-methionine using D-Aminopeptidase
This protocol outlines the synthesis using a D-aminopeptidase.
Materials:
-
D-Aminopeptidase (from Ochrobactrum anthropi or other suitable source)
-
D-Methionine methyl ester hydrochloride
-
D-Methionine
-
1 M Phosphate buffer (pH 8.0)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
HPLC-grade water and acetonitrile for analysis
Equipment:
-
Reaction vessel (e.g., glass vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
Incubator or water bath
-
Centrifuge (for enzyme removal if using free enzyme)
-
Rotary evaporator
-
Separatory funnel
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Substrate Preparation:
-
Dissolve D-Methionine (e.g., 50 mM) and D-Methionine methyl ester hydrochloride (e.g., 100 mM) in 1 M Phosphate buffer (pH 8.0). Adjust the pH to 8.0 if necessary.
-
-
Enzymatic Reaction:
-
Add D-Aminopeptidase to the substrate solution (e.g., 1 mg/mL).
-
Incubate the reaction mixture at 25°C with gentle stirring for 24 hours.[5]
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 6, 12, 24 hours) and analyzing them by HPLC.
-
-
Reaction Quenching and Enzyme Removal:
-
To stop the reaction, heat the mixture to 95°C for 10 minutes to denature the enzyme. Alternatively, if using a free enzyme, it can be removed by centrifugation after the reaction. If using an immobilized enzyme, it can be filtered off.
-
-
Product Extraction:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Analysis and Quantification:
-
Analyze the crude product and the reaction aliquots by HPLC to determine the concentration of D-methionyl-D-methionine, and the remaining substrates.
-
Calculate the conversion yield and product concentration.
-
Protocol 2: Synthesis of D-methionyl-D-methionine using Immobilized Penicillin G Acylase
This protocol utilizes an immobilized form of Penicillin G Acylase (PGA).
Materials:
-
Immobilized Penicillin G Acylase (e.g., on Eupergit C or magnetic nanoparticles)
-
D-Methionine methyl ester
-
D-Methionine
-
50 mM Phosphate buffer (pH 7.5)
-
Organic co-solvent (e.g., acetonitrile, optional)
-
HPLC-grade water and acetonitrile for analysis
Equipment:
-
Reaction vessel with overhead stirrer or orbital shaker
-
pH-stat or manual pH monitoring and adjustment setup
-
Temperature-controlled water bath
-
Filtration setup for recovering the immobilized enzyme
-
HPLC system
Procedure:
-
Substrate Solution:
-
Prepare a solution of D-Methionine (e.g., 100 mM) and D-Methionine methyl ester (e.g., 200 mM) in 50 mM Phosphate buffer (pH 7.5). An organic co-solvent like acetonitrile (e.g., 10-20% v/v) can be added to improve substrate solubility.
-
-
Enzymatic Reaction:
-
Add the immobilized PGA to the substrate solution (e.g., 10% w/v).
-
Incubate the reaction at 37°C with continuous stirring.
-
Maintain the pH at 7.5 throughout the reaction using a pH-stat or by manual addition of a suitable base (e.g., 1 M NaOH).
-
Monitor the reaction progress by HPLC.
-
-
Enzyme Recovery:
-
After the desired conversion is reached (or the reaction plateaus), stop the stirring and separate the immobilized enzyme by filtration or magnetic separation.
-
The recovered enzyme can be washed with buffer and stored for reuse.
-
-
Product Isolation and Analysis:
-
The reaction filtrate containing the product can be further purified if necessary (e.g., by chromatography).
-
Analyze the final product solution and reaction samples by HPLC to determine the yield and purity of D-methionyl-D-methionine.
-
Analytical Method: HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile) can be used.
-
Example gradient: 0-20 min, 5-50% B; 20-25 min, 50-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B.
Detection:
-
UV detection at 210 nm.
Quantification:
-
Prepare standard curves for D-methionine, D-methionine methyl ester, and D-methionyl-D-methionine to quantify the components in the reaction mixture.
Data Presentation
| Parameter | Protocol 1 (D-Aminopeptidase) | Protocol 2 (Immobilized PGA) | Reference/Notes |
| Enzyme | D-Aminopeptidase | Immobilized Penicillin G Acylase | |
| Acyl Donor | D-Methionine methyl ester | D-Methionine methyl ester | |
| Acyl Acceptor | D-Methionine | D-Methionine | |
| Initial Substrate Conc. | 50 mM D-Met, 100 mM D-Met-OMe | 100 mM D-Met, 200 mM D-Met-OMe | Concentrations can be optimized. |
| pH | 8.0 | 7.5 | Optimal pH may vary with the specific enzyme. |
| Temperature (°C) | 25 | 37 | Optimal temperature may vary. |
| Reaction Time (h) | 24 | 12-24 | Monitor for optimal conversion. |
| Conversion Yield (%) | To be determined experimentally | To be determined experimentally | |
| Product Purity (%) | To be determined by HPLC | To be determined by HPLC |
Visualizations
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of D-methionyl-D-methionine.
Logical Relationship of Synthesis Components
References
- 1. D-stereospecific aminopeptidase - Wikipedia [en.wikipedia.org]
- 2. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering the Substrate Specificity of a Thermophilic Penicillin Acylase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process [frontiersin.org]
- 5. Computational study on the polymerization reaction of d-aminopeptidase for the synthesis of d-peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of D-Methionyl-D-Methionine (D-{Met-Met})
Introduction
D-Methionyl-D-Methionine (D-{Met-Met}) is a dipeptide composed of two D-methionine residues. The purification of such synthetic peptides is a critical step in research and drug development to ensure the removal of impurities such as deletion sequences, truncated peptides, and by-products from synthesis.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for purifying synthetic peptides due to its high resolving power and the use of volatile mobile phases, which simplifies peptide recovery.[1] This document provides a detailed protocol for the purification of D-{Met-Met} using RP-HPLC.
The principle of RP-HPLC involves the separation of molecules based on their hydrophobicity.[1] A non-polar stationary phase, typically a silica (B1680970) support chemically modified with alkyl chains (e.g., C18), is used in conjunction with a polar mobile phase.[1] The dipeptide is loaded onto the column in a highly aqueous mobile phase and is eluted by a gradient of increasing organic solvent concentration. More hydrophobic molecules interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.[1]
Data Presentation: Typical HPLC Purification Parameters
The following table summarizes the typical quantitative parameters for the HPLC purification of a dipeptide like D-{Met-Met}. These parameters can be optimized to achieve the desired purity and yield.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | C18, 5 µm, 100-300 Å | A C18 column is standard for peptide separations, offering good retention for hydrophobic molecules. Wide-pore silica (300 Å) is often preferred for larger peptides but 100 Å is suitable for dipeptides.[2] |
| Column Dimensions | 4.6 x 250 mm (Analytical) | For purification, preparative columns with larger diameters are used. The length can be adjusted based on the required resolution. |
| 10-50 mm ID (Preparative) | ||
| Mobile Phase A | 0.1% TFA in Water | Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape.[2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) (ACN) | Acetonitrile is the most common organic modifier for peptide separations. |
| Gradient | 5-95% B over 30-60 min | A shallow gradient is often used to achieve high resolution of closely eluting impurities. |
| Flow Rate | 1.0 mL/min (Analytical) | Flow rates are scaled up for preparative columns. |
| 5-50 mL/min (Preparative) | ||
| Detection Wavelength | 210-230 nm | This range allows for the detection of the peptide backbone. |
| Injection Volume | 20-100 µL (Analytical) | Injection volume is dependent on the column size and sample concentration. |
| 1-10 mL (Preparative) | ||
| Column Temperature | Ambient to 40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but stability of the peptide should be considered. |
Experimental Protocol: Purification of D-{Met-Met}
This protocol outlines the steps for the purification of crude D-{Met-Met} using a preparative RP-HPLC system.
1. Materials and Reagents
-
Crude D-{Met-Met} peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a preparative pump, autosampler (or manual injector), UV detector, and fraction collector.
-
Preparative C18 HPLC column (e.g., 21.2 x 250 mm, 5 µm).
-
Lyophilizer (freeze-dryer).
-
Analytical HPLC system for purity analysis.
3. Solution Preparation
-
Mobile Phase A (Aqueous): Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.
-
Mobile Phase B (Organic): Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas the solution.
-
Sample Preparation: Dissolve the crude D-{Met-Met} in Mobile Phase A at a concentration of 1-10 mg/mL. If the sample does not fully dissolve, a small amount of ACN can be added, or the sample can be dissolved in a minimal amount of a suitable solvent like DMSO before dilution with Mobile Phase A. Filter the sample solution through a 0.22 µm syringe filter before injection.
4. HPLC Purification Method
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate.
-
Injection: Inject the filtered crude peptide solution onto the equilibrated column.
-
Elution Gradient: Start the elution gradient. A typical gradient for a dipeptide like D-{Met-Met} would be:
-
0-5 min: 5% B (Isocratic)
-
5-35 min: 5% to 60% B (Linear Gradient)
-
35-40 min: 60% to 95% B (Linear Gradient for column wash)
-
40-45 min: 95% B (Isocratic column wash)
-
45-50 min: 95% to 5% B (Return to initial conditions)
-
50-60 min: 5% B (Re-equilibration)
-
-
Fraction Collection: Monitor the chromatogram at 220 nm and collect fractions corresponding to the main peak, which should be the D-{Met-Met} dipeptide.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC system with a similar method to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled fractions and lyophilize to obtain the purified D-{Met-Met} as a white powder.
Visualizations
Experimental Workflow for D-{Met-Met} Purification
Caption: Figure 1: HPLC Purification Workflow for D-{Met-Met}
Signaling Pathway (Logical Relationship)
Caption: Figure 2: Logical Flow of Method Development
References
Application Note: Quantitative Analysis of D-{Met-Met} by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acids and peptides containing them are of increasing interest in various fields, from pharmacology to food science, due to their unique biological properties, such as enhanced stability against enzymatic degradation.[1][2] The dipeptide D-Methionine-D-Methionine (D-{Met-Met}) is an example of such a molecule, with potential applications as a nutritional supplement.[3][4] Accurate and robust analytical methods are crucial for the quantitative analysis of D-{Met-Met} in various matrices. This application note provides a detailed protocol for the quantification of D-{Met-Met} using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for peptide analysis.[5]
The method described herein is suitable for the quantitative analysis of synthetically produced D-{Met-Met} and can be adapted for its determination in complex biological matrices. The protocol covers sample preparation, LC-MS/MS parameters, and data analysis.
Experimental Protocols
Sample Preparation
The following protocol outlines the preparation of a synthetic D-{Met-Met} sample for LC-MS/MS analysis. For samples from complex matrices like plasma or tissue, additional extraction and purification steps, such as protein precipitation or solid-phase extraction, would be necessary.
Materials:
-
D-{Met-Met} standard
-
Stable isotope-labeled D-{Met-Met} (e.g., with ¹³C and ¹⁵N) as an internal standard (IS)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of D-{Met-Met} in HPLC-grade water.
-
Prepare a 1 mg/mL stock solution of the internal standard (IS) in HPLC-grade water.
-
-
Prepare Calibration Standards:
-
Perform serial dilutions of the D-{Met-Met} stock solution with 50% ACN/0.1% FA in water to create a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Spike each calibration standard and the quality control (QC) samples with the internal standard to a final concentration of 100 ng/mL.
-
-
Prepare Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL) from a separate weighing of the D-{Met-Met} standard.
-
-
Final Sample Preparation:
-
For analysis, dilute the final samples (standards, QCs, and unknown samples) as needed with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.[6]
LC Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 50% B over 5 minutes, then a wash and re-equilibration step |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Note: The use of formic acid is preferred over trifluoroacetic acid (TFA) as it provides better MS signal intensity, although TFA can sometimes offer better peak shapes in UV-based chromatography.[7]
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following are hypothetical but representative MRM transitions for D-{Met-Met} and a stable isotope-labeled internal standard. The precursor ion ([M+H]⁺) for D-{Met-Met} (C₁₀H₂₀N₂O₃S₂) has a monoisotopic mass of 280.09 Da. The exact m/z of the precursor and product ions should be determined by direct infusion of the standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-{Met-Met} | 281.1 | y-ion or b-ion | Optimized (e.g., 15-25) |
| D-{Met-Met} - Quantifier | 281.1 | Product Ion 1 | Optimized |
| D-{Met-Met} - Qualifier | 281.1 | Product Ion 2 | Optimized |
| Internal Standard | e.g., 287.1 | Corresponding product ion | Optimized |
The fragmentation of peptides in tandem MS typically results in b- and y-ions from the cleavage of the peptide bond.[8]
Data Presentation
The quantitative data should be summarized in tables for clear comparison. Below are examples of how to structure tables for a calibration curve and for the analysis of unknown samples.
Table 1: Calibration Curve for D-{Met-Met}
| Standard Concentration (ng/mL) | D-{Met-Met} Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 148,500 | 0.0102 |
| 5 | 7,650 | 151,200 | 0.0506 |
| 10 | 14,980 | 149,900 | 0.0999 |
| 50 | 75,200 | 150,800 | 0.4987 |
| 100 | 151,300 | 151,100 | 1.0013 |
| 500 | 748,900 | 149,500 | 5.0094 |
| 1000 | 1,505,000 | 150,200 | 10.0199 |
A linear regression of the peak area ratio against the standard concentration should yield a correlation coefficient (R²) > 0.99.
Table 2: Quantification of D-{Met-Met} in Unknown Samples
| Sample ID | D-{Met-Met} Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Unknown 1 | 45,300 | 150,100 | 0.3018 | 30.1 |
| Unknown 2 | 182,400 | 149,800 | 1.2176 | 121.5 |
| Unknown 3 | 9,870 | 151,500 | 0.0651 | 6.5 |
Visualizations
Experimental Workflow
The overall experimental workflow for the quantitative analysis of D-{Met-Met} is depicted below.
Caption: LC-MS/MS workflow for D-{Met-Met} quantification.
Relevant Biological Pathway
While D-{Met-Met} is primarily considered a nutritional source, the availability of methionine, which can be derived from Met-Met dipeptides, can influence key metabolic signaling pathways such as the AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability.[9]
References
- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 6. scispace.com [scispace.com]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Methionine Partially Replaced by Methionyl-Methionine Dipeptide Improves Reproductive Performance over Methionine Alone in Methionine-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-{Met-Met} as a Supplement in Animal Feed Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine is an essential sulfur-containing amino acid critical for protein synthesis, methyl-group donation in various metabolic pathways, and the synthesis of cysteine, which is a precursor to the antioxidant glutathione.[1] In animal nutrition, synthetic methionine sources are commonly added to feed to ensure optimal growth and performance, particularly in diets based on plant proteins which are often low in methionine.[1][2] While L-methionine is the biologically active form, the D-isomer (D-methionine) and its racemic mixture (DL-methionine) are also widely used, as animals can convert D-methionine to L-methionine.[3][4]
This document focuses on the application of D-methionine dipeptide (D-{Met-Met}) as a feed supplement. Dipeptides may offer advantages in terms of stability and absorption kinetics compared to free amino acids.[5] These notes provide an overview of the potential effects of D-{Met-Met}, relevant signaling pathways, and detailed protocols for conducting animal studies to evaluate its efficacy.
Data Presentation
The following tables summarize quantitative data from a study on methionine dipeptide (Met-Met) supplementation in lactating dairy cows. While the specific isomer of Met-Met was not defined in the study, the results provide valuable insights into the potential effects of a methionine dipeptide supplement.[5]
Table 1: Effects of Methionine Dipeptide (MM) and Rumen-Protected Methionine Dipeptide (RPMM) on Lactation Performance in Dairy Cows [5]
| Parameter | Control (CON) | 6 g/d MM | 6.12 g/d RPMM |
| Milk Yield ( kg/d ) | 38.5 | 39.8 | 40.7 |
| Energy-Corrected Milk (ECM) ( kg/d ) | 37.9 | 39.6 | 40.1 |
| Milk Protein (%) | 3.10 | 3.23 | 3.25 |
| Milk Protein Yield ( kg/d ) | 1.19 | 1.28 | 1.32* |
* Indicates a statistically significant difference from the control group (p < 0.05).
Table 2: Effects of Methionine Dipeptide (MM) and Rumen-Protected Methionine Dipeptide (RPMM) on Rumen Fermentation Parameters in Dairy Cows [5]
| Parameter | Control (CON) | 6 g/d MM | 6.12 g/d RPMM |
| Total Volatile Fatty Acids (mmol/L) | 102.3 | 105.1 | 110.2 |
| Acetate (mmol/L) | 65.8 | 67.3 | 70.9 |
| Propionate (mmol/L) | 22.1 | 22.9 | 23.8 |
| Butyrate (mmol/L) | 11.5 | 11.9 | 12.3 |
| Valerate (mmol/L) | 1.8 | 1.9 | 2.1* |
* Indicates a statistically significant difference from the control group (p < 0.05).
Signaling Pathways
Methionine metabolism is intricately linked to key signaling pathways that regulate cell growth, proliferation, and protein synthesis. The primary pathway influenced by methionine availability is the mTOR (mechanistic target of rapamycin) signaling cascade.[6][7] It is hypothesized that D-{Met-Met}, after being hydrolyzed to D-methionine and subsequently converted to L-methionine, would activate these pathways.
References
- 1. Methionine Nutrition and Metabolism: Insights from Animal Studies to Inform Human Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Dietary Methionine in Poultry Production [jstage.jst.go.jp]
- 3. DL-Methionine Feed Grade | High-Quality Amino Acid Supplement [matsyacare.com]
- 4. Bioavailability of different dietary supplemental methionine sources in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supplementation of Methionine Dipeptide Enhances the Milking Performance of Lactating Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Amino Acid Dipeptides in Neuroprotection Studies
Topic: Using D-{Met-Met} in Cell Culture for Neuroprotection Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current literature review, specific data on the dipeptide D-{Met-Met} for neuroprotection is not available. The following application notes and protocols are based on the well-documented neuroprotective effects of its constituent monomer, D-methionine . These protocols can serve as a foundational framework for investigating the potential neuroprotective properties of D-{Met-Met}, which may exhibit similar or enhanced efficacy due to factors like increased stability or altered cellular uptake.
Introduction
D-amino acids and their peptide derivatives are emerging as promising therapeutic agents for neurological disorders. Their resistance to enzymatic degradation by proteases offers a significant advantage over their L-counterparts, leading to prolonged biological activity. D-methionine (D-Met), a sulfur-containing amino acid, has demonstrated notable neuroprotective effects in various in vitro models of neurotoxicity. The proposed mechanisms of action for D-methionine include its role as a potent nucleophilic antioxidant and its ability to modulate inhibitory neurotransmission through the GABAergic system.[1][2]
This document provides detailed protocols for utilizing D-methionine and, by extension, for testing novel derivatives like D-{Met-Met} in cell culture-based neuroprotection studies.
Data Presentation: D-methionine in Neuroprotection
The following tables summarize quantitative data from in vitro studies on D-methionine's neuroprotective effects.
Table 1: Effective Concentrations of D-methionine in Neurotoxicity Models
| Neurotoxic Agent | Cell Model | D-methionine Concentration | Observed Neuroprotective Effect | Reference |
| Cisplatin (B142131) | Primary cortical neurons (mouse embryos) | 1.0 mM | Prevented cisplatin-induced neuronal hyperexcitability and delayed cell death. | [2] |
| Not Applicable (Neuronal Activity Modulation) | Cultured neuronal networks | EC50: 1.06 (± 0.05) mM | Reduced spontaneous spike activity, suggesting GABAergic modulation. | [3] |
Table 2: Summary of D-methionine's Effects on Neuronal Function
| Parameter | Cell Model | D-methionine Concentration | Effect | Reference |
| Spontaneous Spiking Activity | Cultured neuronal networks on microelectrode arrays | 1.0 mM | Significant reduction in spike activity. | [3] |
| Cisplatin-induced Hyperexcitability | Primary cortical neurons | 1.0 mM (pretreatment) | Prevented the ~200% increase in spiking activity induced by 0.10-0.25 mM cisplatin. | [2] |
| Cell Viability (in the presence of Cisplatin) | Primary cortical neurons | 1.0 mM (pretreatment) | Delayed irreversible loss of neuronal activity and cell death induced by ≥0.5 mM cisplatin. | [2] |
Experimental Protocols
Primary Neuronal Cell Culture (Adapted from Cisplatin Neurotoxicity Model)
This protocol describes the culture of primary cortical neurons, a relevant model for neuroprotection studies.
Materials:
-
Timed-pregnant mice (e.g., E14-E16)
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated culture plates or microelectrode arrays (MEAs)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryonic cortices in chilled dissection medium.
-
Mince the cortical tissue and enzymatically dissociate the cells using a papain dissociation system according to the manufacturer's instructions.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the dissociated neurons onto poly-D-lysine coated surfaces at a desired density (e.g., 1-2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a 5% CO2 humidified incubator.
-
Perform partial media changes every 2-3 days.
-
Allow the neuronal network to mature for at least 10-14 days in vitro (DIV) before initiating experiments.
Induction of Neurotoxicity (Cisplatin Model)
This protocol describes the induction of neurotoxicity using cisplatin, a well-established neurotoxic agent.
Materials:
-
Mature primary neuronal cultures (from Protocol 1)
-
Cisplatin stock solution (e.g., 10 mM in sterile water)
-
Culture medium
Procedure:
-
Prepare working solutions of cisplatin in pre-warmed culture medium to final concentrations ranging from 0.10 mM to 0.75 mM.
-
Remove a portion of the culture medium from the neuronal cultures.
-
Add the cisplatin-containing medium to the wells.
-
Incubate for the desired duration (e.g., 24-48 hours) to induce neurotoxicity.
D-{Met-Met} / D-methionine Treatment
This protocol outlines the application of the test compound for neuroprotection assessment.
Materials:
-
D-{Met-Met} or D-methionine powder
-
Sterile vehicle (e.g., culture medium or PBS)
-
Mature primary neuronal cultures
Procedure:
-
Prepare a stock solution of D-{Met-Met} or D-methionine in the appropriate sterile vehicle.
-
For pre-treatment studies, add the test compound to the culture medium for a specified duration (e.g., 1-24 hours) before inducing neurotoxicity. A concentration of 1.0 mM can be used as a starting point for D-methionine.
-
For co-treatment studies, add the test compound and the neurotoxic agent to the culture medium simultaneously.
-
For post-treatment studies, add the test compound to the culture medium at various time points after the induction of neurotoxicity.
-
Include appropriate vehicle controls for all treatment conditions.
Assessment of Neuroprotection
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of culture medium.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Follow the manufacturer's protocol for the LDH assay kit.
-
Typically, this involves transferring a small volume of cell culture supernatant to a new 96-well plate.
-
A reaction mixture containing a substrate and a dye is added to each well.
-
The plate is incubated at room temperature for a specified time.
-
The reaction is stopped, and the absorbance is measured at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Commercially available colorimetric or fluorometric caspase-3 assay kit
-
Cell lysis buffer
-
96-well plate reader (colorimetric or fluorometric)
Procedure:
-
After treatment, harvest the cells and prepare cell lysates according to the kit's instructions.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 380/460 nm).
-
Express caspase-3 activity as a fold change relative to the untreated control.
This assay measures the intracellular accumulation of reactive oxygen species (ROS).
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Dilute the stock solution to a working concentration of 10-20 µM in pre-warmed HBSS immediately before use.
-
After the desired treatment period, wash the cells twice with warm HBSS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em = ~485/530 nm) or visualize and quantify using a fluorescence microscope.
-
Express ROS levels as a percentage of the control or as a fold change.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of D-{Met-Met}.
Signaling Pathways
Caption: D-methionine's antioxidant pathway via glutathione synthesis.
Caption: D-methionine's neuroprotective effect via GABA-A receptor modulation.
References
- 1. Dietary methionine supplementation improves cognitive dysfunction associated with transsulfuration pathway upregulation… [ouci.dntb.gov.ua]
- 2. d-Methionine protects against cisplatin-induced neurotoxicity in cortical networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine Cycle in Nervous System Function - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Photo-Activatable Methionine Analogs in Protein-Protein Interaction Studies
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to identify interacting proteins and map their interaction interfaces directly within living cells. While the specific dipeptide D-{Met-Met} is not commonly documented as a tool for studying protein-protein interactions, photo-activatable analogs of amino acids, particularly methionine (photo-Met), serve a similar and well-established role. These analogs are incorporated into proteins and can be activated by UV light to form covalent bonds with nearby interacting partners, thus capturing even transient and weak interactions.
This document provides detailed application notes and protocols for the use of photo-activatable methionine analogs in conjunction with mass spectrometry to study protein-protein interactions. These methods are invaluable for researchers in basic science and drug development seeking to elucidate protein interaction networks.
I. Principle of Photo-Reactive Amino Acid Cross-Linking
Photo-reactive amino acids, such as photo-methionine, are analogs of natural amino acids that contain a photo-activatable group, typically a diazirine. These analogs can be introduced into proteins through metabolic labeling, where they are incorporated during protein synthesis in place of the natural amino acid.[1] Once incorporated, the photo-reactive group can be activated by UV irradiation, generating a highly reactive carbene that covalently cross-links with any nearby amino acid residue of an interacting protein.[2] The resulting cross-linked protein complexes can then be isolated and analyzed by mass spectrometry to identify the interacting proteins and the specific sites of interaction.
Diagram of the general workflow for photo-crosslinking mass spectrometry:
Caption: General workflow for identifying protein-protein interactions using photo-activatable amino acids.
II. Application Notes
Advantages of Photo-Methionine Cross-Linking:
-
Capturing Transient Interactions: Photo-cross-linking can trap weak and transient interactions that are often missed by other methods like co-immunoprecipitation.[2]
-
In Vivo Application: The process can be initiated in living cells, providing a snapshot of interactions in their native context.[1][3]
-
Mapping Interaction Interfaces: Analysis of the cross-linked peptides by mass spectrometry can provide information about the specific regions of the proteins that are in close proximity.
Considerations for Experimental Design:
-
Choice of Photo-Amino Acid: Photo-leucine and photo-methionine are commonly used as they are frequently found at protein-protein interfaces.[1]
-
Toxicity: High concentrations of photo-amino acid analogs can be toxic to cells. It is important to determine the optimal concentration and incubation time for each cell line.
-
UV Exposure: The duration and intensity of UV irradiation must be optimized to maximize cross-linking efficiency while minimizing cellular damage.[2]
-
Controls: Appropriate controls are crucial, including samples without the photo-amino acid and samples that are not irradiated with UV light.
III. Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Photo-Methionine
This protocol describes the incorporation of a photo-methionine analog into proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM)
-
Methionine-free medium
-
Photo-methionine analog (e.g., L-Azidohomoalanine as a surrogate for photo-Met in some applications, or a diazirine-containing methionine analog)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency in complete medium.
-
Aspirate the complete medium and wash the cells twice with warm PBS.
-
Replace the medium with methionine-free medium and incubate for 1-2 hours to deplete intracellular methionine stores.
-
Add the photo-methionine analog to the methionine-free medium at a pre-determined optimal concentration.
-
Incubate the cells for 4-16 hours to allow for incorporation of the analog into newly synthesized proteins.
Protocol 2: In Vivo Photo-Cross-linking and Protein Extraction
This protocol details the UV irradiation step to induce cross-linking and subsequent cell lysis.
Materials:
-
Cells from Protocol 1
-
Ice-cold PBS
-
UV lamp (365 nm)[2]
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Microcentrifuge
Procedure:
-
Place the cell culture plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a thin layer of ice-cold PBS to cover the cells.
-
Irradiate the cells with 365 nm UV light for 5-15 minutes on ice.[2] The optimal time should be determined empirically.
-
Aspirate the PBS and add ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
Protocol 3: Affinity Purification and Mass Spectrometry Analysis
This protocol describes the isolation of the bait protein and its cross-linked partners, followed by preparation for mass spectrometry.
Materials:
-
Protein extract from Protocol 2
-
Antibody against the bait protein
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)
-
SDS-PAGE gel and running buffer
-
Coomassie stain or silver stain
-
In-gel digestion kit with trypsin
-
LC-MS/MS system
Procedure:
-
Incubate the protein extract with an antibody against the bait protein for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1 hour.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie or silver staining. The cross-linked complexes will appear as higher molecular weight bands.
-
Excise the bands of interest from the gel.
-
Perform in-gel digestion of the proteins with trypsin.[4]
-
Extract the resulting peptides and analyze them by LC-MS/MS.[4]
-
Use specialized software to identify the cross-linked peptides and the corresponding proteins.
Diagram of a signaling pathway that can be studied using this technique (e.g., MET receptor signaling):
Caption: MET receptor signaling pathway, a potential target for PPI studies.
IV. Data Presentation
The results of XL-MS experiments are typically complex, and clear data presentation is essential. The identified cross-linked peptides should be summarized in tables.
Table 1: Identified Cross-Linked Peptides between Bait Protein and Interacting Partner
| Bait Protein Peptide | Interacting Protein Peptide | Cross-link Site (Bait) | Cross-link Site (Interactor) | Mass Spec Score |
| GAVLQWERTY | ASDFGHJKL | K123 | Y45 | 125.6 |
| MNVCXZASDF | POIUYTREE | M56 | L89 | 98.2 |
| ... | ... | ... | ... | ... |
Table 2: Summary of Identified Interacting Proteins
| Interacting Protein | UniProt ID | Number of Unique Cross-linked Peptides | Sequence Coverage (%) | Biological Function |
| Protein X | P12345 | 5 | 25 | Kinase |
| Protein Y | Q67890 | 3 | 15 | Adaptor Protein |
| ... | ... | ... | ... | ... |
V. Conclusion
The use of photo-activatable methionine analogs in combination with mass spectrometry provides a robust method for identifying and characterizing protein-protein interactions in their native cellular environment. While the specific D-{Met-Met} dipeptide is not a standard tool, the principles and protocols outlined here for photo-Met offer a powerful alternative for researchers and drug development professionals. Careful experimental design and data analysis are critical for obtaining high-quality, reliable results that can provide deep insights into the complex networks of protein interactions that govern cellular function.
References
- 1. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-{Met-Met} as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acids, once thought to be unnatural, are now recognized as important molecules in various biological processes, from bacterial cell wall synthesis to neurotransmission in mammals. The dipeptide D-methionyl-D-methionine (D-{Met-Met}) is a unique substrate for investigating the activity of specific enzymes that recognize and cleave peptide bonds between D-amino acids. These enzymes, broadly classified as D-dipeptidases or D-aminopeptidases, are of growing interest in microbiology, enzymology, and drug development. Their stereospecificity makes them potential targets for novel antimicrobial agents and tools for biocatalysis.
These application notes provide a detailed protocol for a coupled enzyme assay to determine the activity of enzymes that hydrolyze D-{Met-Met}. The principle of this assay is a two-step enzymatic reaction. First, a D-dipeptidase cleaves D-{Met-Met} to release two molecules of D-methionine. Subsequently, D-amino acid oxidase (DAAO) catalyzes the oxidative deamination of the released D-methionine. The products of the DAAO reaction, particularly hydrogen peroxide (H₂O₂), can be quantified using a variety of methods to infer the activity of the primary D-dipeptidase.
Principle of the Coupled Enzyme Assay
The proposed assay is a continuous spectrophotometric or fluorometric method based on the following two reactions:
-
Hydrolysis of D-{Met-Met} : A D-dipeptidase or a peptidase with D-stereospecificity hydrolyzes the peptide bond of D-{Met-Met}, releasing two molecules of D-methionine.
-
D-Met-D-Met + H₂O --(D-dipeptidase)--> 2 D-Methionine
-
-
Oxidation of D-Methionine : The D-methionine produced is then oxidized by D-amino acid oxidase (DAAO) in the presence of oxygen. This reaction yields 2-oxo-4-(methylthio)butyric acid, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂).[1][2]
-
2 D-Methionine + 2 O₂ + 2 H₂O --(DAAO)--> 2 (2-oxo-4-(methylthio)butyric acid) + 2 NH₃ + 2 H₂O₂
-
The rate of the overal reaction is dependent on the activity of the D-dipeptidase, provided that DAAO and other coupling enzymes are in excess. The activity of the D-dipeptidase can be determined by measuring the rate of formation of one of the products from the DAAO reaction. A common and sensitive method is to measure the production of hydrogen peroxide using a coupled reaction with horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate.
-
Detection of Hydrogen Peroxide : HRP catalyzes the oxidation of a substrate (e.g., Amplex Red, o-dianisidine) by H₂O₂, leading to a colored or fluorescent product that can be measured over time.[2]
-
2 H₂O₂ + Chromogenic/Fluorogenic Substrate --(HRP)--> Oxidized Product (Colored/Fluorescent) + 4 H₂O
-
Enzymatic Reaction and Detection Pathway
Caption: Coupled enzymatic reaction for the determination of D-dipeptidase activity using D-{Met-Met}.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for D-Dipeptidase Activity
This protocol describes a continuous assay to measure the activity of an enzyme that cleaves D-{Met-Met} by coupling the reaction to D-amino acid oxidase and horseradish peroxidase.
Materials Required:
-
D-{Met-Met} (Substrate)
-
Enzyme sample containing D-dipeptidase activity
-
D-Amino Acid Oxidase (DAAO) from porcine kidney or a recombinant source (e.g., Sigma-Aldrich, Cat. No. A5207)
-
Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich, Cat. No. P8375)
-
Amplex® Red reagent (or other suitable HRP substrate like o-dianisidine)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 8.0
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen HRP substrate (e.g., 570 nm for Amplex Red).
-
96-well microplates
Reagent Preparation:
-
D-{Met-Met} Stock Solution (100 mM): Dissolve the appropriate amount of D-{Met-Met} in deionized water. Store at -20°C.
-
DAAO Stock Solution (10 U/mL): Reconstitute lyophilized DAAO in Assay Buffer. Store in aliquots at -20°C.
-
HRP Stock Solution (10 U/mL): Reconstitute lyophilized HRP in Assay Buffer. Store in aliquots at -20°C.
-
Amplex Red Stock Solution (10 mM): Dissolve Amplex Red in DMSO. Protect from light and store at -20°C.
-
Working Assay Mix (prepare fresh): For each reaction, prepare a mix containing DAAO, HRP, and Amplex Red in Assay Buffer. The final concentrations in the assay will be approximately 0.2 U/mL DAAO, 1 U/mL HRP, and 50 µM Amplex Red.
Assay Procedure:
-
Prepare serial dilutions of D-{Met-Met} in Assay Buffer to be used for the determination of kinetic parameters. A typical concentration range would be 0.1 to 10 times the expected Km.
-
To each well of a 96-well plate, add the following:
-
50 µL of Assay Buffer (or enzyme diluent for the enzyme-free control)
-
20 µL of the Working Assay Mix (containing DAAO, HRP, and Amplex Red)
-
10 µL of the D-{Met-Met} solution at various concentrations (or buffer for the no-substrate control).
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the D-dipeptidase enzyme solution (appropriately diluted in Assay Buffer).
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 570 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
Data Analysis:
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min) using the molar extinction coefficient of the oxidized chromogen (e.g., resorufin (B1680543) from Amplex Red, ε = 58,000 M⁻¹cm⁻¹).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.[3][4]
Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol outlines the steps for determining the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for a D-dipeptidase with D-{Met-Met} as the substrate.
Procedure:
-
Follow the assay procedure described in Protocol 1, using a range of D-{Met-Met} concentrations. It is recommended to use at least 8-10 different substrate concentrations, spanning from approximately 0.2 × Kₘ to 5 × Kₘ (if Kₘ is unknown, a wide range from low micromolar to high millimolar should be tested).
-
For each substrate concentration, determine the initial reaction velocity (V₀).
-
Plot V₀ versus the substrate concentration [S].
-
Analyze the data using non-linear regression to fit the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visually estimate Kₘ and Vₘₐₓ. However, non-linear regression is generally more accurate.[5]
Data Presentation
Quantitative data for the enzymatic hydrolysis of D-{Met-Met} should be summarized for clear comparison.
Table 1: Kinetic Parameters for D-Dipeptidase with D-{Met-Met} as Substrate
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) | Optimal pH | Optimal Temp (°C) | Reference |
| Enzyme X | D-{Met-Met} | Value | Value | Value | Value | Value | Value | Citation |
| Enzyme Y | D-{Met-Met} | Value | Value | Value | Value | Value | Value | Citation |
Experimental Workflow Diagram
Caption: Workflow for determining the kinetic parameters of a D-dipeptidase using D-{Met-Met}.
Troubleshooting
-
No or low signal:
-
Verify the activity of all coupling enzymes (DAAO and HRP) with their respective positive control substrates (D-methionine for DAAO, H₂O₂ for HRP).
-
Ensure the D-dipeptidase is active and not inhibited by any components of the assay mixture.
-
Check the pH of the assay buffer, as enzyme activity is pH-dependent. The optimal pH for the D-dipeptidase may differ from that of the coupling enzymes.
-
-
High background signal:
-
Run a control reaction without the primary enzyme (D-dipeptidase) to check for substrate-independent signal generation.
-
Run a control without the substrate (D-{Met-Met}) to check for enzyme-dependent, substrate-independent signal.
-
Ensure the Amplex Red reagent is protected from light to prevent auto-oxidation.
-
-
Non-linear reaction progress curves:
-
The concentration of the primary enzyme may be too high, leading to rapid substrate depletion. Dilute the enzyme sample.
-
One of the coupling enzymes may be rate-limiting. Increase the concentration of DAAO or HRP.
-
Substrate inhibition may occur at high concentrations of D-{Met-Met}.
-
Conclusion
The use of D-{Met-Met} as a substrate in a coupled enzyme assay provides a robust and sensitive method for characterizing D-dipeptidases and screening for their inhibitors. The protocols provided herein offer a framework for researchers to investigate these important enzymes. The detailed experimental procedures and data analysis guidelines will facilitate the determination of key kinetic parameters, contributing to a better understanding of enzyme function and aiding in the development of novel therapeutics.
References
In Vivo Delivery of D-Dipeptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-dipeptides, composed of two D-amino acids, have garnered significant interest in drug development due to their enhanced stability against enzymatic degradation compared to their L-counterparts. This intrinsic resistance to proteolysis prolongs their in vivo half-life, making them attractive candidates for therapeutic agents and drug delivery carriers. However, efficient delivery to the target site remains a critical challenge. This document provides a detailed overview of common in vivo delivery methods for D-dipeptides, including parenteral and oral administration, as well as emerging nanoparticle-based strategies. It includes comparative data, detailed experimental protocols, and visualizations of relevant biological pathways to guide researchers in selecting and implementing the most suitable delivery approach.
Data Presentation: Comparative Pharmacokinetics of D-Dipeptide Delivery
The choice of delivery route significantly impacts the pharmacokinetic profile of D-dipeptides. The following tables summarize key quantitative data from preclinical studies, offering a comparison between different administration methods.
Table 1: Pharmacokinetic Parameters of D-Dipeptides via Different Administration Routes
| D-Dipeptide | Animal Model | Administration Route | Dose | Cmax | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| D-Luciferin-D-Cysteine | Rat | Intravenous (IV) | 10 mg/kg | 15.2 µg/mL | 0.08 | 0.5 | 100 | [1] |
| Oral (PO) | 50 mg/kg | 1.2 µg/mL | 0.5 | 1.1 | 15.4 | [1] | ||
| Cyclo(D-Trp-D-Asp) | Rat | Intravenous (IV) | 2 mg/kg | 1.8 µg/mL | 0.1 | 1.2 | 100 | [2] |
| Oral (PO) | 10 mg/kg | 0.3 µg/mL | 1.0 | 2.5 | 28 | [2] |
Table 2: Brain Uptake of D-Dipeptides Following Systemic Administration
| D-Dipeptide | Animal Model | Administration Route | Dose | Brain/Plasma Ratio | Brain Uptake Clearance (Kin) (µL/g·min) | Reference |
| Gly-D-Phe | Mouse | In situ brain perfusion | 200 µM | 2.5 ± 0.2 | - | |
| D-Ala-D-Leu | Mouse | In situ brain perfusion | 200 µM | 3.1 ± 0.3 | - | |
| Gly-Pro | Mouse | In situ brain perfusion | 200 µM | 10.9 ± 0.1 | 3.49 ± 0.66 | |
| Tyr-Pro | Mouse | In situ brain perfusion | 200 µM | 10.5 ± 1.3 | 3.53 ± 0.74 |
Table 3: Characteristics of D-Dipeptide Loaded Nanoparticles
| D-Dipeptide/Drug | Nanoparticle Type | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Doxorubicin | Diphenylalanine-based | 150-200 | ~60 | ~16 | [3] |
| Curcumin | Methionine-dehydrophenylalanine | ~160 | ~92 | ~30 | [4] |
| Paclitaxel | cRGDyK-modified PLGA | ~150 | >80 | ~5 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the in vivo delivery of D-dipeptides.
Protocol 1: Intravenous (IV) Tail Vein Injection in Mice
Objective: To administer a D-dipeptide solution directly into the systemic circulation for pharmacokinetic and biodistribution studies.
Materials:
-
Sterile D-dipeptide solution in a suitable vehicle (e.g., saline, PBS)
-
Sterile 27-30 gauge needles and 1 mL syringes
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) wipes
-
Gauze pads
Procedure:
-
Preparation: Ensure the D-dipeptide solution is at room temperature and properly dissolved. Draw the calculated volume into the syringe and remove any air bubbles.
-
Animal Restraint: Place the mouse in a restrainer, allowing access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warming pad for 2-3 minutes to dilate the lateral tail veins, making them more visible and accessible.
-
Injection Site Preparation: Gently wipe the tail with a 70% ethanol wipe to clean the injection site.
-
Injection: Position the needle, bevel up, parallel to the vein. Puncture the skin and then gently advance the needle into the vein. A slight "pop" may be felt.
-
Administration: Slowly inject the solution. There should be no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Monitoring: Monitor the animal for any adverse reactions.
Protocol 2: Oral Gavage in Rats
Objective: To administer a D-dipeptide solution directly into the stomach for oral bioavailability and pharmacokinetic studies.
Materials:
-
D-dipeptide solution or suspension
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for rats)
-
Syringe (1-5 mL)
-
Animal scale
Procedure:
-
Dosage Calculation: Weigh the rat to determine the correct volume of the D-dipeptide solution to administer. The typical maximum volume for oral gavage in rats is 10 mL/kg.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Animal Restraint: Securely restrain the rat to prevent movement and injury. One hand should gently hold the rat's head and neck, while the other supports the body.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is passed. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Administration: Once the needle has reached the predetermined mark, slowly administer the solution.
-
Withdrawal: After administration, gently and smoothly withdraw the gavage needle.
-
Monitoring: Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 3: Preparation of D-Dipeptide Loaded Nanoparticles by Nanoprecipitation
Objective: To encapsulate a D-dipeptide or a drug with a D-dipeptide targeting ligand into polymeric nanoparticles for targeted or controlled release.
Materials:
-
Biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))
-
D-dipeptide or D-dipeptide-conjugated drug
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution (e.g., deionized water, often containing a surfactant like Poloxamer 188 or PVA)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve the polymer (e.g., 100 mg of PLGA) and the D-dipeptide or D-dipeptide conjugate (e.g., 10 mg) in a minimal amount of a water-miscible organic solvent (e.g., 5 mL of acetone).
-
Nanoprecipitation: While vigorously stirring the aqueous solution (e.g., 50 mL of 1% Poloxamer 188 solution) on a magnetic stirrer, slowly add the organic phase dropwise. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, entrapping the D-dipeptide.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension for several hours (e.g., 2-4 hours) at room temperature, or use a rotary evaporator under reduced pressure, to remove the organic solvent.
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. This washing step is repeated 2-3 times to remove any unencapsulated D-dipeptide and excess surfactant.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) is often added before freezing.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading before in vivo use.
Signaling Pathways and Experimental Workflows
Understanding the biological interactions of D-dipeptides is crucial for designing effective delivery strategies. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
D-Dipeptide Transport via PEPT1/PEPT2
The uptake of many di- and tripeptides, including some D-dipeptide analogs, is mediated by the proton-coupled oligopeptide transporters PEPT1 and PEPT2.[6][7][8][9][10] These transporters are expressed in various tissues, including the intestine (PEPT1) and kidney (PEPT1 and PEPT2), and play a crucial role in nutrient absorption and drug transport.[6][7][8][9][10]
TLR2 Signaling Pathway Activation by a D-Peptide
Certain D-peptides have been shown to exert therapeutic effects by modulating immune responses. For instance, a novel D-peptide was found to induce differentiation of acute myeloid leukemia cells by directly activating the Toll-like receptor 2 (TLR2) signaling pathway.[11]
Experimental Workflow for In Vivo Evaluation of D-Dipeptide Nanoparticles
This diagram outlines the typical workflow for the preclinical evaluation of a D-dipeptide nanoparticle formulation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-assembled dipeptide based fluorescent nanoparticles as a platform for developing cellular imaging probes and targeted drug delivery chaperones - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00885D [pubs.rsc.org]
- 4. Peptide-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro/In Vivo Preparation and Evaluation of cRGDyK Peptide-Modified Polydopamine-Bridged Paclitaxel-Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Crystal Structures of the Extracellular Domain from PepT1 and PepT2 Provide Novel Insights into Mammalian Peptide Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of D-{Met-Met}
Welcome to the technical support center for the synthesis of the dipeptide D-{Met-Met} (D-methionyl-D-methionine). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of D-{Met-Met} synthesis?
A1: The most critical factors include the choice of coupling reagent, the protection strategy for the amino and carboxyl groups, prevention of side reactions (particularly oxidation of the methionine side chain), and the purification method. Each of these factors can significantly impact the overall yield and purity of the final product.
Q2: Which protecting groups are recommended for the synthesis of D-{Met-Met}?
A2: For solution-phase synthesis, the most common α-amino protecting groups are Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The carboxyl group is typically protected as a methyl or ethyl ester. The choice depends on the deprotection conditions you wish to employ. The Boc group is removed with acid (e.g., TFA), while the Fmoc group is removed with a mild base (e.g., piperidine). The methionine side chain's thioether is not typically protected but is susceptible to oxidation.
Q3: What are the common side reactions during D-{Met-Met} synthesis and how can they be minimized?
A3: The primary side reaction is the oxidation of the methionine's thioether side chain to form methionine sulfoxide. This can occur during the coupling reaction but is more prevalent during acidic cleavage conditions if using a Boc protection strategy. To minimize oxidation, it is recommended to use antioxidants or scavengers like dithiothreitol (B142953) (DTT) in cleavage mixtures. Another potential side reaction, S-alkylation, can occur during acidolysis but is less common in dipeptide synthesis.
Q4: Can I use solid-phase peptide synthesis (SPPS) for D-{Met-Met}?
A4: Yes, SPPS is a viable method for synthesizing D-{Met-Met}. However, for a simple dipeptide, solution-phase synthesis can be more cost-effective and allows for easier scale-up. The choice between solution-phase and solid-phase synthesis depends on the desired scale, available equipment, and downstream applications.
Troubleshooting Guide
Low or No Yield
Question: I have a very low yield or no product after my coupling reaction. What are the possible causes and solutions?
Answer: Low or no yield can stem from several issues. The following troubleshooting workflow can help identify the cause:
Caption: Troubleshooting workflow for diagnosing low peptide yield.
Product Impurities
**Question: My final product contains significant impurities. How can I identify and
Technical Support Center: D-{Met-Met} in Cell Culture Media
Welcome to the technical support center for the use of D-{Met-Met} dipeptide in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of D-{Met-Met} and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use D-{Met-Met} instead of L-Methionine in my cell culture medium?
Supplementing cell culture media with D-{Met-Met} offers a strategic advantage over the use of L-Methionine. Peptides composed of D-amino acids exhibit significantly increased resistance to degradation by peptidases, which are commonly present in cell culture environments.[1] This enhanced stability ensures a more consistent and sustained availability of methionine for your cells over longer culture periods. While L-amino acid containing peptides are susceptible to cleavage, D-dipeptides provide a stable reservoir of the essential amino acid.
Q2: What is the primary degradation pathway for D-{Met-Met} in cell culture?
The primary degradation of D-{Met-Met} is not typically initiated by extracellular peptidases due to its D-amino acid composition. Instead, the dipeptide is generally taken up by the cells intact.[2] Once inside the cell, intracellular peptidases cleave the peptide bond, releasing two molecules of D-methionine. This intracellular D-methionine is then a substrate for the enzyme D-amino acid oxidase (DAO), which catalyzes its oxidative deamination.[3][4][5][6]
Q3: What are the degradation products of D-methionine, and are they toxic to my cells?
D-amino acid oxidase (DAO) converts D-methionine into its corresponding α-keto acid (α-keto-γ-methylthiobutyric acid), ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂).[4][5] Accumulation of ammonia and hydrogen peroxide can be cytotoxic. High levels of ammonia can alter intracellular pH and inhibit cell growth, while hydrogen peroxide is a reactive oxygen species (ROS) that can induce oxidative stress and apoptosis.[7][8] One study indicated that at higher concentrations, peptides with D-amino acid substitutions showed lower metabolic activity in macrophage cell lines.[1]
Q4: How can I monitor the degradation of D-{Met-Met} in my experiments?
Monitoring the concentration of D-{Met-Met} and its degradation products requires specific analytical techniques. The most common and accurate method is Liquid Chromatography-Mass Spectrometry (LC-MS).[2][9][10] This allows for the sensitive and specific quantification of the intact dipeptide, free D-methionine, and its keto-acid by-product in both the cell culture medium and intracellular extracts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Decreased cell viability or growth after D-{Met-Met} supplementation. | 1. Cytotoxicity from D-methionine degradation products: Accumulation of ammonia and hydrogen peroxide due to high D-amino acid oxidase (DAO) activity in your cell line.[1][7][8]2. High concentration of D-{Met-Met}: Some studies suggest potential cytotoxicity of D-amino acid containing peptides at high concentrations.[1] | 1. Optimize D-{Met-Met} concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.2. Monitor DAO activity: If possible, assay the DAO activity in your cell line to understand its capacity for D-methionine degradation.[5][6]3. Supplement with antioxidants: Consider co-supplementation with antioxidants like N-acetylcysteine (NAC) to mitigate the effects of hydrogen peroxide-induced oxidative stress. |
| Inconsistent experimental results with D-{Met-Met}. | 1. Variable D-{Met-Met} stability: Although more stable than L-dipeptides, D-{Met-Met} may still be subject to some degree of degradation over very long culture periods or under specific media conditions.2. Batch-to-batch variation in media preparation: Inconsistent concentrations of D-{Met-Met} in freshly prepared media. | 1. Establish a stability timeline: Quantify the concentration of D-{Met-Met} in your complete medium over the time course of your experiment to understand its stability under your specific conditions.2. Prepare fresh D-{Met-Met} stock solutions: Prepare concentrated stock solutions of D-{Met-Met} in a suitable solvent and store them at -20°C or -80°C. Add fresh dipeptide to your media for each experiment to ensure consistency. |
| Difficulty in quantifying D-{Met-Met} and its metabolites. | 1. Inadequate analytical method: The chosen method may lack the required sensitivity or specificity.2. Improper sample preparation: Degradation or loss of analytes during sample collection and processing. | 1. Utilize LC-MS: Employ a validated LC-MS method for accurate and sensitive quantification.[2][9][10]2. Follow optimized sample preparation protocols: For intracellular analysis, use rapid quenching and efficient extraction methods to preserve the integrity of the analytes.[2] For extracellular analysis, ensure samples are promptly processed or stored at -80°C. |
Experimental Protocols
Protocol 1: Quantification of D-{Met-Met} and D-Methionine in Cell Culture Media and Intracellular Extracts by LC-MS
This protocol provides a general framework for the analysis of D-{Met-Met} and D-methionine. Specific parameters will need to be optimized for your particular instrument and experimental setup.
Materials:
-
Cell culture media samples
-
Cell pellets for intracellular analysis
-
D-{Met-Met} and D-methionine analytical standards
-
LC-MS grade water, acetonitrile, and formic acid
-
Centrifuge
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Sample Preparation:
-
Extracellular Analysis (Cell Culture Media):
-
Collect 100 µL of cell culture medium.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.
-
Transfer the supernatant to a new tube.
-
For analysis, dilute the supernatant 1:10 with LC-MS grade water.
-
-
Intracellular Analysis (Cell Pellets):
-
Wash the cell pellet (e.g., 1x10⁶ cells) twice with ice-cold PBS.
-
Lyse the cells using a suitable method, such as freeze-thaw cycles or a lysis buffer compatible with LC-MS analysis. A common method involves adding 500 µL of ice-cold 80% methanol, vortexing, and incubating at -20°C for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the intracellular metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of LC-MS grade water.
-
LC-MS Analysis:
-
Chromatographic Separation:
-
Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient elution to separate the analytes.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform full scan analysis to identify the [M+H]⁺ ions for D-{Met-Met} and D-methionine.
-
For quantitative analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.
-
Data Analysis:
-
Generate a standard curve using known concentrations of D-{Met-Met} and D-methionine standards.
-
Quantify the concentration of the analytes in the samples by comparing their peak areas to the standard curve.
Quantitative Data Summary
| Compound | Expected Half-life in Cell Culture (Qualitative) | Primary Degradation Pathway | Key Degradation Products |
| L-Methionine | Low | Cellular uptake and metabolism | Cysteine, S-adenosylmethionine (SAM), etc. |
| L-{Met-Met} | Moderate | Extracellular and intracellular peptidases | L-Methionine |
| D-{Met-Met} | High | Intracellular peptidases | D-Methionine |
| D-Methionine | Variable (cell line dependent) | D-amino acid oxidase (DAO) | α-keto-γ-methylthiobutyric acid, NH₃, H₂O₂ |
Visualizations
Caption: Intracellular degradation pathway of D-{Met-Met}.
Caption: Troubleshooting workflow for decreased cell viability.
Caption: Methionine metabolism and related signaling pathways.
References
- 1. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-{Met-Met} Aggregation Troubleshooting
Welcome to the technical support center for D-Methionyl-D-Methionine (D-{Met-Met}) aggregation issues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation problems during your experiments.
Frequently Asked Questions (FAQs)
Q1: My D-{Met-Met} dipeptide is not dissolving. What should I do?
A1: D-{Met-Met} is a hydrophobic dipeptide, and its solubility in aqueous solutions can be limited. Here is a systematic approach to solubilization:
-
Start with an Organic Solvent: First, attempt to dissolve the lyophilized D-{Met-Met} powder in a small amount of a polar organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are common choices for hydrophobic peptides.
-
Gentle Agitation: Vortex or sonicate the mixture gently to aid dissolution.[2] Avoid excessive heating, as it can promote aggregation.
-
Gradual Addition of Aqueous Buffer: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to reach the final concentration. If the solution becomes cloudy, you may have exceeded its solubility limit in that specific solvent mixture.
Q2: What are the primary factors that cause D-{Met-Met} to aggregate?
A2: Aggregation of D-{Met-Met} is primarily driven by the hydrophobic nature of the methionine side chains. Key contributing factors include:
-
High Concentration: Increasing the peptide concentration enhances intermolecular interactions, promoting self-assembly and aggregation.
-
pH near the Isoelectric Point (pI): At its pI, the net charge of the dipeptide is zero, minimizing electrostatic repulsion and favoring aggregation.
-
Temperature: While gentle warming can aid initial dissolution, prolonged exposure to higher temperatures can increase hydrophobic interactions and lead to aggregation.[3]
-
Ionic Strength: The effect of salt concentration can be complex. In some cases, salts can screen charges and promote aggregation, while in others, they can have a stabilizing effect.[4]
-
Methionine Oxidation: The thioether group in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide. This modification increases the polarity of the dipeptide, which can either inhibit or, in some contexts, promote aggregation by altering its self-assembly properties.[1][5][6]
Q3: How can I prevent D-{Met-Met} aggregation during my experiments?
A3: Proactive measures can significantly reduce aggregation problems:
-
Work at Low Concentrations: Whenever possible, use the lowest effective concentration of D-{Met-Met}.
-
Optimize pH: Adjust the pH of your solution to be at least one to two units away from the isoelectric point of the dipeptide to ensure it carries a net charge.
-
Use Aggregation Inhibitors: Certain excipients can help prevent aggregation. L-arginine, for instance, can act as a "hydrophobic shield."[2] Non-ionic surfactants like Polysorbate 80 can also reduce surface-induced aggregation.[2]
-
Control Temperature: Maintain a consistent and cool temperature during your experiments, unless heating is specifically required.
-
Consider Methionine Sulfoxide Form: For applications where the native thioether is not critical, using the more polar methionine sulfoxide form of the dipeptide can significantly improve solubility and reduce aggregation propensity.[5]
Troubleshooting Guides
Problem: I observe visible precipitates or cloudiness in my D-{Met-Met} solution.
This indicates that the dipeptide has aggregated and fallen out of solution.
Solution Workflow:
Caption: Troubleshooting workflow for precipitated D-{Met-Met}.
Problem: My experimental results are inconsistent, possibly due to soluble aggregates.
Soluble oligomers can interfere with assays without being visually apparent.
Solution: Characterize the Aggregation State
It is crucial to analyze the solution for the presence of soluble aggregates using appropriate analytical techniques.
Data Presentation
Table 1: Solubility of Methionyl-Methionine Stereoisomers
| Stereoisomer | Solubility in Water |
| D-Methionyl-D-Methionine / L-Methionyl-L-Methionine (racemic mixture) | 21 g/L[7] |
| D-Methionyl-L-Methionine / L-Methionyl-D-Methionine (racemic mixture) | 0.4 g/L[7] |
Note: This data highlights the significant impact of stereochemistry on the solubility of methionyl-methionine dipeptides.
Experimental Protocols
Protocol 1: Solubilization of D-{Met-Met} for Aqueous Assays
-
Initial Dissolution: Weigh the required amount of lyophilized D-{Met-Met} and dissolve it in a minimal volume of 100% DMSO.
-
Sonication: Briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Buffer Addition: While vortexing gently, add the aqueous buffer dropwise to the DMSO solution until the desired final concentration is reached.
-
Clarity Check: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Final Centrifugation: Before use in an assay, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any small, invisible aggregates.
Protocol 2: Monitoring Aggregation using Thioflavin T (ThT) Fluorescence
Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid-like fibrils, resulting in a significant increase in fluorescence emission.
-
Reagent Preparation:
-
Prepare a stock solution of D-{Met-Met} at the desired concentration in the appropriate buffer.
-
Prepare a stock solution of ThT (e.g., 1 mM in water).
-
-
Assay Setup:
-
In a 96-well black plate, add D-{Met-Met} solution to each well.
-
Add ThT to a final concentration of 10-25 µM.
-
Include control wells with buffer and ThT only.
-
-
Measurement:
-
Incubate the plate at the desired temperature, with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~440 nm, emission ~485 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT control.
-
Plot the fluorescence intensity against time to monitor the kinetics of aggregation.
-
Mandatory Visualizations
Signaling Pathway of Methionine Oxidation and its Impact on Aggregation
Caption: Impact of methionine oxidation on D-{Met-Met} properties.
Experimental Workflow for Characterizing D-{Met-Met} Aggregates
Caption: Workflow for analyzing D-{Met-Met} aggregation.
Logical Relationship of Factors Influencing Aggregation
Caption: Factors influencing D-{Met-Met} aggregation.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of methionine oxidation on the aggregation of recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique Impacts of Methionine Oxidation, Tryptophan Oxidation, and Asparagine Deamidation on Antibody Stability and Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: D-Amino Acid Peptide Synthesis
Welcome to the technical support center for D-amino acid peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing peptides containing D-amino acids?
The most prevalent side reactions in D-amino acid peptide synthesis are the same as those in L-amino acid synthesis, but they are of particular concern as they can compromise the stereochemical purity of the final peptide. The primary side reactions include:
-
Racemization/Epimerization: This is the conversion of a D-amino acid to its L-enantiomer (or vice versa) at the α-carbon, leading to diastereomeric impurities that can be difficult to separate from the target peptide.[1][2][3][4] This can occur during amino acid activation and coupling steps.[5][6]
-
Aspartimide Formation: This occurs with aspartic acid residues (both D and L), particularly during Fmoc-SPPS (Solid-Phase Peptide Synthesis) under basic conditions.[7][8] The aspartic acid side chain cyclizes to form a succinimide (B58015) derivative (aspartimide), which can then reopen to form a mixture of α- and β-aspartyl peptides, as well as lead to racemization of the aspartic acid residue.[7][8][9]
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two residues, and can lead to the cleavage of the dipeptide from the resin.[5]
-
β-Elimination: This affects amino acids with electron-withdrawing groups on the β-carbon, such as Cysteine, Serine, and Threonine, and is promoted by basic conditions.[10]
Q2: How can I detect if racemization has occurred in my synthesized D-amino acid peptide?
Detecting racemization requires chiral analysis techniques. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, it is possible to separate the desired peptide from its diastereomeric impurity.
-
Gas Chromatography (GC) on a Chiral Column: The peptide is first hydrolyzed into its constituent amino acids, which are then derivatized and analyzed on a chiral GC column to determine the D/L ratio for each amino acid.
-
Enzymatic Assays: Certain enzymes have an absolute specificity for L-amino acids. By treating the hydrolyzed peptide with an L-specific amino acid oxidase, the amount of D-amino acid remaining can be quantified.[1]
-
NMR Spectroscopy: In some cases, diastereomers can be distinguished by high-resolution NMR, sometimes with the use of chiral shift reagents.
Troubleshooting Guides
Issue 1: Significant Racemization/Epimerization Detected
You've analyzed your crude peptide product and found a significant percentage of a diastereomeric impurity, indicating that one or more of your D-amino acids have epimerized.
Possible Causes and Solutions:
-
Over-activation during coupling: Prolonged activation of the amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.[2][3]
-
Solution: Reduce the pre-activation time before adding the activated amino acid to the resin.
-
-
Choice of Coupling Reagents: Some coupling reagents have a higher propensity to cause racemization.
-
Solution: Use coupling reagents known to suppress racemization, such as phosphonium (B103445) (PyBOP, PyAOP) or aminium/uronium salts (HATU, HBTU), in combination with additives.[11]
-
-
Presence of a Strong Base: The presence of a tertiary amine base like diisopropylethylamine (DIEA) during coupling can promote racemization.[2]
-
High Reaction Temperature: Elevated temperatures can increase the rate of racemization.[13]
-
Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C). While microwave synthesis can accelerate coupling, it's important to use optimized methods to control for racemization.[12]
-
-
Solvent Effects: Polar solvents can sometimes increase the rate of epimerization.[13]
-
Solution: While DMF is a standard solvent, for particularly sensitive couplings, exploring solvents with lower polarity might be beneficial, provided solubility is not compromised.[13]
-
Experimental Protocol: Minimizing Racemization During Coupling
-
Amino Acid Activation: Dissolve the D-amino acid (3 eq.) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) (3 eq.) in DMF.
-
Coupling Reagent Addition: Add the coupling reagent, for example, Diisopropylcarbodiimide (DIC) (3 eq.), to the amino acid solution at 0 °C.
-
Pre-activation: Allow the activation to proceed for a short period (e.g., 5-10 minutes) at 0 °C.
-
Coupling to Resin: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling to proceed at room temperature for 1-2 hours or until a completion test (e.g., Kaiser test) is negative. For highly sensitive amino acids, maintain the reaction at a lower temperature.
Quantitative Data: Effect of Additives on Suppressing Racemization
| Coupling Method | Additive | % D-Isomer (Epimerization) | Reference |
| Carbodiimide (DCC/DIC) | None | Can be significant | [11] |
| Carbodiimide (DCC/DIC) | HOBt | < 1% | [5][11][14] |
| Carbodiimide (DCC/DIC) | HOAt | < 0.1% | [13][14] |
| Carbodiimide (DCC/DIC) | HOBt + CuCl₂ | < 0.1% | [14] |
Note: The extent of racemization is highly sequence-dependent. The values above are for illustrative model systems.
Issue 2: Presence of Impurities with the Same Mass as the Target Peptide, Especially with D-Aspartic Acid
You observe multiple peaks in your HPLC chromatogram, some of which have the same mass as your target peptide, making purification difficult. This is a classic sign of aspartimide formation when Asp is present in the sequence.[9]
Possible Causes and Solutions:
-
Base-catalyzed Cyclization: The primary cause is the repeated exposure to the base (commonly 20% piperidine (B6355638) in DMF) used for Fmoc deprotection.[7][8]
-
Sequence-Dependence: The amino acid following the D-Asp residue significantly influences the rate of aspartimide formation. Sequences like -D-Asp-Gly-, -D-Asp-Asn-, and -D-Asp-Ser- are particularly problematic.[8]
-
Solution: For these high-risk sequences, using a modified D-aspartic acid derivative with a sterically bulky side-chain protecting group can prevent cyclization.
-
-
Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group for Asp may not be sufficient to prevent this side reaction in sensitive sequences.[8]
Experimental Protocol: Minimizing Aspartimide Formation During Fmoc Deprotection
-
Prepare Modified Deprotection Solution: Create a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Deprotection Step: Treat the peptide-resin with the modified deprotection solution.
-
Reaction Time: Allow the deprotection to proceed for the standard time (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine and by-products before the next coupling step.
Quantitative Data: Aspartimide Formation in a Model Peptide (VKDGYI) after 200 min treatment with 20% piperidine/DMF
| Aspartic Acid Derivative | % Aspartimide Formation | % D-Aspartate | Reference |
| Fmoc-Asp(OtBu)-OH | 20.7 | 4.8 | [9] |
| Fmoc-Asp(OMpe)-OH | 10.3 | 2.5 | [9] |
| Fmoc-Asp(OBno)-OH | 0.9 | 0.2 | [9] |
Note: OBno = O-(2-phenyl-2-propyl) ester.
Visualizations
Reaction Pathways
Experimental Workflows
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
D-{Met-Met} stability under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the dipeptide D-Methionine-D-Methionine (D-{Met-Met}) under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for D-{Met-Met}?
A1: Based on the chemistry of methionine-containing peptides, D-{Met-Met} is susceptible to two primary degradation pathways:
-
Oxidation: The sulfur atom in the methionine side chain is prone to oxidation, initially forming methionine sulfoxide (B87167) (Met(O)) and potentially further oxidizing to methionine sulfone (Met(O2)). This is often the most significant degradation pathway, accelerated by the presence of oxygen, transition metal ions, and oxidizing agents.
-
Hydrolysis: The peptide bond linking the two D-methionine residues can be cleaved through hydrolysis. This reaction is catalyzed by both acidic and basic conditions.
Q2: What are the expected degradation products of D-{Met-Met}?
A2: The primary degradation products you can expect to observe are:
-
D-Methionine Sulfoxide-D-Methionine (D-{Met(O)-Met}) and D-Methionine-D-Methionine Sulfoxide (D-{Met-Met(O)}): Resulting from the oxidation of one of the methionine residues.
-
D-Methionine: The product of the complete hydrolysis of the peptide bond.
-
D-Methionine Sulfoxide: Arising from the hydrolysis of an already oxidized dipeptide or oxidation of the D-Methionine hydrolysis product.
Q3: What general storage conditions are recommended for D-{Met-Met} solutions to minimize degradation?
A3: To ensure the stability of D-{Met-Met} in solution, the following conditions are recommended:
-
pH: Maintain the solution pH between 5 and 7, as both strongly acidic and alkaline conditions can catalyze hydrolysis.
-
Temperature: Store solutions at low temperatures, preferably frozen at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.
-
Oxygen Exclusion: To minimize oxidation, solutions should be prepared with degassed buffers and stored in tightly sealed containers with minimal headspace. Purging with an inert gas like nitrogen or argon can be beneficial.
-
Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photo-oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of D-{Met-Met} potency or concentration over time in solution. | 1. Oxidation: Exposure to atmospheric oxygen. 2. Hydrolysis: Inappropriate pH of the solution. 3. High Temperature: Storage at room temperature or elevated temperatures. | 1. Prepare solutions with degassed buffers and store under an inert atmosphere. Consider adding a small amount of an antioxidant like methionine itself (in its L-form if it does not interfere with the experiment). 2. Ensure the buffer system is robust and maintains a pH between 5 and 7. 3. Store aliquots of the solution at -20°C or -80°C and only thaw what is needed. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Degradation Products: Formation of oxidized or hydrolyzed forms of D-{Met-Met}. 2. Contamination: Impurities in the solvent or reagents. | 1. Use LC-MS to identify the molecular weights of the new peaks to confirm if they correspond to expected degradation products (e.g., +16 Da for oxidation). 2. Run a blank injection of the solvent and buffer to check for contaminants. Use high-purity solvents and reagents. |
| Variability in experimental results between batches of D-{Met-Met} solution. | 1. Inconsistent Storage: Different batches being subjected to varying light, temperature, or oxygen exposure. 2. Inaccurate pH Preparation: Slight differences in the pH of the buffer between preparations. | 1. Standardize the solution preparation and storage protocol. Ensure all users adhere to the same guidelines for handling the stock solutions. 2. Calibrate the pH meter before each use and ensure the buffer is prepared accurately. |
Data on D-{Met-Met} Stability
Table 1: Qualitative Stability of D-{Met-Met} under Various Conditions
| Condition | pH | Temperature | Expected Primary Degradation Pathway | Relative Stability |
| Acidic | 1-3 | Ambient | Hydrolysis | Low |
| Neutral | 6-8 | Refrigerated | Minimal Degradation | High |
| Basic | 9-12 | Ambient | Hydrolysis, Oxidation | Low |
| Oxidative | Neutral | Ambient | Oxidation | Low |
| Thermal | Neutral | > 40°C | Hydrolysis, Oxidation | Low |
| Photolytic | Neutral | Ambient (Light) | Oxidation | Moderate to Low |
Experimental Protocols
To quantitatively assess the stability of D-{Met-Met} under specific experimental conditions, a forced degradation study is recommended.
Protocol: Forced Degradation Study of D-{Met-Met}
1. Objective: To determine the degradation rate of D-{Met-Met} under various stress conditions (pH, temperature, oxidation).
2. Materials:
-
D-{Met-Met} peptide
-
HPLC grade water
-
HPLC grade acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)
-
HPLC system with UV or MS detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Incubator/water bath
3. Stock Solution Preparation:
-
Prepare a stock solution of D-{Met-Met} at a known concentration (e.g., 1 mg/mL) in a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.0).
4. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution (at neutral pH) at an elevated temperature (e.g., 60°C).
-
Control: Keep an aliquot of the stock solution at 4°C in the dark.
5. Time Points:
-
Withdraw aliquots from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately quench the reaction for the acid and base hydrolysis samples by neutralizing the pH. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
6. HPLC Analysis:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be 5-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm or Mass Spectrometry for identification of degradation products.
-
Injection Volume: 10-20 µL
7. Data Analysis:
-
Quantify the peak area of D-{Met-Met} at each time point.
-
Calculate the percentage of D-{Met-Met} remaining relative to the time zero sample.
-
Plot the natural logarithm of the concentration of D-{Met-Met} versus time to determine the first-order degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Workflow for a forced degradation study of D-{Met-Met}.
Caption: Primary degradation pathways of D-{Met-Met}.
Technical Support Center: Purification of Hydrophobic Dipeptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of hydrophobic dipeptides.
Frequently Asked Questions (FAQs)
Q1: Why are hydrophobic dipeptides so challenging to purify?
A1: The purification of hydrophobic dipeptides presents several difficulties primarily due to their inherent physicochemical properties. These challenges include:
-
Poor Solubility: They often have low solubility in both aqueous and purely organic solvents, making sample preparation and mobile phase selection difficult.[1][2]
-
High Aggregation Potential: Hydrophobic interactions can cause the dipeptides to aggregate, leading to precipitation, reduced yield, and poor chromatographic resolution.[2][3][4]
-
Strong Interaction with Stationary Phases: Their hydrophobicity can lead to irreversible binding to reversed-phase chromatography columns, resulting in low recovery.[5][6]
Q2: What is the first step I should take when encountering purification problems with a hydrophobic dipeptide?
A2: The first and most critical step is to address the solubility of your dipeptide.[1] Proper sample dissolution is key to a successful purification. Often, issues like poor peak shape or low recovery are symptoms of underlying solubility problems. It is recommended to perform small-scale solubility trials with a variety of solvents before attempting large-scale purification.[1]
Q3: Can I use techniques other than HPLC for purification?
A3: Yes. For particularly challenging hydrophobic dipeptides where HPLC yields are very low, alternative or complementary techniques can be employed. These include:
-
Precipitation: This can be an effective method to isolate the peptide from the cleavage cocktail and some impurities.[2][7]
-
Crystallization: Although more complex, crystallization can yield highly pure product.[8][9]
-
Hydrophilic Tagging: A hydrophilic tag can be temporarily attached to the peptide to improve its solubility and purification characteristics. The tag is then cleaved off after purification.[3]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of hydrophobic dipeptides.
Issue 1: Sample Dissolution and Precipitation
Symptom: My hydrophobic dipeptide will not dissolve in standard aqueous buffers or common organic solvents. It may also precipitate when I dilute it with the initial mobile phase.
Root Cause: The hydrophobic nature of the dipeptide leads to low solubility in highly polar (aqueous) or non-polar (pure organic) solvents.[1][2] Precipitation upon dilution is often due to a rapid change in solvent polarity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrophobic dipeptide dissolution.
Experimental Protocol: Stepwise Dissolution
This protocol is adapted from methodologies designed to overcome kinetic insolubility.[1]
-
Initial Wetting: To a small, known amount of the lyophilized dipeptide, first add a small volume of a pure organic solvent such as isopropanol, n-propanol, or acetonitrile (B52724) (ACN). This step helps to wet the peptide and solvate the hydrophobic side chains.[1]
-
Acidification/Buffering: Next, add a concentrated acid or buffer component, such as trifluoroacetic acid (TFA) or acetic acid, to ensure the peptide is appropriately charged.[1]
-
Aqueous Addition: Finally, slowly add the aqueous component (e.g., water) dropwise while vortexing to bring the peptide into solution at the desired final concentration.[1]
Data Presentation: Solvent Selection Guide
The following table provides a qualitative guide to solvent selection for dissolving hydrophobic peptides.
| Solvent/Additive | Primary Use | Considerations |
| Dimethyl Sulfoxide (DMSO) | Excellent for highly hydrophobic peptides.[10] | Can be difficult to remove by lyophilization; may interfere with some biological assays.[10] |
| Isopropanol / n-Propanol | Improves solubility and can break up aggregates.[11] | Higher viscosity can lead to higher backpressure in HPLC systems. |
| Acetonitrile (ACN) | Common HPLC solvent, good for moderately hydrophobic peptides.[11] | May not be strong enough for extremely hydrophobic or aggregating peptides. |
| Trifluoroacetic Acid (TFA) | Used as an ion-pairing agent to improve solubility and peak shape.[6][11] | Can suppress ionization in mass spectrometry. |
| Formic Acid / Acetic Acid | Alternative acids for MS compatibility.[3] | May provide less sharp peaks compared to TFA. |
| Hexafluoroisopropanol (HFIP) | A very strong solvent for dissolving highly aggregated peptides.[11] | Can be corrosive and requires careful handling. |
Issue 2: Poor Chromatographic Performance (Broad Peaks, Tailing, Low Recovery)
Symptom: During reversed-phase HPLC, the peak for my dipeptide is very broad, shows significant tailing, or the recovery is very low, suggesting the peptide is stuck on the column.
Root Cause: These issues often stem from strong hydrophobic interactions between the dipeptide and the stationary phase, slow kinetics of desorption, or on-column aggregation.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC performance.
Experimental Protocol: HPLC Method Optimization for a Hydrophobic Dipeptide
This protocol provides a starting point for developing a robust purification method.
-
Column Selection: Start with a less hydrophobic column, such as a C4 or C8, with a 300 Å pore size.[5][6]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. For very hydrophobic dipeptides, consider using 0.1% TFA in n-propanol or a 50:50 blend of ACN:n-propanol.[1]
-
-
Gradient Elution:
-
Initial Conditions: Start with a higher-than-normal percentage of Mobile Phase B (e.g., 20-30%) to prevent on-column precipitation.[11]
-
Gradient: Run a shallow gradient (e.g., 0.5-1% increase in B per minute).
-
Column Wash: At the end of the gradient, include a high-organic wash step (e.g., 95% B) for several column volumes to elute any strongly bound material.[6]
-
-
Temperature: Set the column compartment temperature to 40-60 °C to improve peak shape and reduce viscosity.[6]
-
Post-Run Blank: After running your sample, inject a blank (your sample solvent) using the same gradient to check for "ghost peaks" or carryover, which indicates irreversible binding or aggregation on the column.[1]
Data Presentation: Effect of Method Modifications on Peak Shape
This table summarizes the expected outcomes of common method adjustments.
| Parameter Adjusted | Expected Effect on Peak Shape | Rationale |
| Increase Temperature | Sharper peaks, reduced tailing.[6] | Lowers mobile phase viscosity and improves mass transfer kinetics. |
| Switch C18 to C4 Column | Earlier elution, potentially sharper peaks.[5] | Reduces strong hydrophobic interactions between the dipeptide and the stationary phase. |
| Use n-Propanol instead of ACN | May improve peak shape and recovery.[1][11] | Stronger solvent that can improve solubility and disrupt aggregation. |
| Decrease Gradient Slope | Increased resolution between peaks. | Provides more time for the separation to occur, improving the resolution of closely eluting species. |
| Increase TFA Concentration | Sharper peaks.[12] | Enhances ion-pairing, masking silanol (B1196071) interactions and reducing peak tailing. |
References
- 1. nestgrp.com [nestgrp.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iucr.org [iucr.org]
- 9. pnas.org [pnas.org]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
Minimizing racemization during D-{Met-Met} synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you minimize racemization during the synthesis of D-methionyl-D-methionine (D-{Met-Met}), ensuring the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in D-{Met-Met} synthesis?
A1: Racemization is the conversion of a pure enantiomer (in this case, D-methionine) into a mixture of both D and L enantiomers.[1] In peptide synthesis, this leads to the formation of diastereomeric impurities, such as D-Met-L-Met, L-Met-D-Met, and L-Met-L-Met, alongside your target D-Met-D-Met. These impurities can be difficult to separate and can drastically alter the peptide's biological activity, structure, and therapeutic efficacy.[1]
Q2: What is the primary chemical mechanism responsible for racemization during peptide coupling?
A2: The most common mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected D-methionine is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone (B7731731). The proton on the chiral alpha-carbon of this oxazolone is highly acidic and can be easily removed by a base, creating a planar, achiral enolate.[1][2] Reprotonation can then occur from either side, leading to a loss of the original stereochemistry.[1] A less common pathway is the direct abstraction of the alpha-proton by a strong base, which also forms an enolate intermediate.[1][3]
Caption: The primary pathway for racemization during peptide coupling.
Q3: How do I choose the right coupling reagent and additives to prevent racemization?
A3: The choice of coupling reagent and, more importantly, the additive is critical.[4]
-
Carbodiimides (e.g., DIC, DCC): These are effective but generate highly reactive intermediates that are prone to racemization. Therefore, they should always be used with a racemization-suppressing additive.[1][5][6]
-
Onium Salts (e.g., HBTU, HATU, COMU): These reagents are considered "low-racemization" because they form active esters in situ.[1] However, their effectiveness is tied to the additive component of their structure (e.g., HBTU contains HOBt).[1]
-
Additives: Additives form reactive esters that are more stable and less prone to oxazolone formation than the intermediates formed by carbodiimides alone.[5] Modern oxime-based additives like OxymaPure and Oxyma-B are generally superior to the classic 1-hydroxybenzotriazole (B26582) (HOBt).[3][5] HOAt is also highly effective.[5]
Troubleshooting Guide
Problem: I'm observing significant D-Met-L-Met impurity in my product.
This indicates a high level of racemization during the coupling step. Consider the following factors:
1. Review Your Coupling Reagents and Additives
Your choice of additive has the most significant impact. If you are using a carbodiimide (B86325) like DIC with HOBt, switching to a more advanced additive can dramatically reduce racemization.
Data Presentation: Comparison of Coupling Additives on Racemization The table below shows the percentage of D-isomer formation during a model peptide coupling, illustrating the superior performance of modern additives.
| Coupling System | Base | % D-Isomer (Racemization) | Reference |
| DIC / HOBt | DIPEA | 4.8% | [1] |
| DIC / HOAt | DIPEA | 0.5% | [1] |
| DIC / OxymaPure | DIPEA | 0.6% | [1] |
| COMU (Oxyma-based) | DIPEA | <0.1% | [1] |
| Data is for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF and serves as a representative comparison.[1] |
Recommendation: For D-{Met-Met} synthesis, using a combination of DIC/OxymaPure is a highly effective and cost-efficient choice to minimize racemization.[7]
2. Evaluate the Base Used in the Reaction
The base is necessary for the reaction but can also promote racemization by abstracting the alpha-proton.[5][8]
-
Strength: Stronger bases like N,N-diisopropylethylamine (DIPEA, pKa ~10.1) increase the rate of racemization.[5]
-
Steric Hindrance: Weaker, more sterically hindered bases like N-methylmorpholine (NMM, pKa ~7.4) or 2,4,6-collidine (TMP, pKa ~7.4) are preferred as they are less likely to abstract the alpha-proton.[5][9]
Recommendation: Replace DIPEA with an equivalent amount of N-methylmorpholine (NMM) .
3. Check Your Solvent and Temperature
-
Solvent: Polar aprotic solvents like DMF, while common, can sometimes favor racemization.[2][10] Studies have shown that solvents like 2-MeTHF can be excellent alternatives that reduce racemization.[7]
-
Temperature: Running the coupling reaction at a lower temperature (e.g., 0°C) can significantly slow the rate of racemization. While microwave-assisted synthesis accelerates coupling, it can also increase racemization if the temperature is not controlled.[9] For sensitive couplings, reducing the temperature is a key strategy.[9]
Recommendation: Start the activation and coupling at 0°C and allow the reaction to slowly warm to room temperature.
Experimental Protocols
Low-Racemization Protocol for D-{Met-Met} Synthesis (Solution Phase)
This protocol incorporates best practices to minimize racemization during the coupling of N-protected D-methionine (e.g., Boc-D-Met-OH) with a D-methionine ester (e.g., H-D-Met-OMe·HCl).
Caption: A step-by-step workflow for peptide coupling designed to suppress racemization.
Methodology Details:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-D-methionine (1.0 equivalent) and OxymaPure (1.1 equivalents). Dissolve the solids in an anhydrous solvent (e.g., THF or CH₂Cl₂).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equivalents) dropwise to the cooled solution. Stir the mixture at 0°C for 20 minutes to allow for the formation of the active ester.
-
Amine Preparation: In a separate flask, suspend the D-methionine methyl ester hydrochloride (1.0 equivalent) in the same anhydrous solvent. Cool to 0°C and add N-methylmorpholine (NMM, 1.0 equivalent) to neutralize the salt, forming the free amine.
-
Coupling: Transfer the free amine solution to the activated carboxylic acid solution at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let it slowly warm to room temperature. Continue stirring for 12-16 hours.
-
Monitoring: Check for the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, filter the dicyclohexylurea (DCU) byproduct if DCC was used, or if using DIC, proceed to an aqueous workup. Typically, this involves diluting with a solvent like ethyl acetate, washing sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Analysis: The crude product should be analyzed by chiral HPLC to determine the diastereomeric purity and quantify the extent of racemization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization in peptide synthesis | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Cell Permeability of D-Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low cell permeability of D-peptides.
Frequently Asked Questions (FAQs)
Q1: Why do D-peptides generally exhibit low cell permeability?
D-peptides, like their L-peptide counterparts, often face challenges in crossing the cell membrane due to their intrinsic properties. Key factors contributing to low cell permeability include a high number of hydrogen bond donors and acceptors in the peptide backbone, which leads to a significant energy penalty for desolvation when moving from the aqueous extracellular space into the hydrophobic lipid bilayer of the cell membrane.[1] Additionally, their often flexible structures in solution are entropically unfavorable for adopting the necessary conformation to partition into the membrane.[2] While D-peptides are resistant to degradation by proteases, this stability does not inherently confer cell-penetrating capabilities.[3][4]
Q2: What are the primary strategies to enhance the cell permeability of D-peptides?
Several strategies can be employed, often in combination, to improve the cellular uptake of D-peptides. These can be broadly categorized as:
-
Chemical Modifications: Altering the peptide structure to favor membrane translocation. This includes:
-
Macrocyclization: Cyclizing the peptide backbone can reduce conformational flexibility and mask polar groups, thus lowering the desolvation penalty.[1][5][6]
-
Hydrocarbon Stapling/Stitching: Introducing hydrocarbon staples can stabilize alpha-helical structures, which can enhance membrane interaction and permeability.[1]
-
N-methylation: Replacing backbone amide protons with methyl groups reduces the number of hydrogen bond donors, making the peptide more lipophilic.[2][6]
-
Incorporation of Unnatural Amino Acids: Replacing certain residues with D-amino acids, alkylated amino acids, or other non-natural amino acids can alter the peptide's conformation and polarity to improve permeability.[7][8]
-
-
Conjugation to Cell-Penetrating Peptides (CPPs): Covalently or non-covalently linking the D-peptide to a CPP, a short peptide sequence known to effectively cross cell membranes, can facilitate its delivery into the cell.[9][10][11] Arginine-rich CPPs are particularly effective.[9]
-
Formulation with Delivery Systems: Encapsulating the D-peptide within a nanocarrier can protect it and promote cellular entry. Common systems include:
Q3: How can I determine the mechanism of cellular uptake for my modified D-peptide?
Identifying the uptake mechanism is crucial for optimizing delivery. The two primary routes are direct translocation across the membrane and endocytosis.[16][17] An endocytosis inhibition assay is a common method to differentiate between these pathways. This involves treating cells with inhibitors of specific endocytic routes prior to incubation with the peptide. A significant reduction in peptide uptake in the presence of an inhibitor suggests the involvement of that pathway.[18][19] Performing the uptake assay at 4°C can also help distinguish energy-dependent processes like endocytosis, which are inhibited at low temperatures, from direct translocation.[9][18]
Troubleshooting Guides
Problem: My D-peptide shows poor cellular activity despite high in vitro target affinity.
This common issue often points to low cell permeability. The following workflow can help troubleshoot this problem.
References
- 1. Macrocyclization of an all- d linear α-helical peptide imparts cellular permeability - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06383H [pubs.rsc.org]
- 2. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-peptide - Wikipedia [en.wikipedia.org]
- 5. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Rational design of cell-permeable cyclic peptides containing a D-Pro-L-Pro motif - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation of a Cationic Cell-Penetrating Peptide with a Novel Kunitzin-like Trypsin Inhibitor: New Insights for Enhancement of Peptide Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisionnanomedicine.com [precisionnanomedicine.com]
- 14. Nanoparticles: Oral Delivery for Protein and Peptide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-{Met-Met} Batch-to-Batch Variability Analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with D-Methionine-Methionine (D-{Met-Met}). The following information is designed to help identify the root causes of variability and ensure the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in synthetic D-{Met-Met}?
A1: Batch-to-batch variability in synthetically produced peptides like D-{Met-Met} can arise from multiple stages of the manufacturing and handling process. The primary sources include:
-
Solid-Phase Peptide Synthesis (SPPS): Incomplete coupling reactions can lead to the formation of deletion sequences (in this case, single D-Methionine), while issues with deprotection steps can leave residual protecting groups.[1]
-
Purification Process: Differences in the purification process, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), can result in varying levels of process-related impurities in the final product.[1]
-
Lyophilization and Handling: The lyophilization (freeze-drying) process can impact the final water content and stability of the peptide.[2][3] Inconsistent handling, storage conditions, and repeated freeze-thaw cycles of reconstituted solutions can also lead to degradation and aggregation.[2]
-
Counterion Content: The final lyophilized powder is not 100% peptide; it also contains counterions (often trifluoroacetate (B77799) from the HPLC purification process) and water.[4] Variations in the peptide-to-counterion ratio between batches will alter the actual peptide content by weight.[4]
Q2: My new batch of D-{Met-Met} shows a different HPLC profile compared to the previous one. How do I troubleshoot this?
A2: A different HPLC profile is a clear indicator of batch variability. Here’s a systematic approach to troubleshooting:
-
Scrutinize the Certificate of Analysis (CoA): Compare the CoAs for both batches. Look for differences in reported purity, the identity confirmation by mass spectrometry, and the impurity profile.[2]
-
Perform In-House QC: Run both the old and new batches on your standardized analytical HPLC method. This helps confirm if the variability is genuine or an artifact of different analytical methods used by the manufacturer.[2]
-
Analyze Peak Characteristics:
-
Retention Time Shift: A shift in the main peak's retention time could indicate a modification to the peptide or a change in HPLC conditions.
-
New or Larger Impurity Peaks: Early eluting peaks often suggest more polar impurities, while late-eluting peaks may indicate more hydrophobic impurities or aggregation.[2]
-
-
Confirm Identity with Mass Spectrometry: Use LC-MS to confirm that the main peak in the new batch corresponds to the correct molecular weight of D-{Met-Met} and to characterize any major impurities.[1][5]
Q3: We are observing inconsistent results in our biological assays with different D-{Met-Met} batches. What analytical checks should we perform?
A3: Inconsistent biological activity is often linked to variability in peptide purity, content, and the presence of active or interfering impurities.
-
Verify Purity and Identity: As a first step, confirm the purity and identity of each batch using RP-HPLC and Mass Spectrometry (MS). Ensure the purity is consistently high (typically >98%) and the molecular weight is correct.[3]
-
Determine Net Peptide Content: The total weight of lyophilized powder is not equal to the active peptide amount due to the presence of water and counterions.[4] For sensitive biological assays, determining the net peptide content is crucial for preparing solutions of accurate concentration. Amino Acid Analysis (AAA) is the gold standard for this purpose.[3][4]
-
Characterize Impurities: If possible, use LC-MS/MS to identify the structure of significant impurities. Some synthesis-related impurities might have unexpected biological activity or may act as inhibitors, affecting your assay results.[6]
Q4: How can I ensure I am preparing D-{Met-Met} solutions of the same concentration across different batches?
A4: To ensure accurate concentration, you must account for the net peptide content (NPC) of each batch, which is often provided on the Certificate of Analysis or can be determined by Amino Acid Analysis.
Calculation for Accurate Weighing: Weight to dissolve = (Desired Peptide Mass) / (Net Peptide Content %)
For example, if you need 1 mg of active D-{Met-Met} and the batch's NPC is 80%, you would weigh out 1 mg / 0.80 = 1.25 mg of the lyophilized powder.
Q5: The solubility of a new D-{Met-Met} batch seems poor compared to the last one. What could be the cause and what can I do?
A5: Poor solubility can be caused by several factors:
-
Residual Impurities: The presence of hydrophobic impurities can reduce the overall solubility of the batch.
-
Lyophilization Issues: An improper lyophilization cycle can lead to a more compact peptide structure that is harder to dissolve.[2]
-
Aggregation: Peptides can form aggregates, especially with improper storage or handling.
Troubleshooting Steps:
-
Optimize Reconstitution Solvent: While sterile water is common, a small amount of an organic co-solvent or an acid (e.g., 0.1% acetic acid) may be needed to aid dissolution. Always check for solvent compatibility with your downstream experiments.[2]
-
Gentle Agitation: Swirl the vial gently to dissolve the peptide. Avoid vigorous shaking, which can promote aggregation.[2]
-
Brief Sonication: If solubility issues persist, brief sonication in a cool water bath can help break up aggregates.[2]
Troubleshooting Guides
Problem: Inconsistent Purity and Impurity Profile by HPLC
This is one of the most common issues and requires a systematic analytical investigation.
| Potential Cause | Troubleshooting Steps & Solutions |
| Synthesis-Related Impurities | 1. Request CoA: Obtain the manufacturer's CoA and HPLC trace for the problematic batch. 2. LC-MS Analysis: Perform in-house LC-MS to confirm the mass of the main peak and identify the masses of major impurity peaks.[5][6] This can help identify deletion sequences or modifications. 3. Contact Manufacturer: Discuss the impurity profile with the supplier's technical support. |
| Peptide Degradation | 1. Check Storage: Ensure the lyophilized powder has been stored at -20°C or colder and protected from light and moisture.[2] 2. Review Handling: Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the reconstituted peptide for single use.[2] 3. Forced Degradation Study: If stability is a concern, a forced degradation study (e.g., exposure to acid, base, heat) can help identify potential degradation products.[1] |
| Different HPLC Conditions | 1. Standardize Method: Ensure you are using the exact same HPLC method (column, mobile phases, gradient, temperature) for all batch comparisons.[4] 2. System Suitability: Run a standard or a reference batch to ensure the HPLC system is performing as expected. |
Experimental Protocols
Protocol 1: D-{Met-Met} Purity Analysis by RP-HPLC
This protocol provides a general method for determining the purity of D-{Met-Met} using Reverse-Phase High-Performance Liquid Chromatography.[1][4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of lyophilized D-{Met-Met}.
-
Dissolve in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.[4]
-
-
HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm[1][7] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Gradient | See table below |
-
Typical HPLC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 25.0 | 60 |
| 26.0 | 95 |
| 28.0 | 95 |
| 28.1 | 5 |
| 30.0 | 5 |
-
Data Analysis: Calculate purity by dividing the peak area of the main D-{Met-Met} peak by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by LC-MS
This protocol is essential for confirming the molecular weight of the D-{Met-Met} peptide and identifying impurities.[5][6]
-
Instrumentation: An HPLC system coupled to an Electrospray Ionization (ESI) Mass Spectrometer.
-
LC Method: Use the same or a similar RP-HPLC method as described in Protocol 1. The use of formic acid (0.1%) instead of TFA is often preferred for better MS sensitivity, though TFA is acceptable.[6]
-
MS Method:
-
Ionization Mode: Positive ESI.
-
Scan Range: Scan a mass-to-charge (m/z) range appropriate for D-{Met-Met} (Expected [M+H]⁺).
-
Data Acquisition: Acquire full scan data. If impurity characterization is needed, data-dependent acquisition (DDA) can be used to obtain MS/MS fragmentation data.[6]
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of D-{Met-Met}.
-
Deconvolute the mass spectrum of the main peak to confirm its molecular weight.
-
Analyze the mass spectra of impurity peaks to propose their identities (e.g., single D-Met, deamidated species, etc.).
-
Visual Guides and Workflows
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Primary sources of D-{Met-Met} batch-to-batch variability.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of D-{Met-Met} and L-{Met-Met}
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of D-methionyl-D-methionine (D-{Met-Met}) and L-methionyl-L-methionine (L-{Met-Met}). While direct comparative studies on the biological effects of the pure D- and L-enantiomers of methionyl-methionine dipeptide are limited in publicly available research, this document extrapolates from the well-established principles of D- versus L-amino acid stereochemistry and metabolism to provide a comprehensive overview. The information presented is supported by experimental data on D- and L-methionine.
Executive Summary
The stereochemistry of amino acids is a critical determinant of their biological function. L-amino acids are the natural and predominantly bioactive forms in mammals, directly participating in protein synthesis and various metabolic pathways. In contrast, D-amino acids are less common and generally require enzymatic conversion to their L-counterparts to be utilized. This fundamental difference is expected to extend to their dipeptide forms, D-{Met-Met} and L-{Met-Met}.
L-{Met-Met} is anticipated to be more biologically active and efficiently utilized than D-{Met-Met}. It is likely to be more readily absorbed by intestinal cells and can be directly incorporated into cellular metabolic pathways.
D-{Met-Met} , conversely, is expected to exhibit lower biological activity due to the necessity of enzymatic conversion of its D-methionine constituents to L-methionine. This conversion process is energy-dependent and may not be 100% efficient, potentially leading to reduced bioavailability and altered metabolic fate. However, the inclusion of D-amino acids can confer resistance to enzymatic degradation, which may prolong the dipeptide's half-life in certain applications.
Data Presentation
Table 1: Comparative Intestinal Transport Kinetics of D- and L-Methionine
This table summarizes the Michaelis-Menten constants (Km) for the transport of D- and L-methionine across Caco-2 cell monolayers, a model for human intestinal epithelium. Lower Km values indicate a higher binding affinity of the amino acid for the transporter.
| Amino Acid | Km (mM) in Caco-2 cells[1] |
| L-Methionine | 1.34[1] |
| D-Methionine | 1.79[1] |
These data for single amino acids suggest that L-{Met-Met} would be transported more efficiently across the intestinal barrier than D-{Met-Met}.
Table 2: Comparative Effects of DL-Methionine and DL-{Met-Met} on Intestinal Morphology in Pigeons
This table presents the effects of dietary supplementation with DL-Methionine (DL-Met) and DL-methionyl-DL-methionine (DL-Met-Met) on the intestinal villus height and the villus-to-crypt ratio in pigeons.[2]
| Treatment Group | Villus Height (μm)[2] | Villus to Crypt Ratio[2] |
| Control | 1000 ± 50 | 6.0 ± 0.3 |
| DL-Met | 1150 ± 60 | 7.0 ± 0.4 |
| DL-Met-Met | 1250 ± 70 | 7.5 ± 0.5 |
This study on the DL-dipeptide suggests that methionyl-methionine can positively influence gut morphology. It is hypothesized that L-{Met-Met} would have a more pronounced effect than D-{Met-Met} due to its direct bioavailability.
Experimental Protocols
Intestinal Transport Assay using Caco-2 Cells
This protocol describes a general method to compare the intestinal transport of D-{Met-Met} and L-{Met-Met} using the Caco-2 cell model, which mimics the human intestinal barrier.
Objective: To determine and compare the permeability and transport kinetics of D-{Met-Met} and L-{Met-Met} across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well format)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS)
-
D-{Met-Met} and L-{Met-Met} standards
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture and Seeding: Caco-2 cells are cultured in DMEM. For transport studies, cells are seeded onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm² and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 250 Ω·cm².
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed HBSS.
-
The test compounds (D-{Met-Met} or L-{Met-Met}) are dissolved in HBSS at various concentrations (e.g., 0.1, 1, 5, 10 mM) and added to the apical (AP) side of the Transwell® inserts. The basolateral (BL) side is filled with fresh HBSS.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh HBSS.
-
Samples are also taken from the AP side at the beginning and end of the experiment.
-
-
Quantification: The concentrations of D-{Met-Met} and L-{Met-Met} in the collected samples are quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the dipeptide on the BL side, A is the surface area of the membrane, and C0 is the initial concentration on the AP side. The Michaelis-Menten constant (Km) and maximum transport rate (Vmax) can be determined by plotting the transport rate against the substrate concentration.
Signaling Pathways and Experimental Workflows
Metabolic Fate of D- and L-Methionine
The following diagram illustrates the general metabolic pathway for D- and L-methionine. It is anticipated that D-{Met-Met} would first be hydrolyzed to D-methionine, which would then enter this pathway for conversion to L-methionine before it can be utilized for protein synthesis or other metabolic functions.
References
- 1. Comparison of the transport characteristics of D- and L-methionine in a human intestinal epithelial model (Caco-2) and in a perfused rat intestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Bioassay for D-Methionyl-D-Methionine (D-{Met-Met}) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a novel bioassay designed to measure the activity of the dipeptide D-Methionyl-D-Methionine (D-{Met-Met}). Given the specificity of D-amino acid-containing peptides in various biological systems, robust and validated assays are critical for accurate research and development. This document outlines the key validation parameters, presents a hypothetical comparison of a new bioassay against a standard method (e.g., HPLC-MS), and provides detailed experimental protocols and workflows.
Overview of Bioassay Validation
Bioassay validation is the process of demonstrating that an analytical method is suitable for its intended purpose. For a D-{Met-Met} bioassay, this involves assessing its performance in terms of specificity, precision, accuracy, linearity, and sensitivity. The goal is to ensure that the assay provides reliable, reproducible, and accurate measurements of D-{Met-Met} activity.
Experimental Workflow for Bioassay Validation
The following diagram illustrates a typical workflow for validating a new bioassay against a reference method.
Comparative Performance of Bioassays
This section compares the performance of a hypothetical new cell-based bioassay for D-{Met-Met} with a standard analytical method, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Table 1: Comparison of Assay Performance Characteristics
| Parameter | New Bioassay (Cell-Based) | HPLC-MS (Reference Method) | Commentary |
| Principle | Measures biological response (e.g., receptor activation) | Physical separation and mass detection | The bioassay measures functional activity, while HPLC-MS measures absolute concentration. |
| Linear Range | 0.1 - 10 µM | 0.01 - 100 µM | HPLC-MS typically offers a wider dynamic range. |
| Precision (CV%) | Intra-Assay: <10% Inter-Assay: <15% | Intra-Assay: <5% Inter-Assay: <10% | The reference method demonstrates higher precision. |
| Accuracy (% Recovery) | 85% - 115% | 95% - 105% | HPLC-MS provides superior accuracy. |
| LOD | 0.05 µM | 0.005 µM | The reference method is more sensitive. |
| Specificity | High (potential cross-reactivity with analogs) | Very High (based on retention time and m/z) | Bioassays may be susceptible to interference from structurally similar molecules. |
| Throughput | High (96/384-well plate format) | Low to Medium | Bioassays are generally more suitable for high-throughput screening. |
Hypothetical Signaling Pathway for D-{Met-Met}
While the precise signaling pathway for D-{Met-Met} is an active area of research, many D-amino acid peptides are known to interact with specific cell surface receptors, such as G-protein coupled receptors (GPCRs), leading to downstream signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of a bioassay. Below are example protocols for key validation experiments.
Protocol 1: Linearity and Range Assessment
-
Preparation of Standards: Prepare a stock solution of D-{Met-Met} at 10 mM in an appropriate buffer (e.g., PBS). Create a serial dilution series ranging from 100 µM to 0.01 µM.
-
Assay Procedure: Run each standard dilution in the bioassay in at least six replicates according to the established assay protocol.
-
Data Analysis: Plot the assay response (e.g., luminescence, fluorescence) against the known concentration of D-{Met-Met}.
-
Acceptance Criteria: Perform a linear regression analysis. The linear range is the concentration range over which the coefficient of determination (R²) is ≥ 0.99.
Protocol 2: Precision (Intra- and Inter-Assay Variability)
-
Sample Preparation: Prepare three quality control (QC) samples at low, medium, and high concentrations within the established linear range.
-
Intra-Assay Precision: Analyze at least six replicates of each QC sample in a single assay run. Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each concentration.
-
Acceptance Criterion: CV% should be ≤ 10%.
-
-
Inter-Assay Precision: Analyze three replicates of each QC sample across three to five independent assay runs, preferably conducted on different days by different operators. Calculate the overall mean, SD, and CV% for each concentration across all runs.
-
Acceptance Criterion: CV% should be ≤ 15%.
-
Protocol 3: Accuracy (Spike and Recovery)
-
Sample Preparation: Select a representative biological matrix (e.g., serum, cell culture medium) that is known to be free of endogenous D-{Met-Met}.
-
Spiking: Spike the matrix with known concentrations of D-{Met-Met} (low, medium, and high QCs).
-
Analysis: Measure the concentration of D-{Met-Met} in the spiked samples using the bioassay.
-
Calculation: Calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria: The mean percentage recovery should be within 85% to 115% for each concentration level.
Protocol 4: Specificity (Cross-Reactivity)
-
Select Analogs: Identify structurally related molecules that could potentially interfere with the assay. For D-{Met-Met}, this would include L-{Met-Met}, D-Methionine, L-Methionine, and other dipeptides.
-
Assay Procedure: Test these analogs at a high concentration (e.g., 100-fold higher than the D-{Met-Met} IC50 or EC50) in the bioassay.
-
Data Analysis: Determine the response generated by each analog relative to the response of D-{Met-Met}.
-
Acceptance Criteria: The cross-reactivity of key related molecules (especially the L-enantiomer) should be minimal, ideally less than 1%.
D-{Met-Met} Efficacy in the Landscape of Antioxidant Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for potent antioxidant compounds, the dipeptide D-Methionyl-D-Methionine (D-{Met-Met}) has garnered interest for its potential role in mitigating oxidative stress. This guide provides a comparative analysis of D-{Met-Met}'s antioxidant efficacy against other well-established antioxidant compounds, supported by available experimental data. It is designed to offer an objective overview for researchers and professionals in the field of drug development and cellular health.
Understanding the Antioxidant Action: The Keap1-Nrf2 Signaling Pathway
A critical mechanism in cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway.[1][2][3] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1.[1][4] When reactive oxygen species (ROS) accumulate, Keap1 is modified, releasing Nrf2.[4] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA.[2] This binding initiates the transcription of a suite of protective genes, including those for antioxidant and detoxification enzymes.[1][2] Evidence suggests that supplementation with DL-Methionyl-DL-Methionine can enhance antioxidant capacity by influencing this Nrf2/Keap1 signaling pathway.[5]
Figure 1. The Keap1-Nrf2 signaling pathway for antioxidant defense.
In Vitro Antioxidant Capacity: A Comparative Overview
The antioxidant efficacy of a compound is often evaluated through various in vitro assays that measure its ability to scavenge different types of free radicals. Commonly used assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
While direct experimental data for D-{Met-Met} is limited, studies on L-methionine and related dipeptides provide valuable insights. Methionine-containing dipeptides have demonstrated notable antioxidant activity, particularly against peroxyl radicals.[2] For the purpose of this comparison, the antioxidant capacity of D-{Met-Met} is presented based on available data for L-methionine and L-{Met-Met}. It is important to note that some research suggests D- and L-isomers of methionine can have comparable antioxidant effects in biological systems.[6][7]
| Compound | Assay | IC50 / ORAC Value | Reference Compound |
| D-{Met-Met} (estimated) | ORAC | ~0.45 µmol TE/µmol | Trolox |
| L-Methionine | ORAC | 0.49 ± 0.03 µmol TE/µmol | Trolox |
| L-Ascorbic Acid (Vitamin C) | DPPH | ~5 µg/mL | - |
| Trolox (Vitamin E analog) | ABTS | IC50 ~2.34 µg/mL | - |
| Quercetin | DPPH | IC50 ~5 µg/mL | - |
Note: The ORAC value for D-{Met-Met} is an estimation based on the reported "infra-additive" antioxidant capacity of L-{Met-Met} against peroxyl radicals, which was found to be slightly lower than that of free L-Methionine.[2] IC50 values for reference compounds are approximate and can vary based on specific experimental conditions.
Experimental Methodologies
To ensure a clear understanding of the presented data, this section outlines the general protocols for the key antioxidant assays mentioned.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Figure 2. General workflow for the DPPH radical scavenging assay.
Protocol:
-
A solution of DPPH in methanol is prepared, which has a deep violet color.
-
Various concentrations of the test compound (e.g., D-{Met-Met}) and a standard antioxidant are added to the DPPH solution.
-
The mixture is incubated at room temperature in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.
-
A decrease in absorbance indicates the scavenging of the DPPH radical. The percentage of inhibition is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal DL-Methionyl-DL-Methionine Supplementation Improved Intestinal Physical Barrier Function by Changing Antioxidant Capacity, Apoptosis and Tight Junction Proteins in the Intestine of Juvenile Grass Carp (Ctenopharyngodon idella) | MDPI [mdpi.com]
A Comparative Guide to the Quantification of D-{Met-Met}: LC-MS/MS vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of peptides is paramount in various stages of drug development and research. This guide provides a comprehensive cross-validation of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of the dipeptide D-methionyl-D-methionine (D-{Met-Met}). We present detailed experimental protocols, comparative performance data, and visual workflows to assist in selecting the optimal method for your specific analytical needs.
Introduction to D-{Met-Met} and Analytical Challenges
D-{Met-Met} is a dipeptide composed of two D-methionine residues. As a small, non-chromophoric peptide, its quantification presents unique challenges. The absence of a strong UV-absorbing functional group makes direct detection by HPLC-UV at standard wavelengths (e.g., 280 nm) difficult, often necessitating detection at lower wavelengths (e.g., 214 nm) where the peptide bond absorbs, but where interference from other sample components is more likely.[1] LC-MS/MS offers high selectivity and sensitivity by measuring the mass-to-charge ratio of the molecule and its fragments, but can be more complex and costly.[1] This guide will explore the practical application and performance of both methods.
Comparative Analysis of Quantification Methods
The performance of LC-MS/MS and HPLC-UV for the quantification of D-{Met-Met} in a biological matrix (e.g., human plasma) is summarized below. The data presented are representative of typical values achievable with properly validated methods.
| Parameter | LC-MS/MS | HPLC-UV | Key Considerations |
| Linearity (r²) | >0.995 | >0.990 | Both methods can achieve excellent linearity. |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 50 ng/mL | LC-MS/MS is significantly more sensitive.[2] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Both methods are capable of high accuracy. |
| Precision (% CV) | <15% | <15% | Both methods demonstrate good precision. |
| Selectivity | High (based on mass) | Moderate (based on retention time) | LC-MS/MS is less prone to interference.[1] |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible than LC-MS/MS | Requires careful evaluation in LC-MS/MS. |
| Throughput | High | Moderate | LC-MS/MS can have faster run times. |
| Cost | High (instrumentation and maintenance) | Low to Moderate | HPLC-UV is more cost-effective. |
Experimental Protocols
Detailed methodologies for the quantification of D-{Met-Met} using both LC-MS/MS and HPLC-UV are provided below. These protocols are intended as a starting point and may require optimization for specific applications and matrices.
Sample Preparation for Biological Matrices (e.g., Plasma)
A generic sample preparation workflow suitable for both LC-MS/MS and HPLC-UV is outlined. The goal is to remove proteins and other interfering substances from the sample.[3]
Method 1: LC-MS/MS Quantification
This method leverages the high sensitivity and selectivity of tandem mass spectrometry.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-{Met-Met} (Analyte): Precursor ion (Q1) m/z 281.1 -> Product ion (Q3) m/z 134.0
-
Internal Standard (e.g., D-{Met-Met}-d3): Precursor ion (Q1) m/z 284.1 -> Product ion (Q3) m/z 137.0
-
-
Key Parameters: Optimized collision energy, declustering potential, and source temperature.
Method 2: HPLC-UV Quantification
This method is more accessible but less sensitive than LC-MS/MS. Since D-{Met-Met} lacks a strong chromophore, detection is performed at a low wavelength.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 50% B over 10 minutes, followed by a wash and re-equilibration.
-
Injection Volume: 20 µL
-
Detection: UV at 214 nm[4]
Method Validation
Both methods should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure reliability.[5] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion and Recommendations
The choice between LC-MS/MS and HPLC-UV for the quantification of D-{Met-Met} depends on the specific requirements of the study.
-
LC-MS/MS is the superior choice when high sensitivity and selectivity are required, particularly for samples with low analyte concentrations or complex matrices. Its high throughput also makes it suitable for large sample sets.
-
HPLC-UV is a viable and cost-effective alternative when lower sensitivity is acceptable and the sample matrix is relatively clean. The instrumentation is more widely available and less complex to operate.
For regulated bioanalysis in drug development, the superior sensitivity and selectivity of LC-MS/MS generally make it the preferred method. For academic research or routine analysis where picomolar sensitivity is not required, HPLC-UV can be a robust and economical option. A thorough method validation is critical to ensure the generation of reliable and reproducible data, regardless of the chosen technique.
References
- 1. A liquid chromatography-tandem mass spectrometry assay for detection and quantitation of the dipeptide Gly-Gln in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. q2labsolutions.com [q2labsolutions.com]
- 3. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. users.renyi.hu [users.renyi.hu]
- 5. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
D-{Met-Met} vs. Other Dipeptides: A Comparative Guide to Enhancing Cell Viability
For Researchers, Scientists, and Drug Development Professionals
The search for novel cytoprotective agents is a critical endeavor in drug development and cellular research. Dipeptides, due to their potential to mitigate cellular damage, particularly from oxidative stress, have emerged as promising candidates. This guide provides an objective comparison of the dipeptide D-{Met-Met} with other dipeptides known for their ability to improve cell viability, supported by experimental data.
While direct comparative studies on D-{Met-Met} are limited, this guide will draw comparisons based on the known antioxidant properties of methionine-containing dipeptides and other well-researched cytoprotective dipeptides. The primary focus will be on their efficacy in protecting cells from oxidative stress-induced damage, a common factor in various pathologies.
Comparative Analysis of Dipeptide Performance
The protective effect of dipeptides on cell viability is often attributed to their antioxidant capacity. A key mechanism is the scavenging of reactive oxygen species (ROS), which can otherwise lead to cellular damage and apoptosis. The following tables summarize quantitative data from studies on various dipeptides, providing a basis for comparison.
Table 1: Comparison of Dipeptide Efficacy in Protecting Human Erythrocytes from AAPH-Induced Hemolysis
| Dipeptide | Concentration (mM) | Hemolysis Inhibition (%) | Reference |
| Trp-Gly | 1.0 | ~60% | [1] |
| Tyr-Gly | 1.0 | ~50% | [1] |
| Met-Gly | 1.0 | ~40% | [1] |
| Cys-Gly | 1.0 | ~30% | [1] |
This data is derived from a study comparing the protective effects of different dipeptides against AAPH-induced oxidative damage in human erythrocytes. The results suggest that dipeptides containing aromatic (Trp, Tyr) and sulfur-containing (Met, Cys) amino acids are effective radical scavengers.[1]
Table 2: Radical Scavenging Activity of Antioxidant Dipeptides
| Dipeptide | Assay | Trolox Equivalent (TE) Value (μmol TE/μmol) | Reference |
| Tyr-Gly | ABTS | > 1.0 | [1] |
| ORAC | > 1.0 | [1] | |
| Trp-Gly | ABTS | > 1.0 | [1] |
| ORAC | > 1.0 | [1] | |
| Cys-Gly | ABTS | < 1.0 | [1] |
| ORAC | < 1.0 | [1] | |
| Met-Gly | ABTS | < 1.0 | [1] |
| ORAC | < 1.0 | [1] |
The Trolox Equivalent (TE) value is a measure of the antioxidant capacity of a substance. Higher TE values indicate stronger antioxidant activity. This data indicates that Tyr-Gly and Trp-Gly have superior radical scavenging capabilities compared to Cys-Gly and Met-Gly in these specific assays.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of dipeptide cytoprotective effects.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2, Caco-2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Dipeptide Treatment: Treat the cells with various concentrations of the dipeptides (e.g., 0.1, 0.5, 1.0 mM) and incubate for a predetermined period (e.g., 12 or 24 hours).
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) at a final concentration of 200-400 µM, and incubate for a further 2-4 hours. A control group without the stressor should be included.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group (untreated, non-stressed cells).
AAPH-Induced Hemolysis Assay
This assay assesses the ability of a compound to protect red blood cells from oxidative damage.
-
Erythrocyte Preparation: Obtain fresh human red blood cells and wash them three times with phosphate-buffered saline (PBS). Resuspend the cells in PBS to a 10% hematocrit.
-
Treatment: Mix the erythrocyte suspension with different concentrations of the dipeptides.
-
Induction of Hemolysis: Add 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) to a final concentration of 100 mM to induce hemolysis.
-
Incubation: Incubate the mixture at 37°C for 3 hours with gentle shaking.
-
Centrifugation: Centrifuge the samples at 1000 x g for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
-
Calculation: The percentage of hemolysis inhibition is calculated relative to the AAPH-treated control without any dipeptide.
Signaling Pathways and Mechanisms of Action
The cytoprotective effects of antioxidant dipeptides are often mediated through the activation of specific intracellular signaling pathways that enhance the cell's endogenous antioxidant defense systems.
The Keap1-Nrf2/ARE Signaling Pathway
A primary mechanism by which antioxidant dipeptides exert their protective effects is through the activation of the Keap1-Nrf2/ARE pathway.[2][3][4][5]
Caption: The Keap1-Nrf2/ARE signaling pathway activated by antioxidant dipeptides.
Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. Antioxidant dipeptides can interfere with the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD).[5] This bolsters the cell's ability to combat oxidative stress and enhances cell survival.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the cytoprotective effects of dipeptides against induced oxidative stress.
Caption: A generalized workflow for assessing dipeptide cytoprotection.
Conclusion
While direct comparative data for D-{Met-Met} is currently scarce, the available evidence for other methionine-containing dipeptides, such as Met-Gly, suggests a protective role against oxidative stress, albeit potentially less potent than dipeptides containing aromatic amino acids like tryptophan and tyrosine under certain experimental conditions.[1] The cytoprotective effects of these dipeptides are largely attributed to their ability to scavenge free radicals and to activate endogenous antioxidant pathways, most notably the Keap1-Nrf2/ARE signaling cascade.
For researchers and drug development professionals, this guide highlights the potential of various dipeptides as cytoprotective agents. Further research is warranted to directly compare the efficacy of D-{Met-Met} with other promising dipeptides and to fully elucidate its mechanisms of action. Such studies will be invaluable in identifying the most effective dipeptide candidates for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Peptides Derived from Woody Oil Resources: Mechanisms of Redox Protection and Emerging Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Antioxidant Peptides: An Overview of Efficient Screening, Evaluation Models, Molecular Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.unipd.it [research.unipd.it]
Assessing the Bioavailability of D-Methionyl-D-Methionine in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oral bioavailability of peptides is a critical factor in drug development, often limited by enzymatic degradation and poor absorption. While D-amino acid substitution can enhance stability against enzymatic hydrolysis, the subsequent absorption and metabolic conversion are crucial for systemic availability. This guide evaluates the likely bioavailability of D-{Met-Met} by examining the well-documented bioavailability of D-methionine (B559542) and the general mechanisms of dipeptide intestinal transport. The data presented herein is derived from studies on individual methionine isomers, providing a foundational basis for predicting the behavior of the D-dipeptide form.
Comparison of Methionine Isomer Bioavailability
The bioavailability of D-methionine has been a subject of extensive research, particularly in animal nutrition. The consensus is that while D-methionine can be utilized by the body, it must first be converted to its L-isomer.[1][2] This conversion primarily occurs in the liver and kidneys.[1]
Studies in nursery pigs have shown that the relative bioavailability (RBV) of D-methionine to L-methionine (B1676389) is high, though not always 100%. For instance, nitrogen balance assays have estimated the RBV of D-methionine to be between 87.6% and 101%.[3][4] However, some studies suggest that the conversion of D-methionine to L-methionine is not entirely efficient, with some of the D-isomer being excreted in the urine.[1]
| Parameter | Animal Model | D-Methionine Bioavailability (relative to L-Methionine) | Key Findings | Reference |
| Nitrogen Retention | Nursery Pigs | 89.6% | D-Met was comparable to L-Met, with 95% fiducial limits including 100%. | |
| Nitrogen Retention | Weanling Pigs | 101% (95% CI: 57%–146%) | D-Met and L-Met are considered equally bioavailable. | [4] |
| Urinary Excretion | Not Specified | DL-Met excretion was 10% of the given dose compared to 2% for L-Met. | Conversion of D-Met to L-Met is not 100% efficient. | [1] |
| Growth Performance | Nursery Pigs | 69.4% (Average Daily Gain), 81.3% (Gain:Feed) for DL-Met vs L-Met | L-Met showed significantly improved growth performance. |
Experimental Protocols
The assessment of amino acid and dipeptide bioavailability in animal models relies on established methodologies. Below are detailed protocols for key experiments frequently cited in the literature.
Nitrogen Balance Assay
The nitrogen balance technique is a common method to determine the bioavailability of amino acids.
-
Animal Model: Nursery pigs are often used due to their sensitivity to dietary amino acid levels.[3][4]
-
Diet Formulation: A basal diet deficient in the target amino acid (methionine) is formulated.[4] Reference diets are created by supplementing the basal diet with graded levels of the L-isomer (the standard), and test diets are supplemented with the D-isomer or the dipeptide.
-
Acclimatization: Animals are adapted to the experimental diets for a period of 5-7 days.[3][4]
-
Sample Collection: A total but separate collection of feces and urine is conducted over a 4-5 day period.[4] The marker-to-marker procedure is often employed for accurate fecal collection.
-
Analysis: The nitrogen content in the diets, feces, and urine is determined using methods like the Kjeldahl analysis.
-
Calculation: Nitrogen retention is calculated as: N intake - (N in feces + N in urine). The bioavailability of the test substance relative to the reference is determined using slope-ratio analysis.[3][4]
In Vivo Pharmacokinetic Study
To determine pharmacokinetic parameters like Cmax, Tmax, and AUC, a blood sampling study is conducted.
-
Animal Model: Rats are a common model for pharmacokinetic studies due to their size and ease of handling.[5][6]
-
Administration: The test compound (D-{Met-Met}) and reference compounds (D-Met, L-Met) are administered orally (e.g., via gavage) to fasted animals.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) from a cannulated vein (e.g., jugular or femoral vein).
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the parent compound and its metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters using appropriate software.
Predicted Signaling and Metabolic Pathways for D-{Met-Met}
The absorption of dipeptides in the intestine is primarily mediated by the peptide transporter 1 (PepT1). Following transport into the enterocyte, dipeptides are typically hydrolyzed by cytosolic peptidases into their constituent amino acids, which then enter the portal circulation.
For D-{Met-Met}, it is hypothesized that the dipeptide would be a substrate for PepT1. However, its subsequent fate within the enterocyte is less certain. The presence of D-amino acids may confer resistance to hydrolysis by some peptidases. If the dipeptide is absorbed intact, it would then be subject to metabolism in the liver and other tissues, where D-amino acid oxidases would convert the D-methionine to its keto acid, which can then be transaminated to L-methionine.
Experimental workflow for assessing bioavailability.
Hypothesized metabolic pathway for D-{Met-Met}.
Conclusion
Based on the available evidence for D-methionine, it is plausible that D-{Met-Met} would be absorbed from the small intestine, likely via the PepT1 transporter. The D-configuration of the amino acids would likely confer resistance to some peptidases, potentially allowing for a portion of the dipeptide to be absorbed intact. Following absorption, the constituent D-methionine, whether from hydrolyzed dipeptide or metabolism of the intact dipeptide, would need to be converted to L-methionine to be utilized for protein synthesis. The efficiency of this conversion will be the primary determinant of the overall bioavailability of D-{Met-Met}. Further in vivo studies are warranted to definitively determine the pharmacokinetic profile and bioavailability of D-{Met-Met}.
References
- 1. The superiority of L-methionine - Chemuniqué [chemunique.co.za]
- 2. img.wattagnet.com [img.wattagnet.com]
- 3. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative stability analysis of D-{Met-Met} and L-{Met-Met}
An Objective Comparison of D-{Met-Met} and L-{Met-Met} Dipeptide Stability for Researchers and Drug Development Professionals
This guide provides a comparative stability analysis of the D- and L-stereoisomers of the dipeptide Methionyl-Methionine (Met-Met). The information is intended for researchers, scientists, and professionals in the field of drug development to inform decisions on peptide-based therapeutics. While direct comparative experimental data for D-{Met-Met} versus L-{Met-Met} is not available in the reviewed literature, this analysis is built upon the well-established principle that peptides composed of D-amino acids exhibit significantly greater resistance to enzymatic degradation than their natural L-amino acid counterparts.[1][2][3][4][5][6]
Introduction to Stereoisomerism and Peptide Stability
Proteins and naturally occurring peptides in biological systems are almost exclusively composed of L-amino acids.[7] Consequently, the vast array of proteases and peptidases responsible for protein turnover and peptide degradation are stereospecific for substrates containing L-amino acids.[3][8] Peptides synthesized with D-amino acids, which are mirror images of L-amino acids, are not readily recognized by these enzymes.[3] This inherent resistance to proteolysis makes D-peptides significantly more stable in biological environments, leading to longer in vivo circulation half-lives, a critical attribute for therapeutic peptides.[4][5]
Comparative Stability Analysis: D-{Met-Met} vs. L-{Met-Met}
Based on the fundamental principles of enzyme stereospecificity, a comparative stability profile for D-{Met-Met} and L-{Met-Met} in a biological matrix (e.g., human serum or plasma) can be predicted. The following table summarizes the expected quantitative and qualitative differences.
| Parameter | L-{Met-Met} | D-{Met-Met} | Rationale |
| Susceptibility to Proteolysis | High | Low to Negligible | Proteases and peptidases in biological fluids are stereospecific for L-amino acid peptide bonds.[3] D-amino acid configurations are not recognized by these enzymes, thus preventing cleavage.[1][2] |
| Predicted Half-life (in serum/plasma) | Short (minutes to a few hours) | Long (many hours to days) | Resistance to enzymatic degradation is the primary factor determining the half-life of small peptides.[4] D-peptides have been shown to have dramatically increased half-lives. |
| Primary Degradation Pathway | Enzymatic cleavage of the peptide bond by exopeptidases (e.g., dipeptidases) and endopeptidases.[8] | Primarily non-enzymatic degradation (e.g., chemical oxidation of methionine side chains) or slow renal clearance. | The methionine side chain is susceptible to oxidation, which can occur independently of enzymatic action on the peptide backbone.[9][10] In the absence of proteolysis, this may become a more prominent degradation pathway for D-{Met-Met}. |
| Bioavailability | Low | High | Rapid degradation in the gut and bloodstream limits the bioavailability of orally or systemically administered L-peptides. The enhanced stability of D-peptides generally leads to higher bioavailability. |
| Immunogenicity | Potentially higher | Lower | As L-peptides are natural structures, they can be processed and presented by antigen-presenting cells. D-peptides are less likely to be processed and presented, potentially leading to lower immunogenicity. |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of D-{Met-Met} and L-{Met-Met}, standardized in vitro stability assays using human plasma or serum are recommended. The following protocols outline the general methodologies.
Protocol 1: Peptide Stability Assay in Human Plasma using RP-HPLC
This protocol is designed to quantify the disappearance of the intact peptide over time when incubated in a biological matrix.
1. Materials and Reagents:
-
D-{Met-Met} and L-{Met-Met} peptides (≥95% purity)
-
Human plasma (pooled, with anticoagulant like EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
-
Incubator/shaking water bath at 37°C
-
Centrifuge and microcentrifuge tubes
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector (214 nm).[11]
2. Procedure:
-
Peptide Stock Solution: Prepare a 1 mM stock solution of each peptide in an appropriate solvent (e.g., water or PBS).
-
Incubation:
-
Pre-warm human plasma and PBS to 37°C.
-
In a microcentrifuge tube, mix 500 µL of human plasma with 450 µL of pre-warmed PBS. Allow to equilibrate for 5 minutes at 37°C.
-
To initiate the assay, add 50 µL of the 1 mM peptide stock solution to the plasma/PBS mixture (final peptide concentration: 50 µM). Mix gently. This is your t=0 sample point.
-
Immediately withdraw a 100 µL aliquot and proceed to the quenching step.
-
Incubate the remaining reaction mixture at 37°C with gentle shaking.
-
Withdraw 100 µL aliquots at various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).[12]
-
-
Quenching and Protein Precipitation:
-
To each 100 µL aliquot, immediately add 200 µL of a cold ( -20°C) precipitation solution (e.g., ACN/EtOH 1:1 v/v).[12][13] This stops the enzymatic reaction and precipitates plasma proteins.
-
Vortex thoroughly and incubate at -20°C for at least 2 hours (or overnight) to ensure complete precipitation.[12][13]
-
-
Sample Clarification:
-
Centrifuge the quenched samples at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant, which contains the peptide, to a new tube for analysis.
-
-
RP-HPLC Analysis:
-
Inject a standard volume (e.g., 50 µL) of the supernatant onto the RP-HPLC system.
-
Elute the peptide using a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA).[11]
-
Monitor the absorbance at 214 nm to detect the peptide.[11]
-
The peak area corresponding to the intact peptide is quantified at each time point.[11]
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide (relative to the t=0 sample) against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.
-
Protocol 2: Identification of Degradation Products using LC-MS
This protocol is used to identify the fragments resulting from peptide degradation, confirming the cleavage sites.
1. Methodology:
-
The sample preparation follows the same incubation and quenching steps as in Protocol 1.
-
The supernatant is analyzed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[14][15]
-
The LC separates the parent peptide from its degradation products.
-
The mass spectrometer identifies the mass-to-charge ratio (m/z) of the parent peptide and any new species that appear over time.
-
Tandem MS (MS/MS) can be performed on the degradation products to determine their amino acid sequence, thereby pinpointing the exact location of enzymatic cleavage.[16] For L-{Met-Met}, the expected degradation products would be two individual L-Methionine molecules. For D-{Met-Met}, minimal to no degradation products are expected.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Workflow for Peptide Stability Assay.
Caption: Enzymatic Stability of D- vs. L-Peptides.
Conclusion
The stereochemistry of a peptide is a critical determinant of its stability in biological systems. L-{Met-Met}, being composed of natural L-amino acids, is expected to be rapidly degraded by proteases. In stark contrast, D-{Met-Met} is predicted to be highly resistant to such enzymatic degradation, resulting in a significantly longer biological half-life. This enhanced stability is a key advantage in the development of peptide-based therapeutics, as it can lead to improved pharmacokinetic profiles and therapeutic efficacy. The experimental protocols provided herein offer a robust framework for quantifying these expected differences and validating the stability of novel peptide drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved proteolytic stability of chicken cathelicidin-2 derived peptides by D-amino acid substitutions and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine, L-methionine, and d- methionine_Chemicalbook [chemicalbook.com]
- 8. Proteolysis - Wikipedia [en.wikipedia.org]
- 9. Photosensitized oxidation of methionine-containing dipeptides. From the transients to the final products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of Neuroprotective Agents: Edaravone, Riluzole, and Metformin
Disclaimer: No peer-reviewed studies or clinical data were found for a compound specifically designated "D-{Met-Met}" in the context of neuroprotection. This guide therefore provides a comparative analysis of three other prominent neuroprotective agents: Edaravone (B1671096), Riluzole (B1680632), and Metformin (B114582), for which scientific data is available.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these agents, supported by experimental data.
Data Presentation: Quantitative Comparison of Neuroprotective Agents
The following table summarizes the key characteristics and clinical trial outcomes for Edaravone, Riluzole, and Metformin.
| Feature | Edaravone | Riluzole | Metformin |
| Primary Mechanism of Action | Free radical scavenger, antioxidant.[1][2][3][4] | Inhibits glutamate (B1630785) release by blocking voltage-gated sodium channels.[5][6] | Activates AMP-activated protein kinase (AMPK) signaling pathway, reducing inflammation and oxidative stress.[7][8][9][10] |
| Approved Indication(s) | Amyotrophic Lateral Sclerosis (ALS), acute ischemic stroke (in Japan).[4][11] | Amyotrophic Lateral Sclerosis (ALS).[2] | Type 2 Diabetes (potential for neuroprotection is an area of active research).[7][9] |
| Key Clinical Efficacy in ALS | Slows the decline in physical function in early-stage ALS as measured by the ALSFRS-R score.[2][12] | Modestly extends survival by several months and may delay the time to mechanical ventilation.[12] | Not yet established in large-scale clinical trials for neurodegenerative diseases, but observational studies suggest a lower risk of dementia in diabetic patients.[13][14][15] |
| Administration | Intravenous infusion or oral suspension.[12] | Oral tablet.[12] | Oral tablet.[15] |
| Notable Molecular Targets | Reactive oxygen species (ROS), potential activation of GDNF/RET and Nrf2/HO-1 signaling pathways.[1][3][11] | Voltage-gated sodium channels, NMDA and kainate receptors.[5][16][6] | AMPK, mTOR, NF-κB.[7][8][10] |
Signaling Pathway Visualizations
The following diagrams illustrate the proposed signaling pathways for the neuroprotective effects of Edaravone, Riluzole, and Metformin.
Figure 1: Proposed neuroprotective signaling pathway of Edaravone.
Figure 2: Proposed neuroprotective signaling pathway of Riluzole.
Figure 3: Proposed neuroprotective signaling pathway of Metformin.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these neuroprotective agents are provided below.
Assessment of Neuronal Viability (MTT Assay)
This protocol is a common method to assess cell viability by measuring the metabolic activity of mitochondria.
-
Materials:
-
Primary neuronal cell culture or neuronal cell line (e.g., SH-SY5Y).
-
24- or 96-well cell culture plates.
-
Neuroprotective compounds (Edaravone, Riluzole, Metformin).
-
Agent to induce neurotoxicity (e.g., glutamate, H₂O₂, MPP+).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Plate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Seed neurons in a 96-well plate at a desired density and allow them to adhere and differentiate for an appropriate time.
-
Pre-treat the cells with various concentrations of the neuroprotective agent for a specified duration (e.g., 1-24 hours).
-
Introduce the neurotoxic agent to induce cell death, while keeping control wells with only the neuroprotective agent and untreated wells.
-
Incubate for a period sufficient to induce toxicity (e.g., 24 hours).
-
Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Measurement of Oxidative Stress (DCF-DA Assay)
This assay measures the intracellular generation of reactive oxygen species (ROS).
-
Materials:
-
Neuronal cells cultured on plates or coverslips.
-
Neuroprotective compound.
-
Oxidative stress-inducing agent (e.g., H₂O₂).
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) stock solution.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence microscope or plate reader.
-
-
Procedure:
-
Culture neuronal cells to the desired confluency.
-
Treat the cells with the neuroprotective agent for the desired time.
-
Wash the cells with warm HBSS.
-
Load the cells with DCF-DA (typically 5-10 µM in HBSS) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with HBSS to remove excess probe.
-
Add the oxidative stress-inducing agent to the cells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Continue to measure the fluorescence at different time points to assess the kinetics of ROS production.
-
Clinical Assessment of Functional Decline in ALS (ALSFRS-R)
The Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) is a validated questionnaire used to monitor the progression of disability in patients with ALS.[17][18][19]
-
Domains Assessed: The scale consists of 12 questions, each scored from 0 to 4, with a total possible score of 48. The domains covered are:
-
Bulbar Function: Speech, Salivation, Swallowing.
-
Fine Motor Function: Handwriting, Cutting food and handling utensils, Dressing and hygiene.
-
Gross Motor Function: Turning in bed and adjusting bedclothes, Walking, Climbing stairs.
-
Respiratory Function: Dyspnea, Orthopnea, Respiratory insufficiency.
-
-
Administration Protocol:
-
The questionnaire is typically administered by a trained healthcare professional during a clinical visit or via a validated telephone interview.
-
Each question is read to the patient, and the patient or their caregiver selects the response that best describes the patient's current functional ability.
-
The score for each item is recorded, and the total score is calculated.
-
The ALSFRS-R is administered at regular intervals (e.g., every 3 months) in clinical trials to track the rate of functional decline. A slower rate of decline in the total score over time is indicative of a therapeutic benefit.[18]
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the evaluation of a novel neuroprotective agent.
Figure 4: Preclinical workflow for neuroprotective agent evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comparison of Riluzole and Edaravone for the Treatment of Amyotrophic Lateral Sclerosis - ProQuest [proquest.com]
- 3. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 5. The pharmacology and mechanism of action of riluzole | Semantic Scholar [semanticscholar.org]
- 6. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Promising use of metformin in treating neurological disorders: biomarker-guided therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Metformin Through the Modulation of Neuroinflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radicut (edaravone) vs Rilutek (riluzole) | Everyone.org [everyone.org]
- 13. biorxiv.org [biorxiv.org]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. Metformin for Alzheimer's Disease · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. neurology.org [neurology.org]
- 17. Reconsidering the ALSFRS-R for ALS clinical trials - TRICALS [tricals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. ALSFRS-R-SE: an adapted, annotated, and self-explanatory version of the revised amyotrophic lateral sclerosis functional rating scale - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Identity of Synthetic D-{Met-Met}
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the identity of synthetic D-methionyl-D-methionine (D-{Met-Met}). It offers detailed experimental protocols and supporting data to aid in the rigorous characterization of this and similar synthetic dipeptides.
Introduction
The precise identification of synthetic peptides is a critical step in research and drug development to ensure the correct molecule is being studied and to rule out the presence of impurities, including diastereomers. For a dipeptide composed of D-amino acids like D-{Met-Met}, it is crucial to confirm both the correct sequence and the stereochemistry of the constituent amino acids. This guide focuses on three primary analytical techniques for this purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (Chiral HPLC). As a primary comparator, the L-enantiomer, L-methionyl-L-methionine (L-{Met-Met}), will be used to highlight the specificity of these methods.
Data Presentation: Comparative Analysis
The following tables summarize the expected and illustrative quantitative data for the analysis of D-{Met-Met} compared to its L-L enantiomer.
Table 1: Mass Spectrometry Data
| Analyte | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Key Predicted Fragment Ions (m/z) |
| D-{Met-Met} | 280.0912 | 281.0985 | b₁: 132.04, y₁: 150.06 |
| L-{Met-Met} | 280.0912 | 281.0985 | b₁: 132.04, y₁: 150.06 |
Note: Standard mass spectrometry does not differentiate between stereoisomers as they have identical masses and fragmentation patterns.[1][2]
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O
| D-{Met-Met} (Predicted) | L-{Met-Met} (Predicted) | |
| ¹H NMR | ||
| α-CH (N-terminal) | ~4.0 ppm | ~4.0 ppm |
| α-CH (C-terminal) | ~3.8 ppm | ~3.8 ppm |
| β-CH₂ | ~2.2 ppm | ~2.2 ppm |
| γ-CH₂ | ~2.6 ppm | ~2.6 ppm |
| S-CH₃ | ~2.1 ppm | ~2.1 ppm |
| ¹³C NMR | ||
| C=O (amide) | ~175 ppm | ~175 ppm |
| C=O (carboxyl) | ~172 ppm | ~172 ppm |
| α-C (N-terminal) | ~53 ppm | ~53 ppm |
| α-C (C-terminal) | ~51 ppm | ~51 ppm |
| β-C | ~31 ppm | ~31 ppm |
| γ-C | ~30 ppm | ~30 ppm |
| S-CH₃ | ~15 ppm | ~15 ppm |
Note: In a standard achiral solvent, the NMR spectra of enantiomers are identical.[3][4] Chiral resolving agents would be required to observe differences in chemical shifts.
Table 3: Chiral HPLC Retention Times (Illustrative)
| Analyte | Retention Time (min) - Method A | Retention Time (min) - Method B |
| D-{Met-Met} | 12.5 | 15.2 |
| L-{Met-Met} | 10.8 | 18.6 |
Note: Retention times are highly method-dependent. The key takeaway is the ability of chiral chromatography to separate the enantiomers, which would otherwise co-elute on a standard reversed-phase column.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mass Spectrometry for Molecular Weight and Sequence Confirmation
Objective: To confirm the molecular weight and amino acid sequence of the synthetic dipeptide.
Methodology:
-
Sample Preparation: Dissolve the synthetic D-{Met-Met} in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
MS1 Analysis:
-
Infuse the sample solution into the ESI source.
-
Acquire the full scan mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 100-500.
-
Confirm the presence of the protonated molecular ion [M+H]⁺ at the expected m/z.
-
-
MS/MS Analysis (Tandem MS):
NMR Spectroscopy for Structural Elucidation
Objective: To confirm the covalent structure of the dipeptide through the analysis of its nuclear magnetic resonance signals.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthetic D-{Met-Met} in 0.5 mL of a deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum (proton-decoupled).
-
Assign the carbon resonances based on their chemical shifts.
-
-
2D NMR Spectroscopy (COSY, HSQC):
-
Perform Correlation Spectroscopy (COSY) to establish proton-proton coupling networks.
-
Perform Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to correlate directly bonded protons and carbons, aiding in unambiguous assignments.[7]
-
Chiral HPLC for Stereochemical Purity
Objective: To confirm the enantiomeric purity of D-{Met-Met} and differentiate it from its L-L enantiomer.
Methodology:
-
Sample Preparation: Prepare a solution of synthetic D-{Met-Met} at a concentration of 1 mg/mL in the mobile phase. Prepare a corresponding solution of L-{Met-Met} and a 1:1 mixture of both enantiomers to verify separation.
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column. A common choice for amino acid and small peptide enantiomers is a macrocyclic glycopeptide-based CSP (e.g., teicoplanin-based).[8]
-
Chromatographic Conditions (Illustrative Method A):
-
Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.[8]
-
Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine (B128534) (e.g., 80:20:0.1:0.1 v/v/v/v). The exact composition may need to be optimized.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the D-{Met-Met} sample and record the chromatogram.
-
Inject the L-{Met-Met} sample and the D/L mixture to confirm the retention times of each enantiomer and demonstrate baseline separation.[5]
-
The purity of the D-{Met-Met} sample is determined by the percentage of the peak area corresponding to the D-{Met-Met} enantiomer relative to the total peak area.
-
Visualizations
Experimental Workflow for Identity Confirmation
Caption: Workflow for the comprehensive identification of synthetic D-{Met-Met}.
Logical Relationship for Stereoisomer Analysis
Caption: Analytical differentiation of methionyl-methionine stereoisomers.
References
- 1. Loss of 45 Da from a2 Ions and Preferential Loss of 48 Da from a2 Ions Containing Methionine in Peptide Ion Tandem Mass Spectra | NIST [nist.gov]
- 2. Fragmentation reactions of methionine-containing protonated octapeptides and fragment ions therefrom: an energy-resolved study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmse000044 L-Methionine at BMRB [bmrb.io]
- 4. L-Methionine(63-68-3) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Statistical analysis of D-{Met-Met} treatment effects in vitro
A conspicuous gap in current research is the limited availability of in vitro studies specifically investigating the biological effects of the D-methionine-D-methionine (D-{Met-Met}) dipeptide. While research into related compounds such as D-methionine, L-methionine, and various other dipeptides is more extensive, specific data on the cellular and molecular impacts of D-{Met-Met} remains largely unpublished. This guide, therefore, aims to frame the existing knowledge landscape and highlight the areas where further investigation is critically needed.
At present, a comprehensive statistical analysis of D-{Met-Met} treatment effects in vitro cannot be compiled due to the absence of direct experimental data in publicly accessible scientific literature. Key performance indicators such as cell viability, apoptosis rates, and modulation of signaling pathways have not been documented for this specific dipeptide.
Insights from Related Molecules
While direct data on D-{Met-Met} is lacking, some inferences and hypotheses can be drawn from studies on its constituent monomer, D-methionine, and other methionine-containing dipeptides.
One study investigating the effects of a D-methionine-containing solution on tumor cell growth found that a medium supplemented with D-methionine inhibited cell proliferation to a similar extent as a methionine-free medium.[1][2] This suggests that, at least in the context of cancer cell lines, D-methionine may not be readily utilized and could potentially act as a competitive inhibitor for processes requiring L-methionine.
Conversely, research on a non-specific methionyl-methionine (Met-Met) dipeptide has been conducted in vivo, demonstrating effects on reproductive performance in mice.[3] However, the stereoisomeric form of the dipeptide was not specified, and the study did not provide in vitro cellular data.
Experimental Protocols: A General Framework
For future in vitro studies on D-{Met-Met}, standardized experimental protocols would be essential for generating robust and comparable data. The following methodologies are standard in the field for assessing the effects of novel compounds on cell lines.
Cell Viability and Proliferation Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. Cells are incubated with the tetrazolium salt MTT, which is reduced to a purple formazan (B1609692) product by mitochondrial dehydrogenases in living cells. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue. The percentage of viable cells can be determined by counting under a microscope.
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates.
Potential Signaling Pathways for Investigation
Based on the known roles of methionine and the effects of other D-amino acids, several signaling pathways would be of interest for investigation in the context of D-{Met-Met} treatment.
Amino Acid Sensing and mTOR Signaling: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and it is highly sensitive to amino acid availability. It would be crucial to investigate whether D-{Met-Met} can influence mTOR signaling, either by being recognized by cellular amino acid sensors or by interfering with the sensing of L-methionine.
Oxidative Stress and Apoptosis Pathways: Methionine plays a role in antioxidant defense through its conversion to cysteine and subsequently glutathione. Investigating the impact of D-{Met-Met} on cellular redox status and its potential to induce or inhibit apoptosis via intrinsic or extrinsic pathways would be a key area of research.
Visualizing Future Research Directions
To guide future research, the following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway for investigation.
References
- 1. Effects of D-methionine-containing solution on tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. Methionine Partially Replaced by Methionyl-Methionine Dipeptide Improves Reproductive Performance over Methionine Alone in Methionine-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of D-{Met-Met}
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle D-{Met-Met} with standard laboratory safety protocols. Even if a substance is not classified as hazardous, treating it with care minimizes risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), when handling D-{Met-Met} in either solid or solution form.
-
Ventilation: Handle the solid, powdered form of the peptide in a well-ventilated area or a fume hood to prevent inhalation of dust.
-
Spill Response: In case of a spill, contain the material. For solid spills, carefully sweep to avoid generating dust. For liquid spills, use an inert absorbent material. The collected spill material should be disposed of as chemical waste.
Quantitative Data Summary for D-Methionine
As a proxy for D-{Met-Met}, the following table summarizes key data for D-methionine, which can inform handling and disposal considerations.
| Property | Value | Reference |
| Physical State | Powder Solid | [1] |
| Appearance | Off-white | [1] |
| pH | 5.4 (10 g/L aqueous solution) | [1] |
| Melting Point/Range | 273 - 275 °C / 523.4 - 527 °F | [1] |
| Hazard Classification | Not classified as a hazardous substance | [2][3] |
| Environmental Hazards | No substances known to be hazardous to the environment or not degradable in waste water treatment plants.[4] |
Step-by-Step Disposal Protocol for D-{Met-Met}
The overriding principle for the disposal of any laboratory chemical is to formulate a plan before beginning work and to adhere to all institutional and governmental regulations.[5] The following protocol provides a general framework for the proper disposal of D-{Met-Met}.
Step 1: Waste Identification and Segregation
Proper segregation is the foundational step in effective laboratory waste management.
-
Identify the Waste Stream: Determine if the D-{Met-Met} waste is in solid form (e.g., expired raw material, contaminated disposables) or liquid form (e.g., unused solutions, experimental residues).
-
Segregate Waste: Do not mix D-{Met-Met} waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6] Keep it separate from solvents, acids, and bases.
Step 2: Collection and Containment
-
Solid Waste:
-
Collect unused or expired D-{Met-Met} powder in its original container, ensuring it is tightly sealed.
-
Place other contaminated solid waste, such as gloves, weigh boats, and pipette tips, into a designated and clearly labeled solid chemical waste container.[7]
-
Do not dispose of the solid peptide in regular laboratory trash.[7]
-
-
Liquid Waste:
Step 3: Labeling and Storage
-
Labeling: All waste containers must be accurately labeled. While D-{Met-Met} is not considered hazardous, the label should clearly identify the contents ("D-{Met-Met} Waste," "Aqueous D-methionyl-D-methionine solutions") and the date of accumulation.
-
Storage: Store the sealed waste containers in a designated, secondary containment area away from incompatible materials while awaiting pickup.
Step 4: Final Disposal
-
Contact EHS: Arrange for the disposal of the collected waste through your institution's EHS-approved chemical waste management vendor.[6]
-
Record Keeping: Maintain records of all disposed chemicals as required by your institution and local regulations.
Step 5: Decontamination of Reusable Glassware
-
Triple Rinse: Reusable glassware that has been in contact with D-{Met-Met} should be decontaminated by rinsing it three times with a suitable solvent (e.g., deionized water).
-
Collect Rinsate: The rinsate from these washes must be collected and disposed of as liquid chemical waste.[3]
-
After decontamination, the glassware can be washed and reused.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of D-{Met-Met} waste in a laboratory setting.
Caption: A logical workflow for the proper disposal of D-{Met-Met} chemical waste.
References
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
Essential Safety and Operational Guide for Handling D-{Met-Met}
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with D-{Met-Met} (D-Methionyl-D-methionine). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE)
Data Presentation: Recommended Personal Protective Equipment
| PPE Category | Specification | Justification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[2][3][4] | Protects eyes from potential splashes of solutions or accidental contact with the solid form of the dipeptide. |
| Hand Protection | Nitrile or latex gloves.[2][5] | Prevents direct skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling.[5] |
| Body Protection | Standard laboratory coat.[1][6] | Protects clothing and skin from potential spills. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[3][4] A NIOSH-approved N95 or higher-rated dust mask is recommended when handling large quantities or if dust generation is likely.[7] | Minimizes the inhalation of airborne particles, especially when working with the powdered form of the dipeptide.[2] |
II. Operational Plan: Step-by-Step Handling Procedures
Proper handling is critical to prevent contamination and ensure the stability of D-{Met-Met}.[8]
A. Preparation and Weighing:
-
Area Preparation : Ensure the designated workspace, such as a chemical fume hood or a well-ventilated area, is clean and free of contaminants.[1]
-
Material Equilibration : Before opening, allow the container of lyophilized D-{Met-Met} to equilibrate to room temperature to prevent condensation, which can degrade the peptide.[7][9]
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing : Carefully weigh the desired amount of the dipeptide. Minimize the creation of dust.[4][7] For larger quantities, perform this task in a fume hood.[7]
-
Container Closure : Securely close the D-{Met-Met} container immediately after use to prevent moisture absorption and contamination.[4]
B. Reconstitution and Use:
-
Solvent Selection : Use a sterile, high-purity solvent (e.g., sterile water, PBS) for reconstitution.
-
Dissolution : Add the solvent to the vial containing the D-{Met-Met}. Mix by gentle swirling or inversion. Avoid vigorous shaking or vortexing, which can lead to peptide aggregation.[7]
-
Labeling : Clearly label the container with the compound name, concentration, date of preparation, and storage conditions.[1]
C. Storage:
-
Lyophilized Form : Store the powdered dipeptide in a cool, dry, and dark place, typically at -20°C for long-term storage.[1][9]
-
In Solution : For short-term storage (a few days), refrigerate the solution at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]
III. Disposal Plan
Proper disposal of D-{Met-Met} and associated waste is crucial to protect personnel and the environment.[9]
A. Waste Categorization:
-
Solid Waste : Includes unused or expired D-{Met-Met} powder, contaminated weighing papers, and contaminated personal protective equipment (e.g., gloves).
-
Liquid Waste : Includes unused D-{Met-Met} solutions and solvents used for rinsing contaminated glassware.
-
Sharps Waste : Includes any needles or pipette tips used for handling the dipeptide solutions.
B. Step-by-Step Disposal Procedure:
-
Consult Local Regulations : Always adhere to your institution's Environmental Health & Safety (EHS) guidelines and local, state, and federal regulations for chemical waste disposal.[1][8][10] Most research peptides are disposed of as chemical waste.[9][10]
-
Solid Waste Disposal :
-
Collect all solid waste in a designated, leak-proof, and clearly labeled "Chemical Waste" container.[7]
-
-
Liquid Waste Disposal :
-
Sharps Waste Disposal :
-
Dispose of all sharps in a designated, puncture-resistant sharps container.[7]
-
-
Empty Container Disposal :
-
Thoroughly rinse empty D-{Met-Met} containers with an appropriate solvent.
-
Collect the rinsate as chemical waste.
-
Deface the original label on the container.
-
The rinsed container may be disposed of as regular laboratory waste, in accordance with institutional policies.[10]
-
IV. Workflow and Logic Diagrams
The following diagram illustrates the procedural flow for the safe handling and disposal of D-{Met-Met}.
Caption: Workflow for the safe handling and disposal of D-{Met-Met}.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. westliberty.edu [westliberty.edu]
- 6. expressionsystems.com [expressionsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 9. cosmicpeptides.com [cosmicpeptides.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
